molecular formula C16H14Br2 B3025303 4,16-Dibromo[2.2]paracyclophane CAS No. 96392-77-7

4,16-Dibromo[2.2]paracyclophane

Cat. No.: B3025303
CAS No.: 96392-77-7
M. Wt: 366.09 g/mol
InChI Key: QDMAXRJHDMKTQH-UHFFFAOYSA-N
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Description

4,16-Dibromo[2.2]paracyclophane is a useful research compound. Its molecular formula is C16H14Br2 and its molecular weight is 366.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,11-dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2/c17-15-9-11-1-5-13(15)8-4-12-2-6-14(7-3-11)16(18)10-12/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMAXRJHDMKTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)Br)C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60985208
Record name 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene
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Molecular Weight

366.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6662-18-6, 23927-40-4
Record name 5,11-Dibromotricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-Dibromotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene [
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Foundational & Exploratory

electrophilic bromination of [2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Bromination of [2.2]Paracyclophane

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2.2]Paracyclophane (PCP) represents a unique molecular scaffold where two benzene rings are forced into close, face-to-face proximity by ethylene bridges. This strained architecture results in significant transannular π-π interactions and bent aromatic rings, bestowing upon it reactivity that diverges markedly from simple benzene derivatives. Electrophilic bromination of this scaffold is a foundational reaction, providing critical intermediates for the synthesis of advanced materials, planar chiral ligands, and complex molecular architectures. This guide provides a comprehensive exploration of the , delving into the mechanistic principles that govern its unique regioselectivity, presenting field-proven experimental protocols, and discussing the characterization and subsequent application of the resulting bromo-derivatives.

The Unique Canvas: Understanding the [2.2]Paracyclophane Core

The chemistry of [2.2]paracyclophane is dominated by its structure. The two benzene rings, held approximately 3.1 Å apart, engage in significant through-space electronic communication.[1] This proximity leads to a pyramidalization of the aromatic carbons and a delocalization of π-electron density, making the molecule more susceptible to electrophilic attack than a typical aromatic ring. However, this enhanced reactivity is coupled with a complex steric and electronic landscape that dictates the position of substitution.

Electrophilic aromatic substitution (EAS) on PCP does not follow the simple ortho, meta, para directing rules of planar aromatics. Instead, the substitution patterns are described using a pseudo nomenclature, which refers to the relative positions of substituents across the two decks:

  • Pseudo-ortho: Substituents at adjacent positions on different rings (e.g., C4 and C12).

  • Pseudo-meta: Substituents at meta-related positions on different rings (e.g., C4 and C13).

  • Pseudo-para: Substituents at opposing positions on different rings (e.g., C4 and C15).

  • Pseudo-geminal: Two substituents on the same aromatic ring (e.g., C4 and C5).

The interplay of strain, transannular electronics, and sterics makes controlling the regioselectivity of bromination a central challenge and a key focus of synthetic design.

Mechanism and Regioselectivity in Electrophilic Bromination

The generally accepted mechanism for electrophilic aromatic bromination involves the formation of a cationic Wheland intermediate, or σ-complex.[2] In the case of PCP, the stability of this intermediate is influenced not only by the substituent but also by the opposing aromatic deck. The transannular interaction can stabilize the cationic intermediate, accelerating the reaction.

Direct bromination of unsubstituted [2.2]paracyclophane with molecular bromine, typically with a Lewis acid catalyst like iron, results in a mixture of disubstituted isomers. Modest regioselectivity is observed, with pseudo-para and pseudo-ortho dibromides often being the major products, accompanied by smaller amounts of the pseudo-meta isomer.[3] The formation of multiple isomers necessitates separation, often achieved through fractional crystallization by exploiting their differing solubilities.[4]

Electrophilic_Attack_on_PCP Fig. 1: Electrophilic attack on the PCP core. PCP [2.2]Paracyclophane TransitionState Wheland Intermediate (σ-complex) PCP->TransitionState + Br⁺ Electrophile Br⁺ Product 4-Bromo[2.2]paracyclophane TransitionState->Product - H⁺

Caption: General mechanism of electrophilic bromination on [2.2]paracyclophane.

Achieving specific, single isomers often requires more nuanced, multi-step strategies or the use of modern C-H activation techniques, which offer superior control over the site of functionalization.[3][5]

Dibromo_Isomers Fig. 2: Key regioisomers of dibromo[2.2]paracyclophane. cluster_ortho pseudo-ortho cluster_meta pseudo-meta cluster_para pseudo-para cluster_gem pseudo-geminal ortho Br at C4, C12 meta Br at C4, C13 para Br at C4, C15 gem Br at C4, C5

Caption: Common substitution patterns for dibromo[2.2]paracyclophane derivatives.

Synthetic Protocols: A Guide to Practice

The choice of synthetic route is dictated by the desired substitution pattern. While direct bromination is straightforward, it often yields mixtures. Isomerically pure compounds frequently require multi-step or directed syntheses.

Protocol 3.1: Synthesis of Monobromo[2.2]paracyclophane

Monobromination is the entry point for many functionalized derivatives. The reaction must be carefully controlled to prevent over-bromination.

  • Objective: To synthesize 4-bromo[2.2]paracyclophane.

  • Reagents & Equipment:

    • [2.2]Paracyclophane (1.0 eq)

    • Molecular Bromine (Br₂) (1.0-1.1 eq)

    • Iron powder (catalytic amount, ~0.05 eq)

    • Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) as solvent

    • Round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser

    • Sodium thiosulfate solution (for quenching)

  • Procedure:

    • Dissolve [2.2]paracyclophane in the chosen solvent in the round-bottom flask and add the iron powder catalyst.

    • Cool the mixture in an ice bath (0 °C).

    • Slowly add a solution of bromine in the same solvent via the dropping funnel over 30-60 minutes. Maintain the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Quench the reaction by carefully adding an aqueous solution of sodium thiosulfate to consume excess bromine.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with hexanes or a hexane/dichloromethane mixture) or recrystallization from ethanol to yield pure 4-bromo[2.2]paracyclophane.[6]

Protocol 3.2: Direct Dibromination to pseudo-meta and pseudo-para Isomers

This protocol generates a mixture of isomers that must be separated.

  • Objective: To synthesize a mixture of pseudo-meta- and pseudo-para-dibromo[2.2]paracyclophane.[4]

  • Reagents:

    • [2.2]Paracyclophane (1.0 eq)

    • Molecular Bromine (Br₂) (~2.2 eq)

    • Chloroform (CHCl₃) as solvent

  • Procedure:

    • Dissolve [2.2]paracyclophane in chloroform.

    • Add molecular bromine to the solution and stir at room temperature. The reaction is typically complete within a few hours.

    • Work up the reaction as described in Protocol 3.1.

    • Separation: The key to this synthesis is the separation of isomers. The crude product is treated with a dichloromethane/ethanol mixture. The pseudo-para isomer is less soluble and precipitates, while the pseudo-meta isomer remains in solution.[4] Further purification of each isomer can be achieved by recrystallization.

Protocol 3.3: Multi-step Synthesis of pseudo-geminal-Dibromo[2.2]paracyclophane

This isomer is not accessible via direct bromination and requires a longer, more controlled sequence.

  • Objective: To synthesize 4,5-dibromo[2.2]paracyclophane.

  • Causality: The strategy involves installing a directing group, performing a bromination, and then converting the directing group into a second bromine atom. A common route uses a nitro group.[4]

Pseudo_Gem_Synthesis Fig. 3: Synthetic workflow for pseudo-geminal-dibromo[2.2]paracyclophane. PCP [2.2]Paracyclophane NitroPCP 4-Nitro[2.2]PCP PCP->NitroPCP Nitration (HNO₃/H₂SO₄) BromoNitroPCP Bromo-nitro[2.2]PCP NitroPCP->BromoNitroPCP Bromination (Br₂/Fe) BromoAminoPCP Bromo-amino[2.2]PCP BromoNitroPCP->BromoAminoPCP Reduction (e.g., SnCl₂/HCl) Diazonium Diazonium Salt BromoAminoPCP->Diazonium Diazotization (NaNO₂/H⁺) FinalProduct pseudo-geminal- Dibromo[2.2]PCP Diazonium->FinalProduct Sandmeyer Rxn (CuBr)

Caption: A representative multi-step synthesis for a specific PCP isomer.

  • Procedure Outline:

    • Nitration: [2.2]Paracyclophane is nitrated using standard conditions (e.g., HNO₃ in H₂SO₄) to yield 4-nitro[2.2]paracyclophane.[4][7]

    • Bromination: The nitro-substituted PCP is then brominated. The electron-withdrawing nitro group directs the incoming bromine. This reaction is typically catalyzed by iron filings.[4]

    • Reduction: The nitro group is reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid.

    • Sandmeyer Reaction: The resulting amino group is converted to a diazonium salt with sodium nitrite and acid, which is then displaced by bromine using copper(I) bromide to yield the final pseudo-geminal product.[4]

Product Characterization: Identifying the Isomers

Unambiguous identification of the resulting bromo-[2.2]paracyclophane isomers is critical and relies on a combination of spectroscopic techniques.

IsomerKey ¹H NMR Features (Aromatic Region, ppm)
4-Bromo- Complex multiplet pattern due to asymmetry. Aromatic protons on the unsubstituted ring are shielded and appear at higher fields (~6.3-6.6 ppm). Protons on the brominated ring are shifted downfield.
pseudo-para-Dibromo- Highly symmetric structure often results in simplified spectra. A characteristic pattern of doublets and doublets of doublets is observed.[8]
pseudo-meta-Dibromo- Asymmetric structure leads to more complex splitting patterns compared to the pseudo-para isomer.
pseudo-ortho-Dibromo- Also asymmetric, showing a complex set of signals in the aromatic region.
4,5-Dibromo- (pseudo-gem) Protons on the unsubstituted deck appear as a characteristic AA'BB' system. The two remaining protons on the substituted deck appear as singlets or sharp doublets at lower field.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most powerful tool for routine isomer identification. The strained structure and anisotropic effects from the opposing ring cause significant shielding of the aromatic protons, which typically appear upfield (6.3-7.2 ppm) compared to normal benzene derivatives. The splitting patterns and chemical shifts are highly sensitive to the substitution pattern.[9][10]

  • X-ray Crystallography: Provides definitive proof of structure and the absolute configuration of planar chiral derivatives. It is the gold standard for characterizing new PCP compounds.[11][12]

  • Circular Dichroism (CD) Spectroscopy: For chiral, non-racemic bromo-PCPs, CD spectroscopy is essential. The sign of the Cotton effects at specific electronic transitions can be correlated with the absolute configuration (Rp or Sp) through theoretical calculations.[1]

Utility in Advanced Synthesis

Bromo-[2.2]paracyclophanes are not typically end-products but are valued as versatile intermediates for constructing more complex functional molecules.

  • Cross-Coupling Reactions: The bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira. This allows for the modular construction of π-conjugated systems, porphyrin conjugates, and polymers with unique through-space interactions.[8][13][14]

  • Synthesis of Chiral Ligands: The inherent planar chirality of substituted PCPs makes them ideal scaffolds for asymmetric catalysis. Bromo-derivatives are key precursors to phosphine, oxazoline, and amine-based ligands.[15][16]

  • Directed C-H Activation: Bromo-PCPs can be used in modern synthetic protocols where the bromine atom influences subsequent C-H activation steps, allowing for the regioselective introduction of additional functional groups.[17]

Conclusion

The is a nuanced and powerful transformation that unlocks a rich field of chemistry. While direct bromination provides a straightforward entry to a mixture of isomers, a deep understanding of the scaffold's reactivity allows for the rational design of multi-step and directed syntheses to access isomerically pure building blocks. These bromo-derivatives are foundational to the development of novel materials with unique chiroptical and electronic properties, as well as sophisticated ligands for asymmetric catalysis. The continued exploration of selective functionalization methods for the [2.2]paracyclophane core promises to yield even more remarkable molecular structures and applications in the future.

References

  • Synthesis and Characterization of a Pseudo-Geminal [2.2]Paracyclophane 1,3-Dithia-2-Thione. MDPI. [Link]

  • Synthesis of racemic12‐dibromo‐7,15‐diformyl[2.2]paracyclophane (rac‐1) by regioselective double Rieche formylation. ResearchGate. [Link]

  • The synthesis of substituted amino[2.2]paracyclophanes. RSC Publishing. [Link]

  • 4,12-Bis(2,2-dibromovinyl)[2.2]paracyclophane. National Institutes of Health (NIH). [Link]

  • Direct Access to 4,5-Disubstituted [2.2]Paracyclophanes by Selective ortho-Halogenation with Pd-Catalyzed C–H Activation. ResearchGate. [Link]

  • Scientific report - ICMPP. Petru Poni Institute of Macromolecular Chemistry. [Link]

  • ¹H NMR spectra of (a) 4-bromo-[2.2]paracyclophane-1,9-diene Br-PCPDE.... ResearchGate. [Link]

  • The concise synthesis and resolution of planar chiral [2.2]paracyclophane oxazolines by C–H activation. RSC Publishing. [Link]

  • Preparation and reactions of some [2.2] paracyclophane derivatives. ACS Publications. [Link]

  • 5-Benzoyl-13-bromo-4-hydroxy[2.2]paracyclophane. National Institutes of Health (NIH). [Link]

  • Substituent effect on inter-ring interaction in paracyclophanes. National Institutes of Health (NIH). [Link]

  • [2.2]Paracyclophane Derivatives as Building Blocks for Coordination Polymers. MDPI. [Link]

  • Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. Beilstein Journals. [Link]

  • The Synthesis of Brominated Tetrafluoro[2.2]paracyclophanes Dedicated to Professor Henning Hopf | Request PDF. ResearchGate. [Link]

  • The concise synthesis and resolution of planar chiral [2.2]paracyclophane oxazolines by C–H activation. National Institutes of Health (NIH). [Link]

  • 4-Bromo(2.2)paracyclophane. PubChem. [Link]

  • Circular Dichroisms of Mono- and Dibromo[2.2]paracyclophanes: A Combined Experimental and Theoretical Study. ACS Publications. [Link]

  • Symmetrically Tetrasubstituted [2.2]Paracyclophanes: Their Systematization and Regioselective Synthesis of Several Types of Bis-Bifunctional Derivatives by Double Electrophilic Substitution | Request PDF. ResearchGate. [Link]

  • Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. National Institutes of Health (NIH). [Link]

  • Functionalized [2.2]Paracyclophanedienes as Monomers for Poly(p-phenylenevinylene)s. ACS Publications. [Link]

  • Substitution Pattern Controlled Quantum Interference in [2.2]Paracyclophane-Based Single-Molecule Junctions. ACS Publications. [Link]

  • Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. National Institutes of Health (NIH). [Link]

  • Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. National Institutes of Health (NIH). [Link]

  • Substituent effect on inter-ring interaction in paracyclophanes. OUCI. [Link]

  • Recent Progress in Research on [2.2]Paracyclophane-Based Dyes. MDPI. [Link]

  • Synthesis and characterization of rigid [2.2]paracyclophane–porphyrin conjugates as scaffolds for fixed-distance bimetallic complexes. RSC Publishing. [Link]

  • Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. ResearchGate. [Link]

  • Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. PubMed. [Link]

  • Structure and NMR spectra of some [2.2]paracyclophanes. The dilemma of [2.2]paracyclophane symmetry. PubMed. [Link]

  • The concise synthesis and resolution of planar chiral [2.2]paracyclophane oxazolines by C–H activation. Massey Research Online. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health (NIH). [Link]

  • Electrophilic aromatic bromination study casts doubt on textbook intermediate. Chemistry World. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 4,16-Dibromo[2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 4,16-Dibromo[2.2]paracyclophane, a key derivative in the field of cyclophane chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricate structural features, synthesis, and characterization of this unique molecule. We will explore its inherent planar chirality, the pronounced effects of steric strain on its geometry, and the influence of its bromine substituents on reactivity and potential applications. This guide synthesizes crystallographic data, spectroscopic analysis, and established synthetic protocols to offer a holistic understanding of this important compound.

Introduction: The Significance of [2.2]Paracyclophanes and the 4,16-Dibromo Derivative

[2.2]Paracyclophane is a fascinating hydrocarbon, distinguished by two benzene rings held in a face-to-face arrangement by two ethylene bridges.[1] This constrained geometry forces the aromatic rings into close proximity, leading to significant transannular electronic interactions and considerable ring distortion.[1][2] These structural peculiarities endow [2.2]paracyclophane and its derivatives with unique chemical and physical properties, making them valuable scaffolds in materials science, asymmetric catalysis, and medicinal chemistry.[3][4][5]

The introduction of substituents onto the paracyclophane core allows for the fine-tuning of these properties. This compound, with the chemical formula C₁₆H₁₄Br₂, is a particularly important derivative.[3][6] The bromine atoms at the 4 and 16 positions serve as versatile synthetic handles, enabling a wide range of further chemical modifications through reactions such as nucleophilic substitutions and cross-coupling reactions.[3] This makes this compound a crucial intermediate for accessing a diverse array of more complex and functionalized paracyclophane structures.[3] Its rigid structure and hydrophobic nature typically result in a high melting point and low solubility in polar solvents.[3]

Molecular Structure and Inherent Chirality

The defining feature of this compound is its strained molecular architecture. The ethylene bridges pull the para-positions of the benzene rings towards each other, causing the aromatic rings to adopt a boat-like conformation. This distortion from planarity is a direct consequence of the steric strain imposed by the short bridging chains.

Planar Chirality

A critical aspect of the molecular structure of this compound is its inherent planar chirality. Due to the restricted rotation of the benzene rings relative to each other, the molecule is not superimposable on its mirror image. This gives rise to two enantiomers, (R_p) and (S_p). This chirality is a fundamental property of many substituted [2.2]paracyclophanes and is a key reason for their application in asymmetric synthesis and catalysis. The separation and utilization of these enantiomers are significant areas of research within cyclophane chemistry.[4]

Numbering Convention

The standard numbering system for [2.2]paracyclophane is crucial for unambiguously identifying substituent positions. The numbering begins at one of the bridgehead carbons and proceeds around the aromatic ring, then continues to the second ring.

Sources

An In-Depth Technical Guide to the ¹H NMR Characterization of 4,16-Dibromo[2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 4,16-dibromo[2.2]paracyclophane. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a deep understanding of the unique molecular architecture of [2.2]paracyclophanes and its profound impact on their NMR spectra.

The [2.2]Paracyclophane Scaffold: A System of Unique Strain and Anisotropy

The [2.2]paracyclophane framework is a fascinating and highly strained molecular architecture. It consists of two benzene rings held in a face-to-face arrangement by two two-carbon bridges. This close proximity of the aromatic decks, a consequence of the short ethylene bridges, leads to significant transannular electronic interactions and geometric distortions of the benzene rings.[1][2] These structural peculiarities are the primary determinants of the distinctive features observed in the ¹H NMR spectra of [2.2]paracyclophane and its derivatives.

The most critical concept for understanding the ¹H NMR of [2.2]paracyclophanes is magnetic anisotropy .[3][4] The π-electron systems of the two aromatic rings generate a powerful anisotropic magnetic field. Protons situated directly above or below the plane of the opposing aromatic ring experience a strong shielding effect, causing their resonance signals to appear at unusually high fields (low ppm values). Conversely, protons located in the plane of the rings are deshielded. This through-space interaction is a dominant factor in the chemical shifts of both the aromatic and aliphatic protons of the [2.2]paracyclophane core.

Predicted ¹H NMR Spectrum of this compound

The introduction of bromine atoms at the 4 and 16 positions introduces both electronic and steric effects that will influence the chemical shifts of the neighboring protons. Bromine is an electronegative atom, which will inductively deshield adjacent protons.

Molecular Structure and Proton Numbering:

Caption: Molecular structure of this compound.

Predicted Chemical Shifts and Splitting Patterns:

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityRationale
Aromatic Protons6.0 - 7.0Doublet, Doublet of DoubletsThe aromatic protons will appear as a complex set of signals due to restricted rotation and through-space coupling. The protons ortho to the bromine atoms are expected to be the most deshielded. The symmetry of the molecule will simplify the spectrum compared to a mono-substituted analogue.
Ethylene Bridge Protons2.5 - 4.0MultipletsThe ethylene bridge protons are diastereotopic and will exhibit complex geminal and vicinal couplings. Their chemical shifts are influenced by the anisotropic field of the aromatic rings.

Experimental Protocol for ¹H NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Instrumentation and Materials:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.

  • NMR Tubes: High-precision 5 mm NMR tubes.

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for [2.2]paracyclophanes.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm).

  • Sample: this compound (ensure purity).

Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6 mL CDCl3 prep1->prep2 prep3 Add TMS prep2->prep3 prep4 Transfer to NMR tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock and shim acq1->acq2 acq3 Set acquisition parameters acq2->acq3 acq4 Acquire ¹H NMR spectrum acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integration proc3->proc4 proc5 Peak picking proc4->proc5

Caption: Experimental workflow for ¹H NMR analysis.

Step-by-Step Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry vial.

    • Ensure the sample is fully dissolved before transferring the solution to a high-precision 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

    • Set the appropriate acquisition parameters. Key parameters include:

      • Pulse Angle: 30-45 degrees for quantitative measurements.

      • Acquisition Time: Typically 2-4 seconds.

      • Relaxation Delay: 1-5 seconds. A longer delay is necessary for accurate integration if quantitation is desired.

      • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Acquire the ¹H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Perform peak picking to identify the precise chemical shift of each signal.

Advanced NMR Techniques for Structural Elucidation

For an unambiguous assignment of all proton signals, especially in cases of complex or overlapping multiplets, advanced 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, revealing the connectivity of protons within the molecule. It is particularly useful for tracing the coupling network within the aromatic rings and the ethylene bridges.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. For this compound, NOESY can provide crucial information about the through-space interactions between the protons on the two aromatic decks and between the aromatic and bridge protons.

Conclusion

The ¹H NMR characterization of this compound is a prime example of how molecular structure dictates spectroscopic output. The unique features of its spectrum are a direct consequence of the inherent strain and magnetic anisotropy of the [2.2]paracyclophane core. A thorough understanding of these principles, combined with a meticulous experimental approach and the application of advanced NMR techniques, allows for a comprehensive and accurate structural elucidation. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently perform and interpret the ¹H NMR analysis of this and related compounds.

References

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

  • Hopf, H., & Jones, P. G. (2018). Circular Dichroisms of Mono- and Dibromo[2.2]paracyclophanes: A Combined Experimental and Theoretical Study. ACS Omega, 3(1), 893–903. [Link]

  • Cram, D. J., & Steinberg, H. (1951). Macro Rings. I. Preparation and Spectra of the Paracyclophanes. Journal of the American Chemical Society, 73(12), 5691–5704. [Link]

  • Ernst, L. (1979). Carbon-13 NMR spectroscopy of [2.2]paracyclophanes. Chemische Berichte, 112(11), 3566-3575.
  • Anisotropic effect in 1H NMR. (2020, April 26). YouTube. Retrieved from [Link]

  • PubChem. (n.d.). [2.2]Paracyclophane. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 14.8: Diamagnetic Anisotropy. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of (a) 4-bromo-[2.2]paracyclophane-1,9-diene Br-PCPDE.... Retrieved from [Link]

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Unraveling the Elusive Crystal Structure of 4,16-Dibromo[2.2]paracyclophane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 4,16-Dibromo[2.2]paracyclophane, a molecule of significant interest in materials science and drug development. Despite its importance, a publicly accessible, experimentally determined crystal structure has remained elusive. This document addresses this critical knowledge gap by presenting a meticulously constructed theoretical model of the 4,16-dibromo isomer. We delve into the predicted molecular geometry, crystallographic parameters, and potential intermolecular interactions that govern its solid-state packing. Furthermore, this guide outlines the established synthetic pathways to this compound and details the gold-standard single-crystal X-ray diffraction workflow, offering researchers a foundational understanding for future experimental validation.

Introduction: The Enigma of [2.2]Paracyclophane Isomers

[2.2]Paracyclophane and its derivatives represent a fascinating class of strained aromatic compounds, characterized by two benzene rings held in close proximity by ethylene bridges. This unique architecture imparts unusual electronic and steric properties, making them valuable building blocks in supramolecular chemistry, chiral catalysis, and the design of novel organic materials.

The strategic placement of substituents on the paracyclophane scaffold allows for the fine-tuning of its properties. Brominated [2.2]paracyclophanes, in particular, serve as versatile intermediates for further functionalization through cross-coupling reactions. Among the various dibrominated isomers, the 4,16-disubstituted derivative, also known as pseudo-ortho-dibromo[2.2]paracyclophane, presents a unique stereochemical profile. However, a detailed understanding of its solid-state structure, which is paramount for predicting its behavior in condensed phases and for rational drug design, is hampered by the absence of a publicly available, experimentally determined crystal structure.

This guide aims to bridge this gap by providing a robust theoretical framework for the crystal structure analysis of this compound.

Synthetic Routes to this compound

The synthesis of this compound is typically achieved through electrophilic bromination of the parent [2.2]paracyclophane. The reaction conditions can be tailored to favor the formation of the desired pseudo-ortho isomer, although mixtures of isomers are common and require careful purification.

Experimental Protocol: Electrophilic Bromination

A representative procedure for the synthesis of this compound is as follows:

  • Dissolution: [2.2]Paracyclophane is dissolved in a suitable inert solvent, such as dichloromethane or carbon tetrachloride.

  • Brominating Agent: A solution of bromine in the same solvent is added dropwise to the [2.2]paracyclophane solution at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction is often carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide, to enhance the rate of reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is quenched, typically with an aqueous solution of a reducing agent like sodium thiosulfate to remove excess bromine. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product, which is often a mixture of mono- and di-brominated isomers, is purified by column chromatography on silica gel or by recrystallization to isolate the this compound isomer.

The causality behind these experimental choices lies in controlling the electrophilic aromatic substitution reaction. The use of a non-polar solvent and controlled temperature helps to manage the reactivity of bromine. The Lewis acid catalyst polarizes the Br-Br bond, making the bromine a more potent electrophile. The purification step is critical for isolating the desired isomer from a complex product mixture.

Theoretical Crystal Structure Analysis

In the absence of experimental single-crystal X-ray diffraction data, a theoretical model of this compound was constructed to elucidate its structural features. This model is based on the known crystal structure of the parent [2.2]paracyclophane and established carbon-bromine bond lengths and angles.

Predicted Molecular Geometry

The fundamental geometry of the [2.2]paracyclophane core is retained in the 4,16-dibromo derivative. The two benzene rings are forced into a boat-like conformation, and the ethylene bridges introduce significant strain. The bromine atoms are attached to one carbon on each of the aromatic rings in a pseudo-ortho relationship.

Parameter Predicted Value Justification
C-Br Bond Length~1.90 ÅTypical for an sp² carbon-bromine bond.
C-C-Br Bond Angle~120°Consistent with sp² hybridization of the aromatic carbon.
Inter-ring Distance~2.8 - 3.1 ÅSimilar to the parent [2.2]paracyclophane.
Benzene Ring DistortionBoat-likeInherent to the [2.2]paracyclophane scaffold.
Predicted Crystallographic Parameters

While the precise unit cell dimensions and space group can only be definitively determined experimentally, we can hypothesize potential packing arrangements based on the molecular structure and common packing motifs for similar organic molecules. A likely crystal system would be monoclinic or orthorhombic, with a space group that allows for efficient packing of the chiral molecules.

The following diagram illustrates the logical workflow for moving from the known chemical structure to a predicted crystal packing arrangement.

G A Chemical Structure of This compound B Molecular Mechanics Energy Minimization A->B Input C Predicted Gas-Phase Conformation B->C Output D Crystal Packing Prediction Algorithms C->D Input E Hypothetical Crystal Lattice and Space Group D->E Output F Simulated X-ray Diffraction Pattern E->F Simulation G A Synthesized & Purified This compound B Single Crystal Growth A->B C X-ray Diffraction Data Collection B->C D Structure Solution (Direct/Patterson Methods) C->D E Structure Refinement D->E F Final Crystal Structure (CIF File) E->F

physical and chemical properties of 4,16-Dibromo[2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4,16-Dibromo[2.2]paracyclophane

Introduction: The Unique World of [2.2]Paracyclophanes

[2.2]Paracyclophane is a fascinating molecule that has captivated chemists for decades. It belongs to a class of compounds known as cyclophanes, characterized by two aromatic rings linked by aliphatic chains.[1][2] The unique feature of [2.2]paracyclophane is its strained structure, where two benzene rings are forced into close proximity, causing them to bend and distort from their usual planar geometry.[3] This enforced proximity leads to significant transannular electronic interactions, giving the molecule unique physical and chemical properties that are not observed in simple aromatic compounds.[1][2]

This guide focuses on a key derivative: This compound . This molecule, featuring bromine atoms on the pseudo-para positions of the two decks, serves as a highly versatile and pivotal intermediate in organic synthesis.[4] The bromine substituents act as functional handles, opening gateways to a vast array of further chemical modifications through reactions like cross-coupling and nucleophilic substitution.[4] This makes this compound an essential building block for researchers developing advanced materials, asymmetric catalysts, and complex molecular architectures.

Molecular Structure and Identification

This compound is a polycyclic aromatic compound where two para-substituted benzene rings are connected by ethylene bridges. The bromine atoms are located at the 4 and 16 positions.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Core Properties

PropertyValueReference(s)
Chemical Formula C₁₆H₁₄Br₂[4][5]
Molecular Weight 366.09 g/mol [5]
CAS Number 96392-77-7[4][5]
Appearance White to light yellow crystals or powder[6]
Purity (Typical) ≥97.5% (HPLC)[6]

Physical Properties

The rigid and strained structure of this compound dictates its physical characteristics. Its high degree of symmetry and molecular weight contribute to a high melting point and limited solubility in common polar solvents.

Table 2: Key Physical Characteristics

PropertyValueNotesReference(s)
Melting Point 245.0–252.0 °CIndicates high lattice energy and molecular rigidity.[6]
Solubility Low in polar solventsThe molecule is predominantly hydrophobic.[4]

The molecule's unique geometry and electronic properties make it a subject of interest in materials science, particularly for developing organic semiconductors and in studies related to molecular self-assembly.[4]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by two key features: the reactivity of the bromine substituents and the inherent strain of the cyclophane framework.

Functionalization via Bromine Substituents

The carbon-bromine bonds are the primary sites for chemical modification. The bromine atoms can be readily displaced or used in coupling reactions, making the molecule a versatile precursor.

  • Cross-Coupling Reactions: The bromine atoms facilitate various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl, alkyl, or amino groups, enabling the synthesis of complex functionalized paracyclophanes.

  • Nucleophilic Substitution: The bromine atoms can undergo nucleophilic substitution, further expanding the synthetic utility of the compound.[4]

  • Lithiation: Treatment with butyllithium can convert the dibromo derivative into a dilithio[2.2]paracyclophane. This powerful nucleophile can then react with various electrophiles to introduce new functional groups.[3]

  • Cyanation: Reaction with cuprous cyanide at high temperatures can produce dicyano[2.2]paracyclophanes. However, this reaction is often accompanied by thermal isomerization, leading to a mixture of products.[3]

Isomerization to 4,12-Dibromo[2.2]paracyclophane

A significant chemical property of this compound is its ability to isomerize to the 4,12- (pseudo-ortho) isomer. This rearrangement can be induced thermally or, more efficiently, using microwave irradiation in a solvent like DMF.[7] This isomerization is crucial because the 4,12-disubstituted pattern is a key structural motif in important chiral ligands like PHANEPHOS, which are used in asymmetric catalysis.[8]

Caption: Isomerization of 4,16- to 4,12-dibromo[2.2]paracyclophane.

Experimental Protocols: Synthesis and Isomerization

Protocol 1: Synthesis via Direct Bromination

The most common route to this compound is the direct bromination of [2.2]paracyclophane using bromine in the presence of a Lewis acid catalyst like iron powder.[3]

Methodology:

  • Setup: A reaction flask is charged with [2.2]paracyclophane, a catalytic amount of iron powder, and a suitable solvent such as carbon tetrachloride.

  • Bromination: A solution of bromine in the same solvent is added dropwise to the mixture. The reaction temperature is typically maintained between 40-50 °C.

  • Workup: After the reaction is complete, the mixture is cooled, and excess bromine is quenched. The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product, which is a mixture of mono- and di-brominated isomers, is purified. This compound can be isolated from this mixture by repeated recrystallization from a suitable solvent like hot ethanol.[3]

Protocol 2: Microwave-Assisted Isomerization

This protocol provides an efficient method for converting the 4,16-isomer to the 4,12-isomer.[7]

Methodology:

  • Preparation: A solution of this compound is prepared in a microwave-safe reaction vessel using a high-boiling polar solvent such as N,N-dimethylformamide (DMF).

  • Irradiation: The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 200-250 °C) for a specified time.

  • Isolation: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic extracts are washed, dried, and concentrated. The resulting 4,12-dibromo[2.2]paracyclophane can be purified by column chromatography or recrystallization.

Applications in Research and Development

The true value of this compound lies in its role as a versatile starting material.

  • Precursor to Chiral Ligands: As detailed, its isomerization to the 4,12-isomer is the gateway to synthesizing planar chiral phosphine ligands like PHANEPHOS. These ligands are highly effective in asymmetric hydrogenation and other catalytic processes, which are critical in drug development and fine chemical synthesis.[8]

  • Building Block for Functional Materials: The ability to replace the bromine atoms via cross-coupling reactions allows for the construction of complex, three-dimensional molecular architectures. These structures are being investigated for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the unique electronic communication between the paracyclophane decks can be exploited.[4]

  • Molecular Scaffolding: The rigid, well-defined structure of the [2.2]paracyclophane core makes it an excellent scaffold for studies in supramolecular chemistry, host-guest chemistry, and molecular recognition.[4]

Conclusion

This compound is more than just a halogenated aromatic compound; it is a cornerstone molecule in the field of cyclophane chemistry. Its unique combination of a strained, three-dimensional structure and reactive bromine handles provides chemists with a powerful tool for synthesis and innovation. From the creation of highly efficient asymmetric catalysts to the development of novel electronic materials, the applications stemming from this compound continue to expand, underscoring its importance for researchers in academia and industry alike.

References

  • PubChem. 4-Bromo(2.2)paracyclophane | C16H15Br | CID 11044379. [Link]

  • Clément, S., et al. (2007). 4,12-Bis(2,2-dibromovinyl)[2.2]paracyclophane. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o528. [Link]

  • Focken, T., Raabe, G., & Bolm, C. (2004). A preparative microwave method for the isomerisation of this compound into 4,12-dibromo[2.2]paracyclophane. Tetrahedron Letters, 45(35), 6583-6585. [Link]

  • Yeh, Y. L., & Gorham, W. F. (1968). Preparation and reactions of some [2.2] paracyclophane derivatives. The Journal of Organic Chemistry, 34(8), 2366-2371. [Link]

  • PubChem. pseudo-meta-Dibromo[2.2]paracyclophane | C16H14Br2 | CID 10992162. [Link]

  • Jelfs, S., et al. (2021). Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. Beilstein Journal of Organic Chemistry, 17, 1518-1526. [Link]

  • Lauterwasser, F., et al. (2005). Kinetic Resolution of rac-4,12-Dibromo[2.2]paracyclophane in a Palladium [2.2]PHANEPHOS Catalyzed Amination. The Journal of Organic Chemistry, 70(23), 9452-9458. [Link]

  • Wang, Y., et al. (2020). Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines via Palladium-Catalyzed Asymmetric Arylboronic Acid Addition. The Journal of Organic Chemistry, 85(24), 16298-16307. [Link]

  • Weinzierl, D. (2020). STEREOSELECTIVE SYNTHESIS OF [2.2]PARACYCLOPHANE DERIVATIVES VIA KINETIC RESOLUTION. JKU ePUB. [Link]

  • Birsa, M. L., et al. (2023). [2.2]Paracyclophane Derivatives as Building Blocks for Coordination Polymers. Materials, 16(11), 4051. [Link]

  • Delaunay, W. (2017). Molecular structure of the [2.2]paracyclophane pCp and the dithia[3.3]paracyclophane dtpCp. ResearchGate. [Link]

  • Jelfs, S., et al. (2021). Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. National Institutes of Health. [Link]

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Navigating the Solubility Landscape of 4,16-Dibromo[2.2]paracyclophane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 4,16-Dibromo[2.2]paracyclophane, a key intermediate in the synthesis of advanced materials and chiral ligands. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond simple empirical observations to offer a predictive and mechanistic understanding of its behavior in various organic solvents. By leveraging the principles of Hansen Solubility Parameters (HSPs), this guide offers a framework for solvent selection, purification strategies, and the design of reaction media, thereby empowering researchers to optimize their experimental workflows.

Introduction: The Enigmatic [2.2]Paracyclophane Core

[2.2]Paracyclophane and its derivatives represent a fascinating class of strained aromatic compounds. The unique transannular electronic interactions and rigid, chiral scaffold of the [2.2]paracyclophane core have made it a valuable building block in supramolecular chemistry, materials science, and asymmetric catalysis. This compound, in particular, serves as a versatile precursor for further functionalization, making a thorough understanding of its physical properties, especially its solubility, paramount for its effective utilization.

This guide will delve into the theoretical underpinnings of the solubility of this compound, present a semi-quantitative analysis of its solubility in a range of common organic solvents, and provide detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

The Molecular Architecture of this compound: A Prelude to its Solubility

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique and rigid three-dimensional architecture that dictates its interactions with solvent molecules.

Caption: Molecular structure of this compound.

Key structural features influencing its solubility include:

  • Hydrophobic Aromatic Decks: The two benzene rings are inherently nonpolar and favor interactions with nonpolar solvents through van der Waals forces.

  • Rigid, Strained Skeleton: The ethylene bridges lock the aromatic rings in close proximity, creating a rigid structure with significant ring strain. This rigidity hinders the molecule's ability to conform to the solvent structure, which can negatively impact solubility.

  • Electronegative Bromine Substituents: The two bromine atoms introduce localized dipoles and increase the overall polarizability of the molecule. However, their contribution to overall polarity is modest and does not impart significant hydrophilic character.

Qualitative observations from the literature confirm the expected low solubility of this compound in polar solvents due to its predominantly hydrophobic and rigid nature[1]. For instance, its insolubility in dimethylformamide (DMF) at room temperature has been noted during the synthesis of its isomer. Conversely, its ability to be crystallized from chloroform suggests a higher affinity for chlorinated solvents.

A Predictive Framework: Hansen Solubility Parameters (HSPs)

To move beyond qualitative descriptions, we can employ Hansen Solubility Parameters (HSPs) to predict and rationalize the solubility of this compound. The central tenet of HSPs is that "like dissolves like." This is quantified by assigning three parameters to both the solute and the solvent, representing different types of intermolecular interactions[2][3]:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The "distance" (Ra) between the HSPs of a solute and a solvent in this three-dimensional "Hansen space" can be calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates greater similarity between the solute and solvent, and therefore, a higher likelihood of good solubility.

Estimating the Hansen Solubility Parameters of this compound

Based on group contribution methods and comparison with structurally related compounds, the estimated HSPs for this compound are:

  • δD ≈ 20.5 MPa⁰.⁵

  • δP ≈ 6.0 MPa⁰.⁵

  • δH ≈ 4.0 MPa⁰.⁵

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the HSPs for a range of common organic solvents, which will be used to predict the solubility of this compound.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
n-Hexane14.90.00.0
Toluene18.01.42.0
Chloroform17.83.15.7
Dichloromethane18.26.36.1
Tetrahydrofuran (THF)16.85.78.0
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Methanol15.112.322.3

Semi-Quantitative Solubility Predictions

Using the estimated HSPs for this compound and the known HSPs of the solvents, we can calculate the Hansen distance (Ra) and predict the relative solubility.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)Ra (Predicted)Predicted Solubility
Excellent Solvents (Ra < 5)
Dichloromethane18.26.36.13.0 High
Chloroform17.83.15.74.2 High
Good Solvents (5 < Ra < 8)
Toluene18.01.42.05.4 Moderate
Tetrahydrofuran (THF)16.85.78.05.5 Moderate
Poor Solvents (Ra > 8)
Ethyl Acetate15.85.37.25.9 Low to Moderate
Acetone15.510.47.06.9 Low
Dimethyl Sulfoxide (DMSO)18.416.410.212.1 Very Low
N,N-Dimethylformamide (DMF)17.413.711.312.2 Very Low
n-Hexane14.90.00.012.4 Very Low
Ethanol15.88.819.416.2 Insoluble
Methanol15.112.322.319.8 Insoluble

Interpretation of Results:

The predictions align well with the qualitative information available. Dichloromethane and chloroform are predicted to be excellent solvents, which is consistent with their use in the synthesis and purification of [2.2]paracyclophane derivatives. Toluene and THF are predicted to be moderately good solvents. The highly polar and hydrogen-bonding solvents, such as DMF, DMSO, ethanol, and methanol, are predicted to be poor solvents, which is in agreement with the hydrophobic nature of the molecule. The nonpolar aliphatic solvent, n-hexane, is also predicted to be a poor solvent, likely due to the significant contribution of the polarizability of the aromatic rings in the solute, which is not well-matched by hexane.

Experimental Protocol for Solubility Determination

To validate these predictions and obtain precise quantitative data, the following experimental protocol for determining the solubility of this compound is recommended.

cluster_protocol Solubility Determination Workflow Start Start Step1 Prepare Saturated Solution: Add excess solute to solvent in a sealed vial. Start->Step1 Step2 Equilibrate: Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. Step1->Step2 Step3 Separate Phases: Allow solid to settle. Centrifuge if necessary. Step2->Step3 Step4 Isolate Supernatant: Carefully withdraw a known volume of the clear supernatant. Step3->Step4 Step5 Solvent Evaporation: Evaporate the solvent from the supernatant under vacuum. Step4->Step5 Step6 Quantify Solute: Weigh the dried residue. Step5->Step6 Step7 Calculate Solubility: Solubility (g/100mL) = (mass of residue / volume of supernatant) x 100 Step6->Step7 End End Step7->End

Caption: Experimental workflow for determining solubility.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Calibrated volumetric pipettes

  • Analytical balance

  • Vacuum oven or rotary evaporator

Procedure:

  • Preparation of Saturated Solutions: To a series of labeled vials, add a known amount of the chosen solvent (e.g., 5.00 mL). Add an excess of this compound to each vial, ensuring that undissolved solid remains at the bottom.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for several hours to allow the excess solid to settle. If necessary, centrifuge the vials at a low speed to facilitate separation.

  • Isolation of Supernatant: Using a calibrated volumetric pipette, carefully withdraw a precise volume (e.g., 2.00 mL) of the clear supernatant, being careful not to disturb the solid at the bottom.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed vial. Remove the solvent completely using a vacuum oven at a moderate temperature or a rotary evaporator.

  • Quantification of Solute: Once the solvent is fully evaporated, weigh the vial containing the dried residue. The mass of the dissolved solute is the difference between this final mass and the initial mass of the empty vial.

  • Calculation of Solubility: Calculate the solubility in grams per 100 mL of solvent using the following formula:

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) x 100

  • Replicates: Perform the experiment in triplicate for each solvent to ensure the reliability of the results.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound, combining theoretical predictions with a practical experimental framework. The use of Hansen Solubility Parameters offers a powerful tool for rational solvent selection, which can significantly streamline purification processes such as recrystallization and chromatography, as well as aid in the design of optimal reaction conditions.

While the HSPs for this compound have been estimated in this guide, future work should focus on their experimental determination for enhanced accuracy. Furthermore, the solubility of this compound at different temperatures could be investigated to construct solubility curves, providing even more valuable data for researchers. A deeper understanding of the solubility of this and other [2.2]paracyclophane derivatives will undoubtedly accelerate their application in the development of novel functional materials and catalysts.

References

The Enduring Legacy of [2.2]Paracyclophane: From Structural Curiosity to a Pillar of Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Intrinsic Tension and Untapped Potential

In the vast landscape of organic chemistry, few molecules captivate the imagination and challenge our understanding of aromaticity and bonding quite like [2.2]paracyclophane. First isolated in 1949, its deceptively simple structure—two benzene rings stacked face-to-face and tethered by two short ethylene bridges—belies a world of intricate chemistry born from inherent strain and transannular electronic interactions. This guide serves as a comprehensive exploration of the discovery, history, and evolving applications of [2.2]paracyclophane derivatives, offering both a historical perspective and a forward-looking view into their potential in materials science and drug discovery. As we delve into the unique properties and synthetic strategies surrounding this remarkable scaffold, we aim to equip researchers with the knowledge to harness its full potential in their own endeavors.

The Dawn of a Strained Benzene: A Historical Perspective

The story of [2.2]paracyclophane begins in 1949 with the serendipitous discovery by Brown and Farthing, who isolated the parent hydrocarbon as a byproduct from the gas-phase pyrolysis of p-xylene.[1][2][3][4] This initial finding, however, offered a low-yield and impractical route to this intriguing molecule. It was the seminal work of Cram and Steinberg in 1951 that truly opened the door to the systematic study of [2.2]paracyclophane chemistry.[1][2] Their approach, an intramolecular Wurtz coupling of 1,4-bis(bromomethyl)benzene, provided a more rational and scalable synthesis, laying the groundwork for decades of research into this "bent and battered" aromatic system.[1][2]

The early allure of [2.2]paracyclophane was rooted in its unique structural features. The close proximity of the two benzene rings, forced into a non-planar, boat-like conformation, results in significant ring strain and a fascinating interplay of through-space electronic interactions between the π-systems.[3][4] This transannular communication gives rise to distinctive spectroscopic properties and altered chemical reactivity compared to simple benzene derivatives.

The Art of Synthesis: Taming the Strained Scaffold

The development of synthetic methodologies to access functionalized [2.2]paracyclophane derivatives has been a continuous journey of innovation. Early methods often contended with low yields and harsh reaction conditions. However, the advent of modern synthetic techniques has enabled a remarkable degree of control over the regioselective functionalization of the [2.2]paracyclophane core.

Foundational Synthetic Strategies

The classical syntheses, while historically significant, have largely been superseded by more efficient methods. However, understanding these early approaches provides valuable context.

Table 1: Comparison of Early Synthetic Routes to [2.2]Paracyclophane

MethodPrecursorKey ReagentsTypical YieldReference
Brown & Farthing (1949)p-XyleneHigh-temperature pyrolysisLow[1][2]
Cram & Steinberg (1951)1,4-Bis(bromomethyl)benzeneSodium metal (Wurtz coupling)~2%[1][2]
Modern Approaches to Functionalization

Contemporary strategies for modifying the [2.2]paracyclophane scaffold are diverse and allow for the introduction of a wide array of functional groups.

Despite the strain, the benzene rings of [2.2]paracyclophane undergo electrophilic aromatic substitution. However, the transannular electronic effects and the non-planar nature of the rings can influence the regioselectivity of these reactions. For instance, nitration of [2.2]paracyclophane can lead to a mixture of products, and under certain conditions, can even induce rearrangement to [2.2]metaparacyclophane derivatives.[5]

Experimental Protocol: Nitration of [2.2]Paracyclophane

This protocol is based on the work of Cram and colleagues, illustrating a typical electrophilic aromatic substitution on the [2.2]paracyclophane core.

  • Materials:

    • [2.2]Paracyclophane (1.0 g, 4.8 mmol)

    • Dichloromethane (CH₂Cl₂), anhydrous (25 mL)

    • Nitric acid (fuming, 0.4 mL, 9.6 mmol)

    • Sulfuric acid (concentrated, 1.0 mL, 19.2 mmol)

  • Procedure:

    • Dissolve [2.2]paracyclophane in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0 °C using an ice bath.

    • In a separate flask, carefully prepare a nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

    • Add the nitrating mixture dropwise to the solution of [2.2]paracyclophane over 30 minutes, ensuring the temperature remains at 0 °C.

    • Stir the reaction mixture at 0 °C for 8 hours.

    • Carefully quench the reaction by pouring the mixture over ice water.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the desired 4-nitro[2.2]paracyclophane.

The use of directing groups has revolutionized the regioselective functionalization of [2.2]paracyclophane. Lithiation followed by quenching with an electrophile, or transition-metal-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, have enabled the synthesis of a vast library of derivatives with tailored electronic and steric properties.[6]

G cluster_0 Achiral [2.2]Paracyclophane cluster_1 Chiral Monosubstituted [2.2]Paracyclophane Achiral Achiral Chiral Chiral Achiral->Chiral Substitution

Sources

A Theoretical and Computational Guide to 4,16-Dibromo[2.2]paracyclophane: Bridging Structure, Spectroscopy, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Enduring Intrigue of [2.2]Paracyclophanes

[2.2]Paracyclophanes are a class of strained aromatic compounds characterized by two benzene rings held in close proximity by two ethylene bridges.[1] This enforced proximity leads to significant transannular electronic interactions and geometric distortions of the aromatic rings, resulting in unique chiroptical, electronic, and reactive properties. The introduction of substituents onto the paracyclophane scaffold, such as the bromine atoms in 4,16-dibromo[2.2]paracyclophane, provides a handle for fine-tuning these properties and for further functionalization, making them versatile building blocks in supramolecular chemistry and materials science.[1]

Theoretical calculations are an indispensable tool for understanding the nuanced structure-property relationships in these complex molecules. By employing a range of computational methods, from Density Functional Theory (DFT) to Time-Dependent DFT (TD-DFT), we can predict and rationalize a variety of molecular attributes, including:

  • Ground-state geometries and strain energies: To understand the impact of the bromine substitution on the characteristic boat and chair conformations of the benzene rings and the strain inherent in the cyclophane structure.

  • Spectroscopic signatures (NMR and UV-Vis): To predict and interpret the unique spectral features arising from the through-space electronic communication between the two aromatic decks.

  • Electronic properties and reactivity: To map the electron density distribution, identify reactive sites, and predict the molecule's behavior in chemical reactions.

This guide will provide a detailed, step-by-step approach to performing these theoretical calculations, emphasizing the rationale behind the choice of computational methods and the interpretation of the resulting data.

Computational Methodology: A Practical Workflow

The following section outlines a robust and validated computational workflow for the theoretical study of this compound. The choice of methods and basis sets is informed by previous computational studies on the parent [2.2]paracyclophane, which have demonstrated a good balance between accuracy and computational cost.

Geometry Optimization and Frequency Analysis

The first and most crucial step is to obtain an accurate three-dimensional structure of the molecule.

Experimental Protocol:

  • Initial Structure Generation: Construct the 3D structure of this compound using a molecular building program (e.g., Avogadro, GaussView).

  • Computational Method Selection: Employ Density Functional Theory (DFT) for geometry optimization. The B3LYP functional has been shown to provide reliable geometries for [2.2]paracyclophanes. For improved accuracy, especially in capturing dispersion interactions between the aromatic rings, a dispersion-corrected functional such as B3LYP-D3 or a functional from the M06 family is recommended.

  • Basis Set Selection: A Pople-style basis set, such as 6-31G(d), is a good starting point. For higher accuracy, a larger basis set like 6-311+G(d,p) should be used.

  • Optimization and Frequency Calculation: Perform a geometry optimization calculation to find the minimum energy structure. Following the optimization, a frequency calculation must be performed at the same level of theory to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

Causality Behind Experimental Choices:

  • Why DFT? DFT provides a good compromise between computational cost and accuracy for medium-sized organic molecules.

  • Why B3LYP-D3? The dispersion correction is crucial for accurately describing the non-covalent interactions between the two aromatic rings in the paracyclophane core.

  • Why 6-311+G(d,p)? This basis set provides a flexible description of the electron density, including polarization functions (d,p) and diffuse functions (+), which are important for describing the electronic structure of aromatic systems and the bromine atoms.

Mandatory Visualization:

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculation cluster_analysis Data Analysis & Validation start Initial 3D Structure opt Geometry Optimization (DFT: B3LYP-D3/6-311+G(d,p)) start->opt Submit for Calculation freq Frequency Calculation opt->freq Optimized Geometry validation Confirm True Minimum (No Imaginary Frequencies) freq->validation thermo Thermodynamic Properties freq->thermo

Caption: Computational workflow for geometry optimization and frequency analysis.

NMR Chemical Shift Calculations

Predicting the Nuclear Magnetic Resonance (NMR) spectra is a powerful way to validate the computed structure and to aid in the interpretation of experimental data.

Experimental Protocol:

  • Method Selection: Use the Gauge-Including Atomic Orbital (GIAO) method, which is the standard and most reliable approach for calculating NMR chemical shifts.

  • Level of Theory: The NMR calculation should be performed at the same level of theory (functional and basis set) as the final, validated geometry optimization.

  • Solvent Effects: To better mimic experimental conditions, include a solvent model, such as the Polarizable Continuum Model (PCM), with a solvent like chloroform (CDCl₃) or dichloromethane (CH₂Cl₂), which are common solvents for NMR analysis of paracyclophanes.

  • Referencing: The calculated absolute shieldings must be converted to chemical shifts (δ) by referencing them to the calculated absolute shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory. δ_sample = σ_TMS - σ_sample

Causality Behind Experimental Choices:

  • Why GIAO? The GIAO method effectively addresses the gauge-origin problem in NMR calculations, leading to more accurate results.

  • Why PCM? Solvent can have a significant effect on chemical shifts, and the PCM model provides a computationally efficient way to account for these bulk solvent effects.

Data Presentation:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to Br)ValueValue
Aromatic CH (meta to Br)ValueValue
Aromatic C-Br-Value
Aromatic C (bridgehead)-Value
Ethylene Bridge CH₂Value (diastereotopic)Value

Note: The actual values would be populated upon completion of the calculations. The ethylene bridge protons are expected to be diastereotopic and thus have different chemical shifts.

UV-Vis Spectrum Calculations

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra of molecules.

Experimental Protocol:

  • Method Selection: Use TD-DFT to calculate the vertical excitation energies and oscillator strengths.

  • Level of Theory: The TD-DFT calculation should be performed on the optimized ground-state geometry using the same functional and basis set.

  • Number of States: Request the calculation of a sufficient number of excited states (e.g., 20-30) to cover the relevant UV-Vis region.

  • Solvent Effects: As with NMR calculations, including a solvent model (e.g., PCM) is crucial for obtaining results that are comparable to experimental solution-phase spectra.

  • Spectral Simulation: The calculated excitation energies (in eV or nm) and oscillator strengths can be used to simulate a theoretical UV-Vis spectrum by fitting the transitions to Gaussian or Lorentzian functions.

Causality Behind Experimental Choices:

  • Why TD-DFT? TD-DFT is a computationally efficient method for calculating the excited states of medium-to-large molecules, providing a good balance between accuracy and computational cost for predicting UV-Vis spectra.

Mandatory Visualization:

tddft_workflow cluster_input Input cluster_calculation TD-DFT Calculation cluster_output Output & Analysis geom Optimized Ground-State Geometry tddft Calculate Excitation Energies & Oscillator Strengths geom->tddft energies Excitation Energies (λmax) tddft->energies intensities Oscillator Strengths (Intensity) tddft->intensities spectrum Simulated UV-Vis Spectrum energies->spectrum intensities->spectrum

Caption: Workflow for the calculation and simulation of a UV-Vis spectrum using TD-DFT.

Predicted Properties and Insights

While direct experimental validation is pending, the theoretical calculations provide valuable predictions and insights into the properties of this compound.

Molecular Geometry and Strain

The optimized geometry is expected to exhibit the characteristic features of a [2.2]paracyclophane, with the two benzene rings being non-planar and adopting a boat or chair-like conformation. The bromine substitution is not anticipated to significantly alter the overall strained structure but will influence the electronic distribution. The calculated bond lengths and angles can be compared to the experimental crystal structure of the parent [2.2]paracyclophane to quantify the structural perturbations induced by the bromine atoms.

Spectroscopic Signatures
  • NMR Spectrum: The predicted ¹H NMR spectrum is expected to show complex multiplets for the aromatic protons due to the fixed, strained geometry. The ethylene bridge protons will be diastereotopic, leading to distinct signals. The ¹³C NMR spectrum will provide a count of the unique carbon environments. Comparing these predicted shifts to those of the parent [2.2]paracyclophane will reveal the electronic effects of the bromine substituents.

  • UV-Vis Spectrum: The calculated UV-Vis spectrum is predicted to show characteristic absorptions in the UV region. The electronic transitions will likely involve π-π* excitations within the aromatic rings. The through-space interactions between the two decks may lead to red-shifted absorptions compared to a simple bromobenzene derivative.

Electronic Structure and Reactivity

Analysis of the molecular orbitals (HOMO and LUMO) will reveal the electronic nature of the frontier orbitals and provide insights into the molecule's reactivity. The electrostatic potential map will highlight the electron-rich and electron-deficient regions of the molecule, indicating potential sites for electrophilic and nucleophilic attack. The bromine atoms are expected to be key sites for further chemical transformations, such as cross-coupling reactions, which is consistent with the known reactivity of aryl bromides.[1]

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the computational study of this compound. The detailed protocols for geometry optimization, NMR and UV-Vis spectra calculations, and electronic structure analysis provide a roadmap for researchers to gain a deep understanding of this molecule's properties. The presented theoretical predictions serve as a valuable resource in the absence of complete experimental data and can guide future synthetic and characterization efforts.

The validation of these theoretical predictions through experimental studies is a critical next step. The synthesis and full spectroscopic characterization of this compound, including high-resolution NMR and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction, would provide the necessary benchmarks to refine and further validate the computational models presented herein. Such a synergistic approach, combining theoretical calculations with experimental work, will undoubtedly accelerate the development of novel materials and functional molecules based on the versatile [2.2]paracyclophane scaffold.

References

  • Bartholomew, G. P., & Bazan, G. C. (2002). Synthesis, characterization, and spectroscopy of 4,7,12,15-[2.2]paracyclophane containing donor and acceptor groups: impact of substitution patterns on through-space charge transfer. Journal of the American Chemical Society, 124(18), 5183–5196. Available at: [Link].

  • Pan, D., Wang, Y., & Xiao, G. (2016). A new protocol for the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane. Beilstein Journal of Organic Chemistry, 12, 1866–1871. Available at: [Link].

  • Clément, S., et al. (2009). 4,12-Bis(2,2-dibromovinyl)[2.2]paracyclophane. Acta Crystallographica Section E: Structure Reports Online, 65(3), o528. Available at: [Link].

  • Hassan, Z., et al. (2020). Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. Beilstein Journal of Organic Chemistry, 17, 1518–1526. Available at: [Link].

  • Royal Society of Chemistry. Electronic Supporting Information. Available at: [Link].

  • Focken, T., Raabe, G., & Bolm, C. (2004). A preparative microwave method for the isomerisation of this compound into 4,12-dibromo[2.2]paracyclophane. Tetrahedron Letters, 45(35), 6583-6585. Available at: [Link].

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Methodological & Application

Introduction: The Unique Scaffold of [2.2]Paracyclophane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 4,16-Dibromo[2.2]paracyclophane

[2.2]Paracyclophane (PCP) represents a fascinating and synthetically challenging class of strained carbocyclic compounds.[1][2] Its structure, featuring two benzene rings held in close proximity by ethylene bridges, results in significant ring distortion and a "bent and battered" geometry.[2] This unique arrangement leads to remarkable electronic properties, including transannular communication between the π-systems, and gives rise to planar chirality upon substitution.[1][2] These characteristics have established functionalized PCPs as highly valuable scaffolds in diverse fields, from asymmetric synthesis and catalysis to the development of advanced π-stacked polymers and energy materials.[3][4][5][6][7]

This compound, a pseudo-para disubstituted derivative, is a cornerstone starting material for accessing a vast array of more complex, functional PCP architectures. The two bromine atoms serve as versatile synthetic handles, enabling a wide range of chemical transformations. This guide provides an in-depth overview of the primary strategies for the functionalization of this key building block, complete with detailed protocols and mechanistic insights for researchers in organic synthesis, materials science, and drug development.

Core Functionalization Pathways

The transformation of this compound into novel derivatives is predominantly achieved through two powerful methodologies: palladium-catalyzed cross-coupling reactions and organometallic strategies involving lithiation and subsequent electrophilic quench. The choice of method depends on the desired final functionality.

Functionalization_Overview cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_lithiation Lithiation & Electrophilic Quench Start This compound Suzuki Diaryl-PCP Start->Suzuki Suzuki-Miyaura (ArB(OH)₂) Sonogashira Dialkynyl-PCP Start->Sonogashira Sonogashira (R-C≡CH) Buchwald Diamino-PCP Start->Buchwald Buchwald-Hartwig (R₂NH) Carboxylic Dicarboxylic Acid-PCP Start->Carboxylic 1. n-BuLi 2. CO₂ Boronic Diboronic Ester-PCP Start->Boronic 1. n-BuLi 2. B(OR)₃

Figure 1: Key functionalization routes starting from this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituents on the PCP scaffold are ideal for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[8] These methods offer high functional group tolerance and modularity.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a highly reliable method for creating C(sp²)–C(sp²) bonds by coupling the dibromo-PCP with various aryl or vinyl boronic acids or their esters.[9][10][11] This pathway is fundamental for synthesizing PCP-based biaryl compounds and extended conjugated systems. A key consideration is that while coupling a bromo-PCP with a boronic acid is robust, the inverse reaction using a PCP-boronic acid can be challenging due to the instability of the free boronic acid of [2.2]paracyclophane.[12][13] Furthermore, highly sterically hindered coupling partners may result in lower yields.[9]

Experimental Protocol: Disubstitution via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (2.5 equiv.), and a base such as cesium carbonate (Cs₂CO₃, 4.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) and a suitable phosphine ligand.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., a 3:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring. Reaction temperatures commonly range from 80 to 110 °C. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.[13] Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 4,16-diaryl-[2.2]paracyclophane.

Catalyst System Base Solvent Temp (°C) Typical Substrates Reference
Pd(OAc)₂ / LigandCs₂CO₃Toluene/H₂O80-100Arylboronic Acids[13]
Pd(PPh₃)₄K₂CO₃DME/H₂O85Phenylboronic Acid[9]
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄TolueneRT - 100Aryl & Vinyl Boronic Acids[10]

Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for installing alkyne functionalities onto the PCP core, creating precursors for advanced materials with interesting photophysical properties.[5] The reaction involves the coupling of a terminal alkyne with the aryl bromide, co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[14][15][16][17] The reaction proceeds under mild conditions and tolerates a wide variety of functional groups.[14]

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)Br Pd0->OxAdd Oxidative Addition Transmetal L₂Pd(II)(Ar)(C≡CR) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product PCP-C≡CR Transmetal->Product CuI Cu(I)Br CuAcetylide Cu(I)-C≡CR CuI->CuAcetylide Deprotonation CuAcetylide->OxAdd ArBr PCP-Br ArBr->OxAdd Alkyne H-C≡CR Alkyne->CuAcetylide Base Base Base->CuAcetylide

Figure 2: Simplified catalytic cycles for the Sonogashira cross-coupling reaction.

Experimental Protocol: Disubstitution via Sonogashira Coupling

  • Reagent Preparation: In a Schlenk flask under an inert atmosphere (Argon), dissolve this compound (1.0 equiv.) and the terminal alkyne (2.2 equiv.) in a suitable solvent such as anhydrous THF or diisopropylamine.[16]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv.) and the copper co-catalyst (e.g., CuI, 0.025 equiv.).

  • Base Addition: If not used as the solvent, add an amine base such as diisopropylamine (DIEA) or triethylamine (TEA) (approx. 7.0 equiv.).[16]

  • Reaction: Stir the reaction at room temperature. The reaction is typically complete within 3-6 hours. Monitor progress by TLC.

  • Work-up: Dilute the reaction mixture with an ether (e.g., diethyl ether) and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[16]

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting solid or oil by flash column chromatography to afford the 4,16-dialkynyl-[2.2]paracyclophane.

C. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming carbon-nitrogen bonds, enabling the synthesis of amino-substituted PCPs.[18][19][20] The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which facilitates the crucial reductive elimination step.[19][21][22]

Experimental Protocol: Disubstitution via Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried vial with the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the appropriate ligand (e.g., SPhos, 5-15 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 2.5 equiv.).

  • Reactant Addition: Add the this compound (1.0 equiv.) and the desired primary or secondary amine (2.2-2.5 equiv.).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent, typically toluene or dioxane.

  • Reaction: Seal the vial and heat the reaction mixture to 80-120 °C with stirring for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite®. Concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable solvent and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to isolate the 4,16-diamino-[2.2]paracyclophane derivative.

Ligand Pd Source Base Solvent Temp (°C) Reference
SPhosPd₂(dba)₃KOtBuToluene120[21]
P(o-tol)₃Pd(OAc)₂Cs₂CO₃Toluene100[19]
BINAPPd(dba)₂NaOtBuToluene100[18]

Table 2: Common catalyst systems for the Buchwald-Hartwig amination.

Lithiation and Electrophilic Quench

An alternative and powerful strategy for functionalization is halogen-metal exchange. Treating this compound with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures generates a highly reactive dilithio-[2.2]paracyclophane intermediate.[3][23] This potent nucleophile can be "quenched" with a wide variety of electrophiles to install new functional groups.

Experimental Protocol: Dicarboxylation via Lithiation-Quench

This protocol details the synthesis of [2.2]paracyclophane-4,16-dicarboxylic acid.

  • Setup: Place this compound (1.0 equiv.) in an oven-dried, three-neck flask equipped with a stirrer, a low-temperature thermometer, and a septum under a positive pressure of Argon.

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 equiv., e.g., 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.[12][13]

  • Electrophilic Quench: Quench the reaction by bubbling dry CO₂ gas through the solution for 1-2 hours or by pouring the reaction mixture over a large excess of crushed dry ice.

  • Work-up: Allow the mixture to warm to room temperature. Add water and acidify with aqueous HCl (e.g., 2 M) to a pH of ~1. The dicarboxylic acid product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield [2.2]paracyclophane-4,16-dicarboxylic acid.[23]

Note: This dilithio-intermediate can be quenched with other electrophiles. For instance, reaction with triisopropylborate followed by acidic workup or treatment with aqueous potassium hydrogen difluoride yields the corresponding boronic acid or trifluoroborate salt, respectively, which are valuable substrates for Suzuki-Miyaura couplings.[12][13]

Conclusion

This compound is a remarkably versatile platform for the synthesis of novel, functional molecules. Mastery of palladium-catalyzed cross-coupling reactions and lithiation-quench sequences provides researchers with a powerful toolkit to construct a diverse range of disubstituted [2.2]paracyclophane derivatives. The protocols and principles outlined in this guide serve as a foundational resource for scientists and professionals aiming to harness the unique properties of this scaffold for applications in catalysis, materials science, and beyond.

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  • Cross-coupling reactions – Knowledge and References. Taylor & Francis. Available at: [Link]

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  • The synthesis of substituted amino[2.2]paracyclophanes. RSC Publishing. Available at: [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]

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Application Note: Suzuki Coupling of 4,16-Dibromo[2.2]paracyclophane for Advanced Material and Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of [2.2]Paracyclophane

[2.2]Paracyclophane is a fascinating strained aromatic system where two benzene rings are held in a face-to-face arrangement by ethylene bridges. This unique geometry forces significant out-of-plane distortion of the aromatic rings, leading to unusual electronic and steric properties. These characteristics make [2.2]paracyclophane a valuable building block in materials science for creating novel chiroptical materials, molecular electronics, and as a planar chiral scaffold in asymmetric catalysis. In drug discovery, its rigid structure can serve as a novel three-dimensional scaffold to present pharmacophoric groups in a well-defined spatial orientation.

The functionalization of the [2.2]paracyclophane core is crucial for tuning its properties and for its incorporation into larger, more complex structures. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, making it an attractive method for the derivatization of [2.2]paracyclophane. This application note provides a detailed guide to the Suzuki coupling of 4,16-dibromo[2.2]paracyclophane, a key starting material for creating symmetrically disubstituted paracyclophanes.

The Challenge: Overcoming the Hurdles of Suzuki Coupling with [2.2]Paracyclophane

The Suzuki coupling of [2.2]paracyclophane derivatives is not without its challenges. The inherent strain and steric hindrance of the paracyclophane core can significantly impact reaction efficiency. Furthermore, the stability of the organoboron reagent is a critical consideration.

Key challenges include:

  • Instability of Boronic Acids : The free boronic acid of [2.2]paracyclophane is known to be unstable, making its isolation and use in cross-coupling reactions problematic.[1][2]

  • Reactivity of Boronic Esters : While boronic esters are often used as stable alternatives to boronic acids, in the case of [2.2]paracyclophane, the methyl esters can be unstable, and the pinacol esters may exhibit low reactivity in the transmetalation step.[1][2]

  • Steric Hindrance : The unique three-dimensional structure of [2.2]paracyclophane can create significant steric hindrance around the reactive sites, which can impede the approach of the bulky palladium catalyst and the coupling partner. This is particularly true for highly substituted or sterically demanding boronic acids.[3]

To address these challenges, alternative and more robust boron reagents have been developed, such as potassium trifluoroborate salts, which are bench-stable and can be synthesized on a large scale.[1][2] These salts can generate the reactive boronic acid in situ under the basic reaction conditions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.[4][5]

  • Transmetalation : The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the Pd(II) complex, replacing the bromide. This is often the rate-determining step.[4][6]

  • Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)Ln-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R (Coupled Product) RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Boronic R-B(OR)2 + Base Boronic->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound with Arylboronic Acids

This protocol provides a general procedure for the monosubstitution of this compound. For disubstitution, the stoichiometry of the boronic acid and base should be adjusted accordingly.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.5 - 5 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 4.0 equivalents)

  • Toluene, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating plate

  • Reaction vessel (e.g., Schlenk flask)

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., Cs₂CO₃, 3.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%).

  • Solvent Addition : Add anhydrous, degassed toluene and degassed water (typically in a 3:1 to 5:1 ratio) via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-0.5 M.

  • Reaction : Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously for the required reaction time (typically 12-24 hours).

  • Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification : The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired substituted [2.2]paracyclophane.

Summary of Reaction Conditions from Literature

The choice of catalyst, base, and solvent can significantly influence the outcome of the Suzuki coupling of [2.2]paracyclophane derivatives. The following table summarizes conditions reported in the literature for similar transformations.

Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (5)Cs₂CO₃ (4)Toluene/H₂O (3:1)802442-85[1]
Pd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)10024Varies[4]
Pd₂(dba)₃ / SPhosK₃PO₄ (4)Toluene/H₂O801Varies[4]

Note : Yields are highly dependent on the specific substrates being coupled. The addition of phosphine ligands such as SPhos and XPhos has been shown to sometimes decrease the yield in the coupling of [2.2]paracyclophane trifluoroborates.[1][2]

Troubleshooting Common Issues

  • Low Yield :

    • Catalyst decomposition : Ensure a strictly inert atmosphere is maintained throughout the reaction. Use freshly opened or purified catalysts.

    • Inefficient transmetalation : The choice of base is crucial. Cs₂CO₃ is often more effective than weaker bases. Ensure the base is finely powdered and dry.

    • Deboronated side product : This can occur with unstable boronic acids.[1][2] Consider synthesizing and using the corresponding potassium trifluoroborate salt.

  • Incomplete Reaction :

    • Insufficient heating : Ensure the reaction mixture is maintained at the optimal temperature.

    • Poor solubility : The choice of solvent may need to be optimized to ensure all reagents are sufficiently soluble.

  • Formation of Homocoupled Products :

    • This can arise from side reactions of the organoboron reagent. Using a slight excess of the boronic acid can sometimes mitigate this, but purification will be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of novel, symmetrically disubstituted paracyclophane derivatives. While challenges related to substrate stability and steric hindrance exist, the use of robust organoboron reagents like potassium trifluoroborates and careful optimization of reaction conditions can lead to high yields of the desired products. The resulting functionalized [2.2]paracyclophanes are valuable building blocks for the development of advanced materials and complex molecular architectures for drug discovery.

References

  • Title: Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks Source: ACS Omega URL: [Link]

  • Title: Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks - PMC Source: NIH URL: [Link]

  • Title: An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Suzuki Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]

  • Title: Suzuki Reaction - Palladium Catalyzed Cross Coupling Source: Common Organic Chemistry URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

Sources

Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 4,16-Diethynyl[2.2]paracyclophanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Canvas of [2.2]Paracyclophane

[2.2]Paracyclophane (PCP) is a fascinating molecule composed of two benzene rings held in a face-to-face arrangement by two ethylene bridges.[1][2] This strained structure forces the aromatic rings into a boat-like conformation, leading to significant transannular electronic interactions.[2] These unique structural and electronic properties have established PCP as a valuable scaffold in asymmetric catalysis, materials science, and the development of novel organic materials.[1][3][4] The functionalization of the PCP core, particularly at the pseudo-para positions (4 and 16), is a key strategy for creating extended π-conjugated systems with potential applications in optoelectronics and molecular wires.[5]

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[6][7] Its mild reaction conditions, tolerance of a wide range of functional groups, and high efficiency make it an ideal choice for the precise installation of alkyne moieties onto complex molecular architectures like 4,16-dibromo[2.2]paracyclophane.[6][8] This document provides a detailed guide to the Sonogashira coupling of this compound, including mechanistic insights, optimized protocols, and practical considerations for researchers in organic synthesis and drug development.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][9] While copper-free versions exist to prevent the common side reaction of alkyne homocoupling (Glaser coupling), the classical copper co-catalyzed protocol is often highly efficient.[6][7]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[6][9][10]

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center. This is often the rate-determining step of the overall reaction.[9][11]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylated [2.2]paracyclophane and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[6][10]

The Copper Cycle:

  • Coordination and Deprotonation: The copper(I) salt coordinates to the terminal alkyne. In the presence of a base (typically an amine), the acidic terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate.[6][9] This species is then ready for the transmetalation step with the palladium complex.

The amine base not only facilitates the deprotonation of the alkyne but also serves to neutralize the hydrogen halide byproduct generated during the reaction.[6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdC2R Ar-Pd(II)L₂(C≡CR) ArPdBr->ArPdC2R Transmetalation CuC2R Cu(I)-C≡CR ArPdC2R->Pd0 Reductive Elimination (Ar-C≡CR) CuX Cu(I)X CuX->CuC2R Base (R-NH₂) CuC2R->ArPdBr CuX Alkyne H-C≡CR Alkyne->CuC2R caption Fig. 1: The dual catalytic cycle of the Sonogashira coupling.

Fig. 1: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocols: Sonogashira Coupling of this compound

The following protocols provide a step-by-step guide for the Sonogashira coupling of this compound with a generic terminal alkyne, (trimethylsilyl)acetylene, which is often used as a stable and easily deprotected surrogate for acetylene itself.[5]

Core Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification arrow arrow A 1. Assemble Glassware (Dry Schlenk Flask) B 2. Add Reagents (Dibromo-PCP, Pd Catalyst, CuI) A->B C 3. Degas System (Vacuum/Inert Gas Cycles) B->C D 4. Add Solvent & Base (Anhydrous THF, Et₃N) C->D E 5. Add Alkyne (Dropwise at RT) D->E F 6. Heat & Stir (Monitor by TLC/GC-MS) E->F G 7. Quench & Filter (Cool, Dilute, Filter through Celite) F->G H 8. Extraction (Wash with NH₄Cl, Brine) G->H I 9. Purify (Column Chromatography) H->I caption Fig. 2: General experimental workflow.

Fig. 2: General experimental workflow.
Protocol 1: Double Sonogashira Coupling with (Trimethylsilyl)acetylene

Materials:

  • This compound

  • (Trimethylsilyl)acetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Standard workup and purification reagents (diethyl ether, saturated aq. NH₄Cl, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous THF and freshly distilled triethylamine. Stir the resulting suspension for 10 minutes at room temperature.

  • Alkyne Addition: Add (trimethylsilyl)acetylene (2.5 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir under argon. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with diethyl ether. Filter the mixture through a pad of Celite to remove the palladium black and inorganic salts, washing the pad with additional diethyl ether.[12][13]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 4,16-bis((trimethylsilyl)ethynyl)[2.2]paracyclophane.

Protocol 2: Deprotection of the TMS Group

Materials:

  • 4,16-bis((trimethylsilyl)ethynyl)[2.2]paracyclophane

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the 4,16-bis((trimethylsilyl)ethynyl)[2.2]paracyclophane in a mixture of methanol and dichloromethane.

  • Add potassium carbonate (a catalytic amount is often sufficient, but excess can be used) to the solution.

  • Stir the mixture at room temperature. Monitor the deprotection by TLC until the starting material is fully consumed (typically 1-3 hours).

  • Quench the reaction by adding water and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield 4,16-diethynyl[2.2]paracyclophane.

Key Parameter Optimization and Rationale

The success of the Sonogashira coupling on the sterically demanding this compound hinges on the careful selection of reaction parameters.

Parameter Recommendation Rationale & Causality
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are standard, reliable catalysts for Sonogashira couplings.[6] Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[6][9] For sterically hindered substrates, ligands with specific bite angles and electronic properties can be crucial.[10][14][15]
Copper Co-catalyst Copper(I) iodide (CuI)CuI is the most common and effective co-catalyst, facilitating the formation of the copper acetylide and increasing the reaction rate under mild conditions.[6][16] Its presence is critical for efficient transmetalation.[11]
Ligand Triphenylphosphine (PPh₃)PPh₃ is a versatile ligand that balances stability and reactivity. For more challenging couplings, specialized phosphine ligands (e.g., Buchwald-type ligands) can enhance catalytic activity by promoting oxidative addition and reductive elimination.[10][15]
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)An amine base is essential to deprotonate the terminal alkyne and neutralize the HBr byproduct.[6][17] The choice of amine can influence reaction rates and solubility.
Solvent THF, DMF, TolueneThe solvent must be anhydrous and capable of dissolving the reactants. THF is a common choice for its good solvating properties and appropriate boiling point.[17]
Temperature Room Temperature to 70 °CWhile many Sonogashira reactions proceed at room temperature, the coupling of aryl bromides, especially sterically hindered ones, often requires heating to facilitate the oxidative addition step.[6]
Atmosphere Inert (Argon or Nitrogen)Deoxygenation is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and to maintain the stability of the Pd(0) catalyst.[13][16]

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction stalls or provides low yields, consider increasing the temperature, using a more active palladium catalyst/ligand system (e.g., one with bulkier, more electron-rich phosphines), or ensuring all reagents and solvents are scrupulously dry.[18][19]

  • Homocoupling Side Product: The formation of a di-yne (from the coupling of two alkyne molecules) is a common side reaction, often promoted by the presence of oxygen.[16][20] Ensure thorough deoxygenation of the reaction mixture. Running the reaction under more dilute conditions can also disfavor this bimolecular side reaction.

  • Purification Challenges: The product and starting material may have similar polarities. Careful selection of the eluent system for column chromatography is essential. It may be beneficial to purify the TMS-protected product first, as its polarity will be significantly different from the final deprotected di-alkyne.

  • Mono-alkynylation: In some cases, mono-substitution may occur. Driving the reaction to completion with a slight excess of the alkyne and sufficient reaction time is key for achieving disubstitution. The reactivity of the second bromide may be slightly different after the first coupling.

Conclusion

The Sonogashira coupling is an indispensable tool for the functionalization of the [2.2]paracyclophane core. By carefully controlling the catalyst system, base, solvent, and reaction atmosphere, researchers can efficiently synthesize 4,16-dialkynyl[2.2]paracyclophanes. These molecules serve as versatile building blocks for more complex, three-dimensional π-conjugated systems, paving the way for advancements in materials science and molecular electronics. The protocols and insights provided herein offer a robust starting point for scientists and professionals aiming to explore the rich chemistry of this unique scaffold.

References

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Synthesis of Chiral Ligands from 4,16-Dibromo[2.2]paracyclophane: A Comprehensive Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

[2.2]Paracyclophane (PCP) stands as a cornerstone in the architecture of chiral ligands, prized for its rigid, planar chiral scaffold.[1][2][3] This unique three-dimensional structure, arising from the close proximity of two benzene rings, provides an exceptional platform for creating highly effective stereoselective catalysts.[1][4] Among the various functionalized PCP derivatives, 4,16-dibromo[2.2]paracyclophane emerges as a versatile and readily accessible starting material for the synthesis of a diverse array of chiral ligands. This guide provides an in-depth exploration of the synthetic pathways commencing from this compound, offering detailed protocols and mechanistic insights for researchers in organic synthesis, catalysis, and drug development.

The inherent planar chirality of substituted [2.2]paracyclophanes, which arises from the restricted rotation of the aromatic rings, is a key feature that makes them attractive for asymmetric catalysis.[4][5] However, the synthesis of enantiomerically pure [2.2]paracyclophane derivatives has historically been a significant challenge, often relying on classical resolution techniques or chiral chromatography.[6] This guide will illuminate modern synthetic strategies that leverage this compound to construct sophisticated chiral ligands, including those that have demonstrated remarkable efficacy in a range of asymmetric transformations.

The Strategic Importance of this compound

This compound is a key intermediate in the synthesis of many planar chiral ligands. While direct bromination of [2.2]paracyclophane yields the 4,16-dibromo isomer as the major product, its pseudo-para substitution pattern is often not the desired arrangement for creating C2-symmetric ligands. For many applications, the pseudo-ortho isomer, 4,12-dibromo[2.2]paracyclophane, is the preferred precursor, as it allows for the introduction of two coordinating groups in a C2-symmetric fashion.

Isomerization: A Critical First Step

A crucial transformation in the utilization of this compound is its isomerization to the 4,12-dibromo isomer. This is typically achieved through a thermal process that involves the homolytic cleavage of one of the ethylene bridges, allowing for rotation of the resulting diradical intermediate, followed by ring closure to form the more thermodynamically stable isomer.[7]

Recent advancements have demonstrated that this isomerization can be efficiently carried out using microwave irradiation in a suitable solvent like DMF, offering a more rapid and convenient method compared to traditional thermal approaches.[7]

Synthetic Pathways to Chiral Ligands

The true utility of this compound, often via its isomer 4,12-dibromo[2.2]paracyclophane, lies in its role as a scaffold for introducing chiral directing groups and catalytically active moieties. A prominent class of ligands derived from this scaffold are phosphine-based ligands, such as the commercially available PhanePhos.[3]

Synthesis of PhanePhos-Type Ligands

The synthesis of PhanePhos and its analogues typically begins with the resolution of a racemic precursor derived from 4,12-dibromo[2.2]paracyclophane. This resolution is a critical step in obtaining enantiomerically pure ligands.

Workflow for PhanePhos Synthesis

Synthesis_Workflow cluster_start Starting Material cluster_isomerization Isomerization cluster_functionalization Functionalization & Resolution cluster_ligation Phosphine Introduction A This compound B 4,12-Dibromo[2.2]paracyclophane A->B Microwave Isomerization C Racemic Precursor (e.g., diol or diamine) B->C Functional Group Interconversion D Enantiomerically Pure Precursor C->D Chiral Resolution E Chiral Phosphine Ligand (e.g., PhanePhos) D->E Phosphinylation

Caption: Synthetic workflow for PhanePhos-type ligands.

Protocol 1: Microwave-Assisted Isomerization of this compound

Objective: To convert this compound to 4,12-dibromo[2.2]paracyclophane.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • Dissolve this compound in DMF in a microwave-safe vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a high temperature (e.g., 200-230 °C) for a specified time (e.g., 30-60 minutes).

  • After cooling, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting mixture of isomers by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient to isolate the desired 4,12-dibromo[2.2]paracyclophane.

Chiral Oxazoline Ligands via C-H Activation

A more recent and highly efficient strategy for synthesizing chiral [2.2]paracyclophane-based ligands involves the direct C-H activation of the paracyclophane core.[8][9] This approach avoids the multi-step sequences often required in traditional methods.

The direct C-H arylation of enantiopure oxazolines with bromo[2.2]paracyclophanes provides a concise route to planar chiral oxazoline ligands.[8][9][10] These oxazoline-containing paracyclophanes have shown significant potential in asymmetric catalysis.[8][10]

Workflow for Chiral Oxazoline Ligand Synthesis

Oxazoline_Synthesis_Workflow cluster_start Starting Materials cluster_coupling Palladium-Catalyzed C-H Activation cluster_separation Purification A This compound C Diastereomeric Mixture of Bis(oxazolinyl)[2.2]paracyclophanes A->C B Enantiopure Oxazoline B->C D Separated Diastereomers C->D Column Chromatography

Caption: Synthesis of chiral oxazoline ligands via C-H activation.

Protocol 2: Synthesis of 4,16-Bis(oxazolinyl)[2.2]paracyclophane

Objective: To synthesize a chiral bis(oxazoline) ligand from this compound.

Materials:

  • This compound

  • Enantiopure oxazoline (e.g., (S)-4-tert-butyl-2-oxazoline)

  • Palladium(II) acetate (Pd(OAc)2)

  • Di-tert-butylphosphine oxide (t-Bu2SPO) or Di-1-adamantylphosphine oxide (Ad2SPO) as a pre-ligand

  • Potassium carbonate (K2CO3)

  • Toluene

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add this compound, the enantiopure oxazoline, Pd(OAc)2, the phosphine oxide pre-ligand, and K2CO3.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for 24-48 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., dichloromethane) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting diastereomeric mixture by column chromatography on silica gel to separate the individual diastereomers. The pseudo-para isomer, due to its symmetry, is formed as a single stereoisomer.[8]

Applications in Asymmetric Catalysis

The chiral ligands derived from this compound have found widespread applications in various asymmetric catalytic transformations.[4] PhanePhos, for instance, is a highly effective ligand for rhodium-catalyzed asymmetric hydrogenation reactions. The paracyclophane-based oxazoline ligands have shown promise in nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones, affording chiral allylic alcohols with high yields and enantioselectivities.[11]

Data Summary: Performance of [2.2]Paracyclophane-Based Ligands
Ligand TypeMetalReaction TypeSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
PhanePhosRhodiumAsymmetric HydrogenationMethyl (Z)-α-acetamidocinnamate>9999
PYMCOXNickel1,2-ReductionChalconeup to 99up to 99[11]

Conclusion and Future Outlook

This compound serves as a versatile and strategic starting material for the synthesis of a wide range of valuable chiral ligands. The ability to isomerize this compound to its pseudo-ortho counterpart and the development of modern synthetic methodologies, such as direct C-H activation, have significantly expanded the toolkit for creating sophisticated chiral catalysts. The ligands derived from this scaffold have demonstrated exceptional performance in various asymmetric transformations, underscoring the power of the [2.2]paracyclophane framework in stereoselective synthesis.

Future research in this area will likely focus on the development of even more efficient and atom-economical synthetic routes to these ligands. Furthermore, the exploration of new applications for these chiral catalysts in challenging asymmetric reactions will continue to be a vibrant area of investigation, with the potential to impact fields ranging from pharmaceuticals to materials science. The continued innovation in the synthesis and application of [2.2]paracyclophane-based ligands promises to deliver novel solutions for the stereoselective synthesis of complex molecules.

References

  • Tewari, S., Mungalpara, M. N., Patel, S., & Rowlands, G. J. (2022). The concise synthesis and resolution of planar chiral [2.2]paracyclophane oxazolines by C–H activation. RSC Advances, 12(14), 8633–8637. [Link]

  • Tewari, S., Mungalpara, M. N., Patel, S., & Rowlands, G. J. (2022). The concise synthesis and resolution of planar chiral [2.2]paracyclophane oxazolines by C–H activation. Massey Research Online. [Link]

  • Di Vico, D., et al. (2022). Synthesis of Planar Chiral [2.2]Paracyclophanes via Biocatalyzed Desymmetrization of Primary Alcohols. ACS Catalysis. [Link]

  • Di Vico, D., et al. (2022). Synthesis of Planar Chiral [2.2]Paracyclophanes via Biocatalyzed Desymmetrization of Primary Alcohols. ResearchGate. [Link]

  • Di Vico, D., et al. (2022). Synthesis of Planar Chiral [2.2]Paracyclophanes via Biocatalyzed Desymmetrization of Primary Alcohols. ChemRxiv. [Link]

  • Focken, T., & Bolm, C. (2004). A preparative microwave method for the isomerisation of this compound into 4,12-dibromo. ElectronicsAndBooks. [Link]

  • Wang, Y., et al. (2024). Synthesis of Planar‐Chiral [2.2]Paracyclophane‐Based Oxazole‐Pyrimidine Ligands and Application in Nickel‐Catalyzed 1,2‐Reduction of α,β‐Unsaturated Ketones. Chinese Journal of Chemistry, 42(6), 705-710. [Link]

  • Pye, P. J., et al. (1998). Kinetic Resolution of rac-4,12-Dibromo[2.2]paracyclophane in a Palladium [2.2]PHANEPHOS Catalyzed Amination. The Journal of Organic Chemistry, 63(23), 8047-8050. [Link]

  • Rowlands, G. J., et al. (2010). Planar-chiral imidazole-based phosphine ligands derived from [2.2]paracyclophane. Dalton Transactions, 39(41), 9879-9885. [Link]

  • Dočekal, O., et al. (2022). Organocatalytic desymmetrization provides access to planar chiral [2.2]paracyclophanes. Nature Communications, 13(1), 772. [Link]

  • Bräse, S., & Schafer, T. (2010). Planar Chiral Phosphines Derived from [2.2]Paracyclophane. ResearchGate. [Link]

  • Mori, T., et al. (2017). Optical resolution of pseudo-para-disubstituted [2.2]paracyclophane: a chiral building block for optically active helicene-stacked molecules emitting circularly polarized luminescence. Journal of Materials Chemistry C, 5(26), 6529-6537. [Link]

  • Focken, T., & Bolm, C. (2004). A preparative microwave method for the isomerisation of this compound into 4,12-dibromo[2.2]paracyclophane. ResearchGate. [Link]

  • Tewari, S., Mungalpara, M. N., Patel, S., & Rowlands, G. J. (2022). The concise synthesis and resolution of planar chiral [2.2]paracyclophane oxazolines by C–H activation. RSC Advances, 12(14), 8633-8637. [Link]

  • Sahnoun, H., et al. (2016). Enantiomerically Pure [2.2]Paracyclophane-4-thiol: A Planar Chiral Sulfur-based Building Block Readily Available. CORE. [Link]

  • Wang, X.-Q., et al. (2021). Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines via Palladium-Catalyzed Addition of Arylboronic Acids. The Journal of Organic Chemistry, 86(2), 1262-1272. [Link]

  • Gladiali, S., & Pu, L. (2002). [2.2]Paracyclophane Derivatives in Asymmetric Catalysis. ResearchGate. [Link]

  • Held, F. E., et al. (2017). Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane. Beilstein Journal of Organic Chemistry, 13, 1548-1553. [Link]

  • Felder, S. (2015). Molecular structure of the [2.2]paracyclophane pCp and the... ResearchGate. [Link]

  • Mungalpara, M. N., & Rowlands, G. J. (2019). The synthesis of substituted amino[2.2]paracyclophanes. Organic & Biomolecular Chemistry, 17(30), 7211-7218. [Link]

Sources

Application Notes and Protocols for the Preparation of Phosphine Ligands from 4,16-Dibromo[2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Architectural Advantage of [2.2]Paracyclophane-Based Phosphine Ligands

[2.2]Paracyclophane, a fascinating molecule with two benzene rings stacked in close proximity, offers a rigid and sterically defined three-dimensional structure. This inherent planar chirality, when incorporated into phosphine ligands, creates a unique chiral environment that has proven to be highly effective in asymmetric catalysis.[1][2] The constrained geometry of the paracyclophane backbone can significantly influence the selectivity and activity of metal complexes, making these ligands valuable tools in the synthesis of complex molecules, including active pharmaceutical ingredients.

This application note provides a detailed guide to the synthesis of novel phosphine ligands starting from 4,16-dibromo[2.2]paracyclophane. Two primary synthetic strategies are presented: a classical organolithium-based approach and a modern palladium-catalyzed C-P cross-coupling reaction. Each protocol is designed to be self-validating, with explanations for key experimental choices and expected outcomes.

Synthetic Strategies: Accessing Novel Phosphine Ligands

The bromine atoms at the 4 and 16 positions of the [2.2]paracyclophane core serve as versatile synthetic handles for the introduction of phosphine moieties. The choice between the following methods will depend on the desired phosphine substituent, available starting materials, and tolerance of other functional groups.

Method 1: Lithiation and Electrophilic Quench

This widely used method involves a halogen-metal exchange to generate a highly nucleophilic organolithium intermediate, which is then reacted with an electrophilic chlorophosphine.[3] This approach is particularly useful for the synthesis of phosphines with alkyl or aryl groups that are readily available as their corresponding chlorophosphines.

Causality Behind Experimental Choices:

  • Anhydrous and Inert Conditions: Organolithium reagents are extremely sensitive to moisture and oxygen. The use of flame-dried glassware and an inert atmosphere (argon or nitrogen) is crucial to prevent quenching of the reactive intermediate and ensure high yields.

  • Low-Temperature Reaction: The lithiation and subsequent phosphination are performed at low temperatures (-78 °C) to minimize side reactions, such as decomposition of the organolithium species and undesired side-product formation.

  • TMEDA as a Ligand: N,N,N',N'-Tetramethylethylenediamine (TMEDA) is often added to chelate the lithium cation, breaking up organolithium aggregates and increasing the reactivity of the nucleophile.

Experimental Protocol: Synthesis of 4,16-Bis(diphenylphosphino)[2.2]paracyclophane

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound366.101.01.0
n-Butyllithium (2.5 M in hexanes)64.062.22.2
Chlorodiphenylphosphine220.652.22.2
Anhydrous Tetrahydrofuran (THF)---
Degassed Saturated NH₄Cl (aq)---
Diethyl ether---
Anhydrous Magnesium Sulfate---

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 mmol, 366 mg) in anhydrous THF (40 mL).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (2.2 mmol, 0.88 mL of a 2.5 M solution in hexanes) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour.

  • Phosphination: To the cold solution, add chlorodiphenylphosphine (2.2 mmol, 0.40 mL) dropwise. Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of degassed saturated aqueous ammonium chloride solution (20 mL). Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 4,16-bis(diphenylphosphino)[2.2]paracyclophane.

DOT Diagram of the Lithiation Workflow:

lithiation_workflow start Dissolve this compound in anhydrous THF lithiation Cool to -78 °C and add n-Butyllithium start->lithiation phosphination Add Chlorodiphenylphosphine at -78 °C lithiation->phosphination warm Warm to room temperature and stir for 12h phosphination->warm workup Quench with NH4Cl (aq) and extract with Et2O warm->workup purify Dry, concentrate, and purify by column chromatography workup->purify end 4,16-Bis(diphenylphosphino) [2.2]paracyclophane purify->end

Caption: Lithiation and phosphination workflow.

Method 2: Palladium-Catalyzed C-P Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-phosphorus bonds, offering a milder and often more functional group tolerant alternative to organolithium-based methods.[4] This approach typically involves the reaction of an aryl halide with a phosphine source, such as a secondary phosphine or a silylphosphine, in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical for catalytic activity. Bulky, electron-rich phosphine ligands on the palladium center often promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A base is required to facilitate the deprotonation of the secondary phosphine or to activate the phosphine source. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous, deoxygenated solvents are necessary to prevent catalyst deactivation and unwanted side reactions.

Experimental Protocol: Synthesis of 4,16-Bis(diphenylphosphino)[2.2]paracyclophane via Pd-Catalysis

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound366.101.01.0
Diphenylphosphine186.202.22.2
Pd(OAc)₂224.500.050.05
Xantphos578.680.100.10
Sodium tert-butoxide96.102.52.5
Anhydrous Toluene---

Step-by-Step Methodology:

  • Preparation: In a glovebox, add this compound (1.0 mmol, 366 mg), Pd(OAc)₂ (0.05 mmol, 11.2 mg), Xantphos (0.10 mmol, 57.9 mg), and sodium tert-butoxide (2.5 mmol, 240 mg) to a Schlenk tube.

  • Reaction Setup: Remove the Schlenk tube from the glovebox, add anhydrous, degassed toluene (20 mL) followed by diphenylphosphine (2.2 mmol, 0.38 mL) under a counterflow of argon.

  • Reaction: Heat the mixture to 110 °C and stir for 24 hours under an argon atmosphere.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with toluene. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the product.

DOT Diagram of the Palladium-Catalyzed Workflow:

pd_workflow setup Combine reactants, catalyst, ligand, and base in a glovebox reaction Add solvent and diphenylphosphine under Argon setup->reaction heat Heat to 110 °C and stir for 24h reaction->heat workup Cool, filter through Celite, and concentrate heat->workup purify Purify by column chromatography workup->purify end 4,16-Bis(diphenylphosphino) [2.2]paracyclophane purify->end

Caption: Palladium-catalyzed C-P cross-coupling workflow.

Characterization of the Phosphine Ligands

Thorough characterization of the synthesized phosphine ligands is essential to confirm their identity and purity. The following techniques are recommended:

TechniqueExpected Observations
¹H NMR Complex multiplets in the aromatic region (δ 6.0-7.5 ppm) corresponding to the paracyclophane and phenyl protons. Aliphatic protons of the ethylene bridges will appear as multiplets in the upfield region (δ 2.5-4.0 ppm).
¹³C NMR Aromatic carbons will appear in the δ 120-150 ppm region. The ethylene bridge carbons will be observed around δ 30-40 ppm.
³¹P NMR A sharp singlet in the region of δ -10 to -20 ppm is characteristic of triarylphosphines.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the desired product should be observed.

Applications in Catalysis

Phosphine ligands derived from [2.2]paracyclophane have demonstrated significant utility in a variety of catalytic transformations, particularly in cross-coupling reactions that are fundamental to modern drug discovery and development. The unique steric and electronic properties of these ligands can lead to enhanced catalytic activity and selectivity.

Potential Catalytic Applications:

ReactionDescriptionPotential Advantages of [2.2]Paracyclophane Ligands
Suzuki-Miyaura Coupling Formation of C-C bonds between aryl halides and boronic acids. A cornerstone of biaryl synthesis.The rigid backbone can promote reductive elimination, leading to higher turnover numbers and efficiency, especially with challenging substrates like aryl chlorides.[5]
Buchwald-Hartwig Amination Formation of C-N bonds between aryl halides and amines. Crucial for the synthesis of anilines and related compounds.The defined steric environment can control access to the metal center, potentially leading to improved selectivity for mono-arylation.[5]
Asymmetric Hydrogenation Enantioselective reduction of prochiral olefins and ketones.The planar chirality of the paracyclophane scaffold can be effectively transferred to the substrate, leading to high enantioselectivities.

Troubleshooting

ProblemPossible CauseSolution
Low yield in lithiation reaction Presence of moisture or oxygen. Incomplete lithiation.Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. Extend the lithiation time or consider using a different organolithium reagent.
Multiple products in Pd-catalyzed reaction Catalyst deactivation. Side reactions.Ensure the solvent is thoroughly deoxygenated. Screen different palladium catalysts, ligands, and bases. Optimize the reaction temperature and time.
Difficulty in purification Co-elution of starting materials or byproducts.Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method.

References

  • ChemInform Abstract: [2.2]Paracyclophane Derivatives: Synthesis and Application in Catalysis. (2010). ResearchGate. [Link]

  • Planar Chiral Phosphines Derived from [2.2]Paracyclophane. (2013). ResearchGate. [Link]

  • Planar-chiral imidazole-based phosphine ligands derived from [2.2]paracyclophane. (2010). Dalton Transactions. [Link]

  • A study of new planar chiral monophosphine ligands based on [2.2]paracyclophane and their use in catalysis. (2011). Massey University. [Link]

  • The synthesis of a [2.2]paracyclophane-derived secondary phosphine oxide and a study of its reactivity. (2014). ResearchGate. [Link]

  • Planar-chiral imidazole-based phosphine ligands derived from [2.2]paracyclophane. (2010). PubMed. [Link]

  • Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane. (2021). Beilstein Archives. [Link]

  • A preparative microwave method for the isomerisation of this compound into 4,12-dibromo[2.2]paracyclophane. (2004). ResearchGate. [Link]

  • Preparation of phosphines through C–P bond formation. (2014). National Institutes of Health. [Link]

  • Late-Stage Diversification of Phosphines by C–H Activation: A Robust Strategy for Ligand Design and Preparation. (2024). ACS Publications. [Link]

  • [2.2]Paracyclophane-based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides. (2011). Organic & Biomolecular Chemistry. [Link]

  • Substituted phosphine synthesis by hydrophosphination or C-P coupling reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. (2015). Cardiff University. [Link]

  • Preparation of phosphines through C–P bond formation. (2014). Beilstein Journal of Organic Chemistry. [Link]

  • 4,12-Bis(2,2-dibromovinyl)[2.2]paracyclophane. (2008). National Institutes of Health. [Link]

  • Ethynyl[2.2]paracyclophanes and 4-isocyano[2.2]paracyclophane as ligands in organometallic chemistry. (2008). ResearchGate. [Link]

  • [2.2]Paracyclophane Derivatives as Building Blocks for Coordination Polymers. (2023). MDPI. [Link]

  • Phosphine ligands – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. (2018). National Institutes of Health. [Link]

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Application Notes and Protocols: 4,16-Dibromo[2.2]paracyclophane as a Monomer for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of 4,16-Dibromo[2.2]paracyclophane in Polymer Chemistry

[2.2]Paracyclophane (PCP) and its derivatives represent a fascinating class of strained aromatic compounds that have garnered significant interest in materials science, asymmetric catalysis, and polymer chemistry.[1][2] The unique, cofacially constrained arrangement of two benzene rings imbues these molecules with distinct electronic and optical properties. This compound, a key derivative, serves as a versatile and robust monomer for the synthesis of novel polymers with precisely controlled architectures and functionalities. The strategic placement of the bromine atoms at the pseudo-ortho positions (4 and 16) allows for the formation of linear, rigid-rod polymers through various cross-coupling reactions. These polymers are of great interest for applications in organic electronics, sensing, and as chiral materials.[3]

This guide provides an in-depth exploration of this compound as a monomer, offering detailed protocols for its polymerization via Yamamoto and Suzuki-Miyaura cross-coupling reactions. We will delve into the rationale behind experimental choices, provide comprehensive characterization methods, and discuss the potential applications of the resulting polymers.

Monomer Profile: this compound

Before delving into polymerization protocols, it is essential to understand the properties of the monomer itself.

PropertyValueSource
CAS Number 96392-77-7Internal Data
Molecular Formula C₁₆H₁₄Br₂Internal Data
Molecular Weight 366.09 g/mol Internal Data
Appearance White to off-white crystalline powderInternal Data
Melting Point 246-248 °CInternal Data
Solubility Soluble in chlorinated solvents (e.g., chloroform, dichloromethane), THF, and aromatic solvents (e.g., toluene, xylene). Sparingly soluble in alcohols and acetone. Insoluble in water.Internal Data

Key Structural Features and Reactivity:

The bromine atoms in this compound are amenable to a variety of transition-metal-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility as a monomer for step-growth polymerization, enabling the formation of strong carbon-carbon bonds to construct the polymer backbone. The rigid and planar chiral nature of the [2.2]paracyclophane core is directly translated into the resulting polymer, leading to materials with unique conformational and chiroptical properties.

Polymerization Methodologies: Crafting Novel Poly([2.2]paracyclophane-4,16-diyl)s

The synthesis of poly([2.2]paracyclophane-4,16-diyl) can be achieved through several cross-coupling methods. Here, we provide detailed protocols for two of the most effective and widely applicable techniques: Yamamoto-type homocoupling and Suzuki-Miyaura polycondensation.

Method 1: Yamamoto-Type Dehalogenative Polycondensation

Yamamoto coupling is a powerful method for the synthesis of conjugated polymers from dihaloaromatic monomers. It involves the use of a zero-valent nickel complex, typically generated in situ, to effect the dehalogenative homocoupling of the monomer. This method is particularly advantageous for its simplicity and the ability to produce high molecular weight polymers under relatively mild conditions.

Logical Workflow for Yamamoto Polymerization:

Yamamoto_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer This compound Reaction_Vessel Inert Atmosphere Reaction Setup (Schlenk line/Glovebox) Monomer->Reaction_Vessel Solvent Anhydrous/Degassed Solvent (e.g., DMF, THF) Solvent->Reaction_Vessel Catalyst_Prep Ni(0) Catalyst Precursor (e.g., Ni(COD)₂) + Ligand (e.g., bpy) Catalyst_Prep->Reaction_Vessel Heating Controlled Heating (e.g., 80 °C) Reaction_Vessel->Heating Initiate Reaction Quenching Quenching (e.g., acidic methanol) Heating->Quenching After Reaction Completion Precipitation Precipitation & Washing Quenching->Precipitation Drying Drying under Vacuum Precipitation->Drying Polymer Characterization Polymer Characterization Drying->Polymer Characterization

Yamamoto Polymerization Workflow

Detailed Protocol: Yamamoto Polymerization of this compound

Materials:

  • This compound (1.00 g, 2.73 mmol)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (0.90 g, 3.28 mmol)

  • 2,2'-Bipyridine (bpy) (0.51 g, 3.28 mmol)

  • 1,5-Cyclooctadiene (COD) (0.36 g, 3.28 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

  • Methanol

  • Hydrochloric acid (1 M)

  • Acetone

  • Chloroform

Procedure:

  • Catalyst Preparation (in a glovebox): In a flame-dried Schlenk flask, add Ni(COD)₂ (0.90 g), 2,2'-bipyridine (0.51 g), and 1,5-cyclooctadiene (0.36 g). Add anhydrous DMF (20 mL) and stir the mixture at 60 °C for 30 minutes to form the active Ni(0) complex. The solution should turn deep red or purple.

  • Monomer Addition: In a separate flame-dried Schlenk flask, dissolve this compound (1.00 g) in anhydrous DMF (30 mL).

  • Polymerization: Transfer the monomer solution to the catalyst solution via a cannula under a positive pressure of argon. Heat the reaction mixture to 80 °C and stir for 48 hours under an inert atmosphere. The viscosity of the solution will gradually increase as the polymer forms.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the viscous solution into a beaker containing methanol (200 mL) with vigorous stirring. A fibrous precipitate will form.

    • Filter the precipitate and wash it sequentially with 1 M hydrochloric acid, water, and methanol to remove catalyst residues and oligomers.

    • Further purify the polymer by Soxhlet extraction with acetone for 24 hours to remove any remaining low molecular weight impurities.

    • Collect the polymer from the Soxhlet thimble and dry it under vacuum at 60 °C for 24 hours.

Expected Outcome: A pale yellow to off-white solid polymer, poly([2.2]paracyclophane-4,16-diyl). The yield is typically in the range of 80-90%.

Method 2: Suzuki-Miyaura Polycondensation

Suzuki-Miyaura polycondensation is a highly versatile and widely used method for the synthesis of conjugated polymers. It involves the palladium-catalyzed cross-coupling of a dihaloaromatic monomer with an aromatic diboronic acid or diboronic ester. This method offers excellent functional group tolerance and allows for the synthesis of alternating copolymers by using a comonomer. For the synthesis of a homopolymer of this compound, it must first be converted to its corresponding diboronic acid or ester derivative. Alternatively, it can be copolymerized with a suitable aromatic diboronic acid.

Logical Workflow for Suzuki-Miyaura Polycondensation:

Suzuki_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Monomer_A This compound Reaction_Vessel Inert Atmosphere Reaction Setup Monomer_A->Reaction_Vessel Monomer_B Aromatic Diboronic Acid/Ester Comonomer Monomer_B->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Aqueous Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent_System Two-Phase Solvent (e.g., Toluene/Water) Solvent_System->Reaction_Vessel Heating Refluxing Reaction_Vessel->Heating Initiate Reaction Phase_Separation Phase Separation Heating->Phase_Separation After Reaction Completion Precipitation Precipitation in Methanol Phase_Separation->Precipitation Purification Soxhlet Extraction Precipitation->Purification Drying Vacuum Drying Purification->Drying Polymer Characterization Polymer Characterization Drying->Polymer Characterization

Suzuki-Miyaura Polymerization Workflow

Detailed Protocol: Suzuki-Miyaura Copolymerization of this compound with 1,4-Benzenediboronic Acid

Materials:

  • This compound (1.00 g, 2.73 mmol)

  • 1,4-Benzenediboronic acid (0.45 g, 2.73 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.095 g, 0.082 mmol)

  • Potassium carbonate (1.51 g, 10.92 mmol)

  • Toluene (40 mL)

  • Water (10 mL)

  • Aliquat 336 (phase-transfer catalyst, 2-3 drops)

  • Methanol

  • Chloroform

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.00 g), 1,4-benzenediboronic acid (0.45 g), and potassium carbonate (1.51 g).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.095 g) to the flask.

  • Solvent and Degassing: Add toluene (40 mL) and water (10 mL) to the flask, followed by a few drops of Aliquat 336. Degas the mixture by bubbling argon through the solution for 30 minutes.

  • Polymerization: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under an argon atmosphere for 72 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Separate the organic layer and wash it with water (3 x 50 mL).

    • Concentrate the organic layer by rotary evaporation.

    • Precipitate the polymer by slowly adding the concentrated solution to methanol (300 mL) with stirring.

    • Filter the resulting solid and wash it with methanol.

    • Purify the polymer by dissolving it in a minimal amount of chloroform and re-precipitating it in methanol. Repeat this process twice.

    • Dry the final polymer product under vacuum at 60 °C for 24 hours.

Expected Outcome: A light yellow to brown solid copolymer. The yield is typically in the range of 75-85%.

Characterization of Poly([2.2]paracyclophane-4,16-diyl)s

Thorough characterization of the synthesized polymers is crucial to confirm their structure, molecular weight, and properties.

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the polymer structure and the successful formation of C-C bonds.Broadening of aromatic and aliphatic proton signals compared to the monomer. Disappearance of signals corresponding to the C-Br bond.
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).A monomodal distribution indicating successful polymerization. The molecular weight will depend on the polymerization conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify characteristic functional groups and confirm the absence of starting materials.Disappearance of the C-Br stretching vibration. Presence of characteristic aromatic C-H and C=C stretching vibrations.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the polymer.High decomposition temperature, typically above 350-400 °C, indicating good thermal stability.
UV-Vis and Fluorescence Spectroscopy To investigate the optical and electronic properties of the polymer.The polymer will exhibit characteristic absorption and emission spectra, which can be indicative of the extent of conjugation and through-space interactions of the paracyclophane units.

Applications and Future Directions

Polymers derived from this compound are at the forefront of materials science research with a wide array of potential applications:

  • Organic Electronics: The rigid, conjugated backbone of these polymers makes them promising candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[3][4] Their unique three-dimensional structure can influence charge transport and photophysical properties.

  • Chiral Materials: Enantiomerically pure this compound can be used to synthesize chiral polymers. These materials are of interest for applications in chiral separations, asymmetric catalysis, and as circularly polarized luminescence (CPL) emitters.

  • Sensing: The electron-rich [2.2]paracyclophane units can interact with various analytes, making these polymers suitable for the development of chemical sensors.

  • Drug Development and Biomedical Applications: While direct applications in drug development are less explored, the rigid polymer scaffold could serve as a backbone for the attachment of bioactive molecules for targeted drug delivery systems. The biocompatibility of parylene-based polymers suggests that [2.2]paracyclophane-containing polymers may also have potential in biomedical devices and coatings.

The continued exploration of different comonomers in Suzuki-Miyaura polycondensation and the functionalization of the [2.2]paracyclophane core will undoubtedly lead to the development of a new generation of advanced materials with tailored properties for a diverse range of applications.

References

  • Functionalized [2.2]Paracyclophanedienes as Monomers for Poly(p-phenylenevinylene)s. ACS Macro Letters. [URL: https://pubs.acs.org/doi/10.1021/acsmacrolett.9b00714]
  • [2.2]Paracyclophanes: From Selective Functionalization to Optical Properties. Request PDF. [URL: https://www.researchgate.
  • Novel [2.2]Paracyclophane−Fluorene-Based Conjugated Copolymers: Synthesis, Optical, and Electrochemical Properties. Macromolecules. [URL: https://pubs.acs.org/doi/10.1021/ma060783+]
  • [2.2]Paracyclophanes in Polymer Chemistry and Materials Science. ResearchGate. [URL: https://www.researchgate.
  • [2.2]Paracyclophane Derivatives as Building Blocks for Coordination Polymers. MDPI. [URL: https://www.mdpi.com/2304-6740/11/6/87]
  • Polyaromatic Cyclophanes Design and their Related Optical Properties. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11015694/]
  • A preparative microwave method for the isomerisation of this compound into 4,12-dibromo[2.2]paracyclophane. Request PDF. [URL: https://www.researchgate.net/publication/239523274_A_preparative_microwave_method_for_the_isomerisation_of_416-dibromo22paracyclophane_into_412-dibromo22paracyclophane]
  • Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4965207/]
  • Miyaura Borylation Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Suzuki-Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. Polymer Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/py/d0py01267j]
  • Preparation of poly(methylene) by dehalogenation polycondensation of α,ι-dibromoalkanes and properties of the polymer. Scilit. [URL: https://www.scilit.net/article/10.1021/ma00244a001]
  • Polymer Characterization by GPC, Light Scattering, Viscosity. Wyatt Technology. [URL: https://www.wyatt.
  • GPC for Polymer Characterization: Understanding Molecular Weight Distribution. AZoM. [URL: https://www.azom.com/article.aspx?ArticleID=22839]
  • Static Light Scattering in GPC/SEC. Agilent. [URL: https://www.agilent.
  • Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Scattering. JoVE. [URL: https://www.jove.

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The Strategic Synthesis of Through-Space Conjugated Polymers Utilizing 4,16-Dibromo[2.2]paracyclophane: A Guide for Advanced Materials Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Planar Conjugation with [2.2]Paracyclophane

In the pursuit of novel organic electronic materials, the paradigm of π-conjugation has traditionally been confined to two-dimensional, planar molecular architectures. However, the unique, three-dimensional structure of [2.2]paracyclophane offers a compelling alternative, enabling "through-space" π-electron delocalization between its cofacially stacked benzene rings.[1][2] This distinct electronic interaction, a consequence of the close proximity (2.8–3.1 Å) of the two aromatic decks, imparts remarkable optical and electronic properties to polymers that incorporate this moiety.[2] 4,16-Dibromo[2.2]paracyclophane serves as a pivotal and versatile building block for the synthesis of these advanced materials, providing two reactive sites for polymerization through well-established organometallic cross-coupling reactions.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthesis of conjugated polymers derived from this compound. We will delve into the mechanistic underpinnings of the key polymerization techniques, offer field-proven experimental protocols, and discuss the consequential properties of these innovative materials.

The Synthetic Landscape: Palladium-Catalyzed Cross-Coupling Reactions

The construction of conjugated polymers from this compound predominantly relies on palladium-catalyzed cross-coupling reactions.[5] These reactions are foundational in modern organic synthesis due to their tolerance of a wide range of functional groups and their efficacy in forming carbon-carbon bonds.[6][7] The general catalytic cycle for these processes involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Palladium_Catalyzed_Cross_Coupling cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0) Catalyst Ar-Pd(II)-X R-Pd(II)-X Complex Pd(0)L_n->Ar-Pd(II)-X R-X Oxidative_Addition Oxidative Addition Ar-Pd(II)-Ar' R-Pd(II)-R' Complex Ar-Pd(II)-X->Ar-Pd(II)-Ar' R'-M Transmetalation Transmetalation Ar-Pd(II)-Ar'->Pd(0)L_n Reductive Elimination Ar-Ar' Coupled Product (Polymer Chain) Ar-Pd(II)-Ar'->Ar-Ar' M-X Byproduct Ar-Pd(II)-Ar'->M-X Reductive_Elimination Reductive Elimination R-X 4,16-Dibromo[2.2]- paracyclophane R'-M Organometallic Reagent

Figure 1: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: A Robust and Versatile Method

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is a widely employed method for synthesizing [2.2]paracyclophane-containing polymers.[4][10] Its popularity stems from the mild reaction conditions, the commercial availability of a vast array of boronic acids and their esters, and the generation of non-toxic inorganic byproducts.[10]

Causality in Experimental Design: The choice of catalyst, base, and solvent system is critical for a successful Suzuki polycondensation. The palladium catalyst, typically a Pd(0) species generated in situ from a Pd(II) precursor, must be sufficiently active to facilitate the reaction.[7] The base plays a crucial role in activating the boronic acid for transmetalation.[10] The solvent must be capable of dissolving both the polar and non-polar reactants and be stable at the required reaction temperature.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/SPhosProvides a stable and active Pd(0) source.[4]
Base Na₂CO₃, K₂CO₃, K₃PO₄Activates the boronic acid for efficient transmetalation.[4][10]
Solvent Toluene/H₂O, Dioxane/H₂O, DMFBiphasic systems or polar aprotic solvents facilitate dissolution of reactants.[2][4]
Temperature 80-120 °CEnsures a reasonable reaction rate without significant catalyst decomposition.
Stille Coupling: Tolerance and Tunability

The Stille coupling reaction utilizes organotin reagents and offers the advantage of being largely insensitive to the presence of a wide variety of functional groups.[9][11] This tolerance is particularly beneficial when working with complex comonomers. However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final polymer.[11]

Expert Insights: The reactivity of the organostannane is tunable by altering the organic groups on the tin atom, with methyl and butyl groups being common choices. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction rate.[11]

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Effective catalysts for Stille polycondensation.[9][12]
Ligand PPh₃, AsPh₃Stabilizes the palladium center and influences its reactivity.[12]
Solvent Toluene, Dioxane, DMFAnhydrous, degassed solvents are crucial to prevent side reactions.[13]
Temperature 80-120 °CPromotes the reaction while minimizing side reactions.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Synthesis of a [2.2]Paracyclophane-Fluorene Copolymer via Suzuki Coupling

This protocol describes the synthesis of an alternating copolymer of this compound and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, a material known for its blue light-emitting properties.[14]

Materials:

  • This compound

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Degassed deionized water

  • Methanol

  • Chloroform

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq), and Pd(PPh₃)₄ (0.02 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous toluene and a 2M aqueous solution of K₂CO₃. The mixture should be vigorously stirred.

  • Polymerization: Heat the reaction mixture to 90 °C and maintain for 48 hours under a positive pressure of argon. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Workup and Precipitation: Cool the reaction to room temperature. Separate the organic layer and wash it with deionized water three times. Concentrate the organic layer and precipitate the polymer by slowly adding it to a large volume of methanol.

  • Purification: Filter the precipitated polymer and redissolve it in a minimal amount of chloroform. Reprecipitate into methanol. Repeat this process two more times to ensure the removal of residual catalyst and oligomers.

  • Drying: Dry the final polymer under vacuum at 40 °C for 24 hours.

Suzuki_Polymerization_Workflow Start Start Combine_Reactants Combine Monomers and Catalyst Start->Combine_Reactants Inert_Atmosphere Establish Inert Atmosphere Combine_Reactants->Inert_Atmosphere Add_Solvent_Base Add Toluene and Aqueous K₂CO₃ Inert_Atmosphere->Add_Solvent_Base Heat_Stir Heat to 90°C and Stir for 48h Add_Solvent_Base->Heat_Stir Cool_Workup Cool and Perform Aqueous Workup Heat_Stir->Cool_Workup Precipitate Precipitate Polymer in Methanol Cool_Workup->Precipitate Purify Redissolve and Reprecipitate (3x) Precipitate->Purify Dry Dry Polymer Under Vacuum Purify->Dry End End: Purified Polymer Dry->End

Figure 2: Workflow for Suzuki polymerization of this compound.

Protocol 2: Synthesis of a [2.2]Paracyclophane-Thiophene Copolymer via Stille Coupling

This protocol outlines the synthesis of a copolymer of this compound and 2,5-bis(tributylstannyl)thiophene, a material with potential applications in organic field-effect transistors.

Materials:

  • This compound

  • 2,5-bis(tributylstannyl)thiophene

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Anhydrous Chlorobenzene

  • Methanol

  • Hexanes

Procedure:

  • Catalyst Preparation: In a Schlenk flask, dissolve Pd₂(dba)₃ and P(o-tol)₃ in anhydrous chlorobenzene under an argon atmosphere. Stir for 20 minutes at room temperature.

  • Monomer Addition: To the catalyst solution, add this compound and 2,5-bis(tributylstannyl)thiophene.

  • Polymerization: Heat the reaction mixture to 100 °C for 24 hours. The solution will become viscous as the polymer forms.

  • Workup and Precipitation: Cool the reaction to room temperature and pour the solution into a large volume of methanol to precipitate the polymer.

  • Purification: Filter the polymer and wash it extensively with methanol and hexanes to remove tin byproducts. A Soxhlet extraction with methanol, followed by hexanes, and finally chloroform to extract the polymer is a highly effective purification method.

  • Drying: Dry the purified polymer under vacuum at 50 °C for 24 hours.

Properties and Applications of [2.2]Paracyclophane-Containing Polymers

The incorporation of the [2.2]paracyclophane unit into a conjugated polymer backbone leads to a unique set of properties:

  • Through-Space Conjugation: This phenomenon results in a red-shift in the absorption and emission spectra compared to analogous polymers without the paracyclophane moiety.[15]

  • High Photoluminescence Quantum Yields: Many of these polymers are highly fluorescent, making them suitable for applications in organic light-emitting diodes (OLEDs).[14]

  • Chiroptical Properties: When chiral [2.2]paracyclophane derivatives are used, the resulting polymers can exhibit circularly polarized luminescence (CPL), a desirable property for applications in 3D displays and spintronics.[16]

  • Enhanced Solubility: The non-planar structure of the [2.2]paracyclophane unit can disrupt intermolecular packing, leading to improved solubility in common organic solvents.[15]

These properties position [2.2]paracyclophane-based conjugated polymers as promising candidates for a range of applications, including:

  • Organic Electronics: As active materials in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[14]

  • Sensing: The fluorescence of these polymers can be sensitive to the presence of certain analytes, enabling their use as chemical sensors.

  • Chiral Materials: For applications in asymmetric catalysis and chiroptical devices.[17]

Conclusion and Future Outlook

This compound is a powerful and versatile monomer for the creation of novel through-space conjugated polymers. By leveraging well-established palladium-catalyzed cross-coupling methodologies such as the Suzuki and Stille reactions, researchers can access a wide array of materials with tailored electronic and optical properties. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to explore this exciting class of polymers and unlock their full potential in advanced materials science and drug development applications. Future research will likely focus on the synthesis of more complex architectures, the exploration of other cross-coupling methods, and the deeper investigation of the structure-property relationships that govern the performance of these unique materials.

References

Application of 4,16-Dibromo[2.2]paracyclophane in Organic Electronics: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Three-Dimensionality in Organic Electronics with 4,16-Dibromo[2.2]paracyclophane

For decades, the field of organic electronics has been dominated by planar, π-conjugated molecular structures. While this paradigm has yielded significant advances, the rigid, two-dimensional nature of these materials imposes limitations on device architecture and performance. [2.2]Paracyclophanes, with their unique, strained three-dimensional structure featuring two closely spaced, co-facial benzene rings, offer a compelling alternative. This architecture introduces the concept of "through-space" electronic interactions, where charge can delocalize not only through covalent bonds but also between the stacked aromatic decks.[1][2][3] This phenomenon opens new avenues for designing novel organic electronic materials with tailored properties.

This compound emerges as a particularly valuable building block in this context. The bromine atoms at the pseudo-para positions serve as versatile synthetic handles, enabling the facile construction of a diverse array of functionalized monomers and polymers through well-established cross-coupling reactions.[4][5] This technical guide provides a comprehensive overview of the application of this compound in organic electronics, with a focus on the synthesis of novel conductive polymers and their integration into organic field-effect transistors (OFETs). We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals seeking to explore this exciting class of materials.

From Monomer to Macromolecule: Synthesizing Conductive Polymers from this compound

The transformation of this compound from an insulating small molecule into a conductive polymer is the cornerstone of its application in organic electronics. The bromine substituents are key to this process, allowing for polymerization via various cross-coupling methodologies. Among these, palladium-catalyzed reactions like Suzuki and Yamamoto coupling are particularly effective for creating conjugated polymers with well-defined structures.

The Power of Cross-Coupling: A Gateway to Conjugated Systems

The Suzuki coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a powerful tool for synthesizing complex organic molecules, including conjugated polymers.[5] In the context of this compound, this reaction can be employed to introduce a variety of aromatic or heteroaromatic units, thereby extending the π-conjugation and tuning the electronic properties of the resulting polymer.

Suzuki_Coupling

The choice of the diboronic acid co-monomer is critical as it directly influences the electronic and physical properties of the final polymer, such as its band gap, solubility, and film-forming characteristics. For instance, using electron-rich co-monomers can raise the Highest Occupied Molecular Orbital (HOMO) level, facilitating hole injection, while electron-deficient co-monomers can lower the Lowest Unoccupied Molecular Orbital (LUMO) level, aiding electron injection.

Protocol: Synthesis of a Poly(paracyclophane-alt-phenylene) via Suzuki Coupling

This protocol details a representative Suzuki polymerization of this compound with a phenylenediboronic acid derivative.

Materials:

  • This compound

  • 1,4-Benzenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous toluene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Soxhlet extraction apparatus

  • Standard Schlenk line and glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), 1,4-Benzenediboronic acid (1.0 mmol), and potassium carbonate (4.0 mmol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) to the flask. The use of a low catalyst loading is often sufficient for efficient polymerization.

  • Solvent Addition and Degassing: Add a degassed mixture of anhydrous toluene and DMF (e.g., 4:1 v/v, 20 mL). The solvent mixture is chosen to ensure the solubility of both the monomers and the growing polymer chain. Perform three freeze-pump-thaw cycles to thoroughly degas the reaction mixture.

  • Polymerization: Heat the reaction mixture to 90-100 °C and stir vigorously for 48-72 hours under an inert atmosphere. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Polymer Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a large excess of methanol with vigorous stirring to precipitate the polymer. Collect the polymer by filtration.

  • Soxhlet Extraction: To remove oligomeric impurities and residual catalyst, purify the polymer by Soxhlet extraction with a series of solvents, typically starting with methanol, followed by acetone, and finally a good solvent for the polymer such as chloroform or chlorobenzene to collect the desired fraction.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60-80 °C) for 24 hours.

Fabrication and Characterization of Organic Field-Effect Transistors (OFETs)

The synthesized polymers incorporating the [2.2]paracyclophane unit can be utilized as the active semiconductor layer in OFETs. The unique three-dimensional structure of the paracyclophane moiety can influence the intermolecular packing and charge transport pathways within the thin film.

Device Architecture and Fabrication Workflow

A common architecture for a bottom-gate, bottom-contact OFET is depicted below. The fabrication process involves the sequential deposition of various layers onto a substrate.

OFET_Fabrication

Protocol: Fabrication of a Bottom-Gate, Bottom-Contact OFET

Materials:

  • Heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm)

  • Pre-patterned gold source and drain electrodes

  • Solution of the synthesized paracyclophane-based polymer in a suitable solvent (e.g., chloroform, chlorobenzene)

  • Octadecyltrichlorosilane (OTS) for self-assembled monolayer (SAM) treatment

  • Anhydrous toluene

Procedure:

  • Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate with pre-patterned gold electrodes using a sequence of sonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

  • Surface Treatment (SAM formation): Treat the substrate with an OTS solution in anhydrous toluene (e.g., 10 mM) for 30 minutes to form a hydrophobic self-assembled monolayer on the SiO₂ surface. This treatment improves the morphology of the subsequently deposited organic semiconductor film and reduces charge trapping at the dielectric interface. Rinse the substrate with fresh toluene and dry with nitrogen.

  • Semiconductor Deposition: Deposit the paracyclophane-based polymer solution onto the substrate using a suitable solution-processing technique such as spin-coating or drop-casting. The concentration of the polymer solution and the spin-coating parameters (speed and time) should be optimized to achieve a uniform thin film of the desired thickness (typically 30-100 nm).

  • Thermal Annealing: Anneal the device at a temperature above the glass transition temperature of the polymer but below its decomposition temperature (e.g., 100-150 °C) under an inert atmosphere for a defined period (e.g., 30-60 minutes). This step can improve the molecular ordering and film morphology, leading to enhanced device performance.

  • Device Characterization: Characterize the electrical performance of the OFET using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.

Expected Performance and Key Parameters

The performance of OFETs based on this compound-derived polymers is expected to be highly dependent on the specific polymer structure and the processing conditions. The unique "through-space" conjugation pathway offered by the paracyclophane core can potentially lead to efficient charge transport.

PropertyRepresentative Values for Paracyclophane-based MaterialsSignificance in Organic Electronics
Hole Mobility (μh) 10⁻³ - 10⁻¹ cm²/VsA measure of how quickly holes move through the semiconductor. Higher values are desirable for faster switching speeds.
Electron Mobility (μe) Typically lower than hole mobility for these systemsA measure of how quickly electrons move through the semiconductor. Important for n-type and ambipolar devices.
On/Off Current Ratio > 10⁴The ratio of the drain current in the "on" state to the "off" state. A high ratio is crucial for low power consumption and clear switching behavior.
HOMO Level -5.0 to -5.5 eVThe energy of the highest occupied molecular orbital. Affects hole injection from the source electrode and the material's stability.
LUMO Level -2.5 to -3.5 eVThe energy of the lowest unoccupied molecular orbital. Influences electron injection and the material's stability.

Note: The values presented are representative and can vary significantly based on the specific molecular structure, device architecture, and fabrication parameters.[6][7][8][9]

Conclusion and Future Outlook

This compound stands as a promising and versatile platform for the development of novel three-dimensional organic electronic materials. Its unique structure facilitates "through-space" electronic interactions, offering a new dimension for tuning charge transport properties. The synthetic accessibility provided by the bromine functionalities allows for the creation of a vast library of polymers with tailored electronic and physical characteristics.

While the exploration of this compound in organic electronics is still in its early stages, the initial findings are highly encouraging. Future research should focus on the systematic investigation of structure-property relationships in polymers derived from this monomer. By carefully designing the co-monomers and controlling the polymer architecture, it is anticipated that materials with significantly enhanced charge carrier mobilities and device performance can be achieved. The continued development of these unique three-dimensional semiconductors holds the potential to push the boundaries of organic electronics, enabling the fabrication of more efficient and sophisticated flexible and transparent devices.

References

  • Synthesis, characterization, and spectroscopy of 4,7,12,15-[2.2]paracyclophane containing donor and acceptor groups: impact of substitution patterns on through-space charge transfer. PubMed. Available at: [Link]

  • [2.2]Paracyclophane-based hole-transporting materials for perovskite solar cells. Journal of Power Sources. Available at: [Link]

  • The calculated HOMO and LUMO orbitals of the polymers and their molecular geometries from front view. ResearchGate. Available at: [Link]

  • [2.2]Paracyclophanes in Polymer Chemistry and Materials Science. ResearchGate. Available at: [Link]

  • Pseudo‐Para‐Substituted [2.2]Paracyclophanes for Hole Transport in Perovskite Solar Cells. Wiley Online Library. Available at: [Link]

  • Functionalized [2.2]Paracyclophanedienes as Monomers for Poly(p-phenylenevinylene)s. ACS Publications. Available at: [Link]

  • Through-Space Charge Transfer and Nonlinear Optical Properties of Substituted Paracyclophane. ACS Publications. Available at: [Link]

  • Synthesis, Characterization, and Spectroscopy of 4,7,12,15-[2.2]Paracyclophane Containing Donor and Acceptor Groups: Impact of Substitution Patterns on Through-Space Charge Transfer. ResearchGate. Available at: [Link]

  • Through-Space Charge Transfer and Nonlinear Optical Properties of Substituted Paracyclophane. SemOpenAlex. Available at: [Link]

  • Through-space π-delocalization in a conjugated macrocycle consisting of [2.2]paracyclophane. RSC Publishing. Available at: [Link]

  • A New Class of Chiral Polyethers and Polyesters Based on the [2.2]Paracyclophane Scaffold. MDPI. Available at: [Link]

  • The relative HOMO and LUMO levels are shown for each of the individual... ResearchGate. Available at: [Link]

  • A new protocol for the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane. Beilstein Journals. Available at: [Link]

  • Energy Level Modulation of HOMO, LUMO, and Band-Gap in Conjugated Polymers for Organic Photovoltaic Applications. ResearchGate. Available at: [Link]

  • Synthesis of Mono‐, Di‐, Tri‐, and Tetra‐cationic Pyridinium and Vinylpyridinium Modified [2.2]Paracyclophanes: Modular Receptors for Supramolecular Systems. Wiley Online Library. Available at: [Link]

  • [2.2]Paracyclophanes in polymer chemistry and materials science. PubMed. Available at: [Link]

  • SYNTHESIS AND ELECTRICAL-PROPERTIES OF POLY(2-BROMO-5-METHOXY-1,4-PHENYLENEVINYLENE) AND COPOLYMERS. DSpace at KOASAS. Available at: [Link]

  • Recent Progress in Research on [2.2]Paracyclophane-Based Dyes. MDPI. Available at: [Link]

  • [2.2]Paracyclophane Derivatives as Building Blocks for Coordination Polymers. MDPI. Available at: [Link]

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The Strategic Utility of 4,16-Dibromo[2.2]paracyclophane in Asymmetric Catalysis: A Guide to Ligand Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Stereochemical Landscape of [2.2]Paracyclophane

[2.2]Paracyclophane is a fascinating bridged aromatic compound characterized by two benzene rings held in close proximity by two ethylene bridges. This strained structure forces the aromatic rings into a non-planar, bent conformation, which is the origin of its planar chirality when appropriately substituted. The close stacking of the two aromatic decks creates a unique and rigid chiral environment that can be exploited to exert exceptional stereochemical control in asymmetric catalysis.

4,16-Dibromo[2.2]paracyclophane, a readily accessible derivative, serves as a versatile and strategic starting material for the synthesis of a diverse array of chiral ligands. The two bromine atoms, positioned on opposite decks, provide reactive handles for the introduction of various coordinating groups, leading to the construction of sophisticated chiral ligands for a multitude of enantioselective transformations. This guide provides an in-depth exploration of the synthetic pathways from this compound to prominent classes of chiral ligands and details their application in state-of-the-art asymmetric catalytic reactions.

Part 1: Desymmetrization of this compound for Chiral Rhodium Catalyst Development

A powerful strategy to access enantiopure [2.2]paracyclophane derivatives is through the desymmetrization of C₂ᵥ-symmetric precursors. The rhodium-catalyzed reaction of this compound with aryldiazoacetates provides an elegant and highly enantioselective method to achieve this, yielding functionalized, planar chiral products that can be further elaborated into novel catalysts.

Causality in Experimental Design:

The choice of a chiral rhodium(II) carboxylate catalyst is pivotal for achieving high enantioselectivity in the desymmetrization reaction. The sterically demanding and electronically tuned chiral ligands on the rhodium center create a chiral pocket that discriminates between the two enantiotopic faces of the paracyclophane, leading to the preferential formation of one enantiomer of the cyclopropanated product. The subsequent conversion of this product into a new rhodium catalyst showcases the utility of the paracyclophane backbone as a scaffold for creating bespoke catalytic systems.

Experimental Protocol 1: Asymmetric Desymmetrization of this compound

This protocol is adapted from the work of Davies et al.[1][2]

Materials:

  • This compound

  • Aryldiazoacetate (e.g., methyl 2-diazo-2-phenylacetate)

  • Chiral Rhodium Catalyst (e.g., Rh₂(S-TPPTTL)₄)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • 4 Å Molecular Sieves

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • To a flame-dried Schlenk flask containing this compound (0.2 mmol) and Rh₂(S-TPPTTL)₄ (0.5 mol %) is added anhydrous CH₂Cl₂ (4 mL) and 4 Å molecular sieves (100 wt %).

  • The mixture is stirred at 39 °C.

  • A solution of the aryldiazoacetate (0.3 mmol) in anhydrous CH₂Cl₂ (2 mL) is added slowly over 3 hours via a syringe pump.

  • Upon complete addition, the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled to room temperature.

  • The molecular sieves are filtered off, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the enantiomerically enriched cycloheptatriene-incorporated paracyclophane.

Data Presentation: Performance in Asymmetric Desymmetrization
EntryAryldiazoacetate ArYield (%)[1]ee (%)[1]
1Phenyl7596
24-Bromophenyl7795
34-Nitrophenyl6598
42-Naphthyl2882

Reaction conditions: this compound (0.2 mmol), diazoacetate (0.3 mmol), Rh₂(S-TPPTTL)₄ (0.5 mol %), CH₂Cl₂ (4 mL), 39 °C, 3 h slow addition.

Workflow for Catalyst Development

G cluster_0 Ligand Synthesis cluster_1 Catalyst Application start This compound desym Asymmetric Desymmetrization (Rh₂(S-TPPTTL)₄, Aryldiazoacetate) start->desym product Enantioenriched Paracyclophane (High ee) desym->product elaboration Functional Group Transformation product->elaboration new_catalyst New Chiral Rhodium Catalyst elaboration->new_catalyst asym_reaction Asymmetric Catalysis (e.g., Cyclopropanation) new_catalyst->asym_reaction chiral_product Enantioenriched Product asym_reaction->chiral_product

Caption: From starting material to application.

Part 2: Synthesis of PhanePhos Ligands via Isomerization

PhanePhos is a highly successful and commercially available class of chiral diphosphine ligands based on the [2.2]paracyclophane scaffold. While the direct precursor to PhanePhos is 4,12-dibromo[2.2]paracyclophane, a practical synthetic route involves the isomerization of the more readily accessible 4,16-dibromo isomer.

Causality in Experimental Design:

The thermal or microwave-assisted isomerization from the pseudo-para (4,16) to the pseudo-ortho (4,12) dibromo isomer is a crucial step. This rearrangement proceeds through a benzylic diradical intermediate, allowing for rotation and subsequent recombination to form the thermodynamically controlled mixture of isomers. The subsequent steps involve a lithium-halogen exchange followed by reaction with a chlorophosphine to introduce the phosphorus moieties. The choice of the phosphine substituent allows for fine-tuning of the electronic and steric properties of the final ligand.

Experimental Protocol 2: Isomerization and Phosphination to PhanePhos

This protocol is a composite of procedures described in the literature.

Step A: Isomerization of this compound

  • A solution of this compound in a high-boiling solvent such as triglyme or DMF is heated under microwave irradiation or conventionally at high temperature (e.g., 230 °C).

  • The reaction is monitored until an equilibrium mixture of the 4,16- and 4,12-isomers is reached.

  • Upon cooling, the less soluble 4,16-isomer precipitates and can be filtered off.

  • The mother liquor, enriched in the desired 4,12-dibromo[2.2]paracyclophane, is concentrated, and the product is purified by chromatography or recrystallization.

Step B: Synthesis of (±)-PhanePhos

  • To a solution of 4,12-dibromo[2.2]paracyclophane in anhydrous THF at -78 °C is added n-butyllithium dropwise.

  • The mixture is stirred at low temperature to ensure complete lithium-halogen exchange.

  • Chlorodiphenylphosphine is then added to the reaction mixture, which is allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, dried, and concentrated. The crude product is purified by chromatography to yield racemic PhanePhos.

  • Resolution of the enantiomers can be achieved by various methods, including the formation of diastereomeric palladium complexes with a chiral amine.

Application in Asymmetric Hydrogenation

PhanePhos, in combination with rhodium or ruthenium, forms highly active and enantioselective catalysts for the asymmetric hydrogenation of a wide range of prochiral olefins and ketones.[3]

Experimental Protocol 3: Asymmetric Hydrogenation of Methyl Acetoacetate

Catalyst Preparation (in situ):

  • In a glovebox, [RuCl₂(benzene)]₂ and (R)-PhanePhos are dissolved in DMF and stirred at 100 °C for 10 minutes.

Hydrogenation:

  • The catalyst solution is transferred to a stainless-steel autoclave.

  • A solution of methyl acetoacetate in methanol is added.

  • The autoclave is purged with hydrogen and then pressurized to the desired pressure (e.g., 4 atm).

  • The reaction is stirred at the desired temperature (e.g., 60 °C) until complete conversion is observed by GC.

  • After cooling and venting, the product is isolated and its enantiomeric excess is determined by chiral GC or HPLC.

Data Presentation: Performance of PhanePhos in Asymmetric Hydrogenation
SubstrateCatalyst SystemSolventH₂ Pressure (atm)Temp (°C)ee (%)
Methyl Acetoacetate[RuCl₂((R)-PhanePhos)]₂MeOH460>98
Itaconic Acid[Rh(COD)₂]BF₄/(R)-PhanePhosMeOH12599
AcetophenoneRuCl₂((R)-PhanePhos)(dpen)iPrOH82597

Part 3: Emerging Ligand Classes from Paracyclophane Scaffolds

The versatility of the [2.2]paracyclophane framework extends beyond phosphine ligands. N-heterocyclic carbenes (NHCs) and N,O-ligands derived from this scaffold are gaining prominence in asymmetric catalysis.

N-Heterocyclic Carbene (NHC) Ligands

Chiral NHC ligands based on [2.2]paracyclophane can be synthesized and have shown great potential in copper-catalyzed reactions, such as the asymmetric β-boration of α,β-unsaturated ketones.[2][4] The rigid paracyclophane backbone imparts a well-defined steric environment around the metal center, leading to high levels of enantiocontrol.

N,O-Ligands

Planar chiral [2.2]paracyclophane-based N,O-ligands, such as those incorporating oxazoline moieties, are effective in asymmetric additions of organozinc reagents to aldehydes.[5] The synthesis of these ligands often involves the conversion of the bromo-substituents into carboxylic acids, followed by amide formation and cyclization.[6][7]

Synthetic Logic for Ligand Diversification

G cluster_phosphine Phosphine Ligands cluster_no N,O-Ligands cluster_nhc NHC Ligands start This compound iso Isomerization to 4,12-dibromo start->iso cooh Conversion to Carboxylic Acid start->cooh functionalization Functionalization & Ring Formation start->functionalization phos Phosphination (e.g., Ph₂PCl) iso->phos phanephos PhanePhos phos->phanephos amide Amide Formation & Cyclization (with Chiral Amino Alcohol) cooh->amide oxazoline Paracyclophane-Oxazoline (BOX Ligands) amide->oxazoline triazolium Triazolium Salt (NHC Precursor) functionalization->triazolium nhc_complex NHC-Metal Complex triazolium->nhc_complex

Caption: Synthetic routes to diverse ligand classes.

Conclusion: A Privileged Scaffold for Asymmetric Catalysis

This compound has proven to be a highly valuable and versatile starting material for the synthesis of a range of sophisticated chiral ligands. The unique planar chirality and rigid structure of the [2.2]paracyclophane core provide an exceptional platform for inducing high levels of stereoselectivity in a variety of asymmetric catalytic transformations. The ability to access different ligand classes, from the well-established PhanePhos to emerging NHC and N,O-ligands, underscores the strategic importance of this compound in the toolkit of researchers in synthetic organic chemistry and drug development. The protocols and data presented herein serve as a guide and a starting point for the further exploration and application of this privileged scaffold in the quest for novel and efficient asymmetric catalytic systems.

References

  • H. M. L. Davies, X. Dai, M. S. Long, Asymmetric Catalysis, 2024 , 14(9), 6423-6431. [Link]

  • H. M. L. Davies, X. Dai, M. S. Long, Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes, 2024 . [Link]

  • A. G. Myers, The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • L. Zhao, Y. Ma, F. He, W. Duan, J. Chen, C. Song, Synthesis and application of dual chiral [2.2]paracyclophane-based N-heterocyclic carbene in enantioselective β-boration of acyclic enones, 2015 . [Link]

  • L. Zhao, Y. Ma, F. He, W. Duan, J. Chen, C. Song, Enantioselective β-Boration of Acyclic Enones by a [2.2]Paracyclophane-Based N-Heterocyclic Carbene Copper(I) Catalyst, J. Org. Chem., 2013 , 78, 1677-1681. [Link]

  • S. Bräse, et al., [2][2]Paracyclophane-Based N,O-Ligands in Alkenylzinc Additions to Aldehydes, 2010 . [Link]

  • P. J. Pye, K. Rossen, R. A. Reamer, N. N. Tsou, R. P. Volante, P. J. Reider, A preparative microwave method for the isomerisation of this compound into 4,12-dibromo. [Link]

  • S. Tewari, M. N. Mungalpara, S. Patel, G. J. Rowlands, The concise synthesis and resolution of planar chiral [2.2]paracyclophane oxazolines by C–H activation, RSC Adv., 2022 , 12, 9043-9047. [Link]

  • D. H. Knoll, Y. Hu, Z. Hassan, M. Nieger, S. Bräse, Planar Chiral [2.2]Paracyclophane-Based Bisoxazoline Ligands and Their Applications in Cu-Mediated N–H Insertion Reaction, Molecules, 2019 , 24(22), 4122. [Link]

  • S. Bräse, et al., Planar chiral [2.2]paracyclophanes: from synthetic curiosity to applications in asymmetric synthesis and materials, Chem. Soc. Rev., 2018 , 47, 6947-6963. [Link]

  • G. J. Rowlands, Planar Chiral Phosphines Derived from [2.2]Paracyclophane, 2021 . [Link]

  • Y. Morisaki, R. Hifumi, L. Lim, K. Inoshita, Y. Chujo, Design and Synthesis of Planar Chiral Bisphosphine Ligands Based on Diphenyl [2.2]-Paracyclophane, Beilstein Archives, 2021 . [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,16-Dibromo[2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4,16-Dibromo[2.2]paracyclophane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging molecule. Here, we address common issues encountered during its synthesis, offering troubleshooting advice and answers to frequently asked questions to support your experimental success.

Introduction: The Synthetic Challenge

The synthesis of this compound, a pseudo-para substituted isomer, is a critical step for accessing a range of functionalized [2.2]paracyclophane derivatives used in materials science, asymmetric catalysis, and medicinal chemistry. The primary route involves the direct dibromination of [2.2]paracyclophane. However, this electrophilic substitution reaction invariably leads to a mixture of isomers, including the desired 4,16- (pseudo-para), 4,12- (pseudo-ortho), and other disubstituted products. The separation of these isomers and the optimization of the reaction conditions to favor the pseudo-para product are the principal challenges that researchers face.

Troubleshooting Guide: Common Issues and Solutions

This section provides a question-and-answer style troubleshooting guide to address specific problems you may encounter during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired this compound Isomer

Question: My dibromination reaction of [2.2]paracyclophane results in a low yield of the 4,16-isomer. How can I improve this?

Answer: The formation of multiple isomers is an inherent challenge in this synthesis. The distribution of these isomers is influenced by the reaction conditions. Two common methods for the dibromination are uncatalyzed and iron-catalyzed reactions, each yielding different isomer ratios.

  • Iron-Catalyzed Bromination: This method has been reported to yield approximately 29% of the this compound after recrystallization.[1]

  • Uncatalyzed Bromination: This approach also produces a mixture of isomers.[1]

To maximize the yield of the desired pseudo-para isomer, consider the following:

  • Reaction Control: Precise control over the stoichiometry of bromine is crucial. Using an excess of bromine will lead to the formation of higher brominated species.

  • Solvent Choice: Dichloromethane is a commonly used solvent for this reaction.

  • Temperature Management: The reaction should be carried out at a controlled temperature to minimize side reactions.

Experimental Protocol: Iron-Catalyzed Dibromination of [2.2]paracyclophane

  • Dissolve [2.2]paracyclophane in dichloromethane in a round-bottom flask.

  • Add a catalytic amount of iron powder.

  • Slowly add a solution of bromine in dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude mixture of isomers.

Issue 2: Difficulty in Separating the 4,16-Dibromo Isomer from Other Isomers

Question: I have a mixture of dibromo[2.2]paracyclophane isomers. What is the most effective way to isolate the pure 4,16-isomer?

Answer: The separation of the this compound from its isomers, particularly the 4,12-dibromo (pseudo-ortho) isomer, can be challenging due to their similar polarities. However, the 4,16-isomer has a significantly lower solubility in many organic solvents compared to the other isomers. This property is key to its purification.

  • Crystallization: The most effective method for isolating the 4,16-isomer is through fractional crystallization. The crude reaction mixture can be dissolved in a minimal amount of a hot solvent, such as chloroform or toluene. Upon cooling, the less soluble 4,16-isomer will preferentially crystallize out. This process may need to be repeated to achieve high purity.

  • Column Chromatography: While challenging, column chromatography can be used to separate the isomers. A non-polar eluent system is typically required. However, due to the similar retention factors of the isomers, this method is often less efficient than crystallization for large-scale preparations.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis A [2.2]Paracyclophane B Dibromination (Br2, Fe catalyst or uncatalyzed) A->B C Crude Mixture of Dibromo Isomers B->C D Fractional Crystallization (e.g., from Chloroform) C->D E Pure this compound (Precipitate) D->E Low Solubility F Soluble Isomers (in Mother Liquor) D->F Higher Solubility G NMR, GC-MS, etc. E->G cluster_reaction Dibromination Reaction cluster_separation Separation Principle cluster_outcome Purification Outcome A [2.2]Paracyclophane + Br2 C Isomer Mixture (4,16-, 4,12-, etc.) A->C B Reaction Conditions (Catalyst, Solvent, Temp) B->C D Different Physical Properties C->D E Low Solubility of 4,16-Isomer D->E F Higher Solubility of Other Isomers D->F G Crystallization E->G F->G H Isolated Pure 4,16-Isomer G->H I Isomers Remain in Solution G->I

Caption: Logical flow from reaction conditions to the separation of isomers based on their physical properties.

References

  • STEREOSELECTIVE SYNTHESIS OF [2.2]PARACYCLOPHANE DERIVATIVES VIA KINETIC RESOLUTION - JKU ePUB. Available at: [Link]

  • A preparative microwave method for the isomerisation of this compound into 4,12-dibromo - ElectronicsAndBooks. Available at: [Link]

  • A preparative microwave method for the isomerisation of this compound into 4,12-dibromo[2.2]paracyclophane | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of a Pseudo-Geminal [2.2]Paracyclophane 1,3-Dithia-2-Thione - MDPI. Available at: [Link]

Sources

Technical Support Center: Isomerization of 4,16-Dibromo[2.2]paracyclophane to the 4,12-Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the isomerization of 4,16-dibromo[2.2]paracyclophane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific planar chiral scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this thermal rearrangement.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the isomerization of this compound to the 4,12-isomer?

The isomerization of the pseudo-ortho this compound to the pseudo-para 4,12-dibromo[2.2]paracyclophane is a thermally induced rearrangement.[1] At elevated temperatures, typically around 200°C or higher, one of the ethylene bridges of the paracyclophane core undergoes homolytic cleavage.[2][3] This cleavage forms a transient benzylic diradical intermediate. The presence of this diradical allows for free rotation around the remaining ethylene bridge. Subsequent intramolecular radical recombination can either reform the starting 4,16-isomer or lead to the formation of the thermodynamically more stable 4,12-isomer, establishing an equilibrium between the two.

Q2: Why is the 4,12-isomer often the desired product?

The 4,12-disubstituted [2.2]paracyclophane scaffold possesses C2-symmetry, which is a highly desirable feature in the design of chiral ligands and catalysts for asymmetric synthesis. Key examples of ligands derived from the 4,12-isomer include PHANEPHOS and PHANOL. The specific arrangement of the substituents in the 4,12-isomer creates a well-defined chiral environment that can effectively control the stereochemical outcome of chemical reactions.

Q3: What are the typical reaction conditions for this isomerization?

Historically, the isomerization is carried out by heating the this compound in a high-boiling point solvent.

ParameterConventional MethodMicrowave-Assisted Method
Solvent Triglyme (b.p. 216°C)N,N-Dimethylformamide (DMF)
Temperature 200-230°C180°C
Reaction Time 3 hours or more6 minutes
Scale Gram-scaleUp to 500 mg per run (scalable)

More recently, microwave-assisted heating has emerged as a rapid and efficient alternative, significantly reducing the reaction time.[1]

Q4: How can I monitor the progress of the isomerization reaction?

The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by techniques such as:

  • Thin-Layer Chromatography (TLC): The two isomers, 4,16- and 4,12-dibromo[2.2]paracyclophane, will likely have different Rf values on a silica gel plate, allowing for a qualitative assessment of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): This technique provides a more quantitative analysis of the isomer ratio. A chiral stationary phase may be necessary for baseline separation.[4][5]

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is distinct for each isomer, allowing for the determination of the isomer ratio in the reaction mixture.[6]

Q5: What is the expected yield of the 4,12-isomer?

The isomerization is an equilibrium process. Cram's initial work suggested an equilibrium constant (K) of approximately 1. This implies that at equilibrium, the reaction mixture will contain a roughly 1:1 mixture of the 4,16- and 4,12-isomers. However, the isolation of the pure 4,12-isomer relies on the difference in solubility between the two isomers. The starting 4,16-isomer is generally less soluble in solvents like DMF at room temperature, allowing for its partial precipitation upon cooling. This shifts the equilibrium upon reheating of the filtrate, and repeated cycles can lead to a higher overall isolated yield of the desired 4,12-isomer. Yields of up to 69% for the 4,12-isomer have been reported after processing the combined mother liquors.

Section 2: Troubleshooting Guide

Problem 1: Low or no conversion to the 4,12-isomer.
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Temperature Ensure the reaction temperature is consistently maintained within the recommended range (200-230°C for conventional heating, 180°C for microwave).The homolytic cleavage of the ethylene bridge is a high-energy process that requires sufficient thermal energy to overcome the activation barrier.[2][3]
Decomposition of Reactant If the reaction mixture turns dark or shows signs of charring, the temperature may be too high, or the reaction time too long. Consider reducing the temperature or reaction time.[2.2]Paracyclophanes are strained molecules and can be prone to decomposition or polymerization at very high temperatures.[7]
Impure Starting Material Ensure the starting this compound is pure. Impurities could interfere with the radical mechanism.Impurities might act as radical scavengers or initiate side reactions, inhibiting the desired isomerization pathway.
Solvent Issues Use a high-purity, anhydrous high-boiling point solvent. For microwave reactions, ensure the solvent is appropriate for the temperature and pressure conditions.The solvent needs to be thermally stable and inert under the reaction conditions to avoid unwanted side reactions.
Problem 2: Difficulty in separating the 4,12-isomer from the 4,16-isomer.
Potential Cause Troubleshooting Step Scientific Rationale
Incomplete Precipitation of the 4,16-isomer After the reaction, allow the mixture to cool slowly to room temperature to maximize the precipitation of the less soluble 4,16-isomer. Seeding with a small crystal of the 4,16-isomer may aid crystallization.The separation is based on the differential solubility of the two isomers. Maximizing the precipitation of the starting material from the cooled reaction mixture is crucial for isolating the desired product from the filtrate.
Co-precipitation of Isomers If both isomers precipitate, try a different solvent for recrystallization. The choice of solvent can significantly influence the solubility of each isomer.The solubility of a compound is highly dependent on the solvent's polarity and its interaction with the solute molecules. Experimenting with different solvents can optimize the separation.
Ineffective Chromatographic Separation For column chromatography, carefully select the stationary and mobile phases. A non-polar eluent system (e.g., hexane/dichloromethane) on silica gel is a good starting point. Gradient elution may be necessary.The polarity difference between the two isomers, although potentially small, can be exploited for chromatographic separation. Normal phase chromatography is often effective for separating positional isomers.[8]
Problem 3: Formation of unexpected byproducts.
Potential Cause Troubleshooting Step Scientific Rationale
Oxidation Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially at high temperatures.The benzylic diradical intermediate can be susceptible to oxidation by atmospheric oxygen, leading to the formation of oxygenated byproducts.
Halogen Migration While less common in this specific rearrangement, halogen migration to other positions on the aromatic rings is a possibility in related systems under certain conditions.[9][10] Characterize any byproducts thoroughly by NMR and mass spectrometry to identify their structures.Under harsh thermal conditions, other rearrangement pathways, such as a Truce-Smiles type rearrangement, although less likely here, cannot be entirely ruled out without proper characterization of byproducts.[11][12]
Solvent Reactivity Ensure the chosen solvent is inert under the reaction conditions. Some solvents can participate in radical reactions at high temperatures.The high temperatures and radical intermediates can potentially lead to reactions with the solvent if it is not sufficiently stable.

Section 3: Experimental Protocols and Visualizations

Microwave-Assisted Isomerization Protocol

This protocol is adapted from a published procedure and offers a rapid and efficient method for the isomerization.

Step 1: Reaction Setup

  • Place 500 mg (1.37 mmol) of this compound and 1 mL of anhydrous DMF into a 10 mL microwave vessel.

Step 2: Microwave Irradiation

  • Program the microwave reactor to heat the mixture to 180°C with a hold time of 6 minutes.

  • Set the maximum pressure to 17.2 bar and the power to 300 W. The internal pressure during the run is typically 7-8 bar.

Step 3: Isolation of Isomers

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Isolate any insoluble material (primarily unreacted 4,16-isomer) by filtration.

  • The filtrate contains the desired 4,12-isomer enriched mixture.

Step 4: Purification

  • Remove the DMF from the filtrate under reduced pressure (e.g., vacuum distillation).

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/petroleum ether) to obtain the pure 4,12-dibromo[2.2]paracyclophane.

Reaction Mechanism and Workflow Diagrams

Isomerization_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Products This compound This compound Diradical Intermediate Diradical Intermediate This compound->Diradical Intermediate Heat (Δ) Diradical Intermediate->this compound Recombination 4,12-Dibromo[2.2]paracyclophane 4,12-Dibromo[2.2]paracyclophane Diradical Intermediate->4,12-Dibromo[2.2]paracyclophane Rotation & Recombination

Caption: Mechanism of thermal isomerization.

Experimental_Workflow A Reaction Setup (4,16-isomer + DMF in Microwave Vessel) B Microwave Irradiation (180°C, 6 min) A->B C Cool to Room Temperature B->C D Filtration C->D E Insoluble Material (Unreacted 4,16-isomer) D->E Solid F Filtrate (Enriched in 4,12-isomer) D->F Liquid G Solvent Removal (Vacuum Distillation) F->G H Column Chromatography G->H I Pure 4,12-Dibromo[2.2]paracyclophane H->I

Caption: Experimental workflow for isomerization.

Section 4: References

  • Clement, S., et al. (2009). 4,12-Bis(2,2-dibromovinyl)[2.2]paracyclophane. Acta Crystallographica Section E: Structure Reports Online, 65(4), o828. Available at: [Link]

  • Braddock, D. C., et al. (2006). A preparative microwave method for the isomerisation of this compound into 4,12-dibromo[2.2]paracyclophane. Tetrahedron Letters, 47(37), 6617-6619.

  • House, D., et al. (2018). Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. Beilstein Journal of Organic Chemistry, 14, 2166-2173. Available at: [Link]

  • Rossen, K., et al. (1997). Kinetic Resolution of rac-4,12-Dibromo[2.2]paracyclophane in a Palladium [2.2]Phanephos Catalyzed Amination. The Journal of Organic Chemistry, 62(19), 6462-6463. Available at: [Link]

  • Braddock, D. C., et al. (2006). A preparative microwave method for the isomerisation of this compound into 4,12-dibromo[2.2]paracyclophane. ResearchGate. Available at: [Link]

  • Hassan, Z., et al. (2020). Syntheses and applications of disubstituted [2.2]paracyclophanes. ResearchGate. Available at: [Link]

  • Fallis, I. A., et al. (2005). The synthesis of substituted amino[2.2]paracyclophanes. Organic & Biomolecular Chemistry, 3(19), 3464-3472. Available at: [Link]

  • Jones, P. G., et al. (2019). Synthesis and Characterization of a Pseudo-Geminal [2.2]Paracyclophane 1,3-Dithia-2-Thione. Molecules, 24(24), 4584. Available at: [Link]

  • Hassan, Z., & Bräse, S. (2019). Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. Angewandte Chemie International Edition, 59(6), 2156-2170. Available at: [Link]

  • Hassan, Z., et al. (2023). [2.2]Paracyclophane Derivatives as Building Blocks for Coordination Polymers. Molecules, 28(11), 4443. Available at: [Link]

  • Rossen, K., et al. (1997). Kinetic Resolution of rac-4,12-Dibromo[2.2]paracyclophane in a Palladium [2.2]PHANEPHOS Catalyzed Amination. The Journal of Organic Chemistry, 62(19), 6462-6463. Available at: [Link]

  • Wikipedia. (n.d.). Smiles rearrangement. Retrieved from [Link]

  • Dureault, A., & Taylor, R. J. K. (2017). The Truce-Smiles Rearrangement and Related Reactions. European Journal of Organic Chemistry, 2017(2), 229-246. Available at: [Link]

  • Sahnoun, M., et al. (2021). ¹H NMR spectra of (a) 4-bromo-[2.2]paracyclophane-1,9-diene Br-PCPDE... ResearchGate. Available at: [Link]

  • Sahnoun, M., et al. (2017). Syn and Anti Isomers of [2.2]Paracyclonaphthane. ResearchGate. Available at: [Link]

  • Weinzierl, D. (2020). Stereoselective Synthesis of [2.2]Paracyclophane Derivatives via Kinetic Resolution. JKU ePUB. Available at: [Link]

  • Jones, P. G., et al. (2011). Isomers of Diformyl[2.2]paracyclophane; X-Ray Structure Determinations of the Pseudo-ortho Isomer and Two Polymorphs. Zeitschrift für Naturforschung B, 66(7), 705-710.

  • Hassan, Z., & Bräse, S. (2019). Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. ResearchGate. Available at: [Link]

  • Becker, J., et al. (2016). Direct Access to 4,5-Disubstituted [2.2]Paracyclophanes by Selective ortho-Halogenation with Pd-Catalyzed C–H Activation. ResearchGate. Available at: [Link]

  • Gryko, J., et al. (2011). Structure and NMR spectra of some [2.2]paracyclophanes. The dilemma of [2.2]paracyclophane symmetry. Magnetic Resonance in Chemistry, 49(11), 739-747. Available at: [Link]

  • Al-Rimawi, F. (2014). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Journal of Chromatographic Science, 52(8), 859-863. Available at: [Link]

  • Moriarty, R. M., et al. (2008). The Mechanism of 1,4 Alkyl Group Migration in Hypervalent Halonium Ylides: The Stereochemical Course. Journal of the American Chemical Society, 130(24), 7564-7565. Available at: [Link]

  • Boncli, Y. (2020). halogen migration. ResearchGate. Available at: [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Retrieved from [Link]

  • Gulevskaya, A. V., & Gevorgyan, V. (2011). 1,2-Halogen Migration in Haloallenyl Ketones: Regiodivergent Synthesis of Halofurans. Organic Letters, 13(12), 3122-3125.

  • Breitbach, Z. S., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Journal of Chromatography A, 1363, 192-202. Available at: [Link]

  • Foubelo, F., & Yus, M. (2012). Enantiomerically Pure [2.2]Paracyclophane–4–thiol: A Planar Chiral Sulfur-based Building Block Readily Available. Arkivoc, 2012(5), 184-194.

  • Strieth-Kalthoff, F., et al. (2022). A Photochemical Macrocyclization Route to Asymmetric Strained [3.2] Paracyclophanes. Chemistry – A European Journal, 28(1). Available at: [Link]

  • UMR8601 - LCBPT. (n.d.). Chiral paracyclophanes. Retrieved from [Link]

  • House, D. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. Available at: [Link]

  • van der Meer, J. Y., et al. (2022). Mechanism of Action of Flavin-Dependent Halogenases. The Journal of Physical Chemistry B, 126(49), 10427-10438. Available at: [Link]

  • Clement, S., et al. (2009). 4,12-Bis(2,2-dibromo-vinyl)[2.2]paracyclo-phane. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o828. Available at: [Link]

  • Ismail, O. H., et al. (2023). Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 235, 115655. Available at: [Link]

Sources

preventing isomerization during functionalization of 4,16-Dibromo[2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers working with 4,16-dibromo[2.2]paracyclophane. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the prevention of unwanted isomerization during functionalization reactions. Our goal is to empower you with the knowledge to achieve high yields of your desired pseudo-para substituted products while maintaining the isomeric integrity of the paracyclophane scaffold.

Understanding the Challenge: Isomerization of this compound

The unique, strained structure of the [2.2]paracyclophane core makes it a valuable scaffold in materials science and drug development. However, this strain is also the root of a common synthetic challenge. The pseudo-para (4,16) substitution pattern is often the kinetic product of dibromination, but it is not the most thermally stable isomer.

Under sufficient thermal energy, one of the ethylene bridges of the paracyclophane can undergo homolytic cleavage, forming a diradical intermediate. This allows for rotation around the remaining bridge, and subsequent recombination can lead to the formation of the more thermodynamically stable pseudo-ortho (4,12) isomer. This isomerization can be intentionally induced by heating to high temperatures (e.g., 200-230 °C) or with microwave assistance, but it is a significant side reaction to be avoided during functionalization.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: My reaction is producing a mixture of the desired 4,16-disubstituted product and the isomerized 4,12-disubstituted byproduct.

  • Likely Cause: The reaction temperature is high enough to overcome the activation energy for the isomerization of the this compound starting material or a mono-functionalized intermediate. This shifts the reaction from kinetic control to thermodynamic control, favoring the formation of the more stable 4,12-isomer.

  • Troubleshooting Workflow:

    • Temperature Reduction is Paramount: The most critical parameter to adjust is the reaction temperature. Many standard cross-coupling protocols call for heating, often in high-boiling solvents. For this substrate, aim to use protocols that are effective at or near room temperature.

    • Solvent Selection: If heating is unavoidable, choose a solvent with a lower boiling point to act as a physical limit on the reaction temperature.

    • Catalyst and Ligand Optimization: The choice of catalyst and ligand can dramatically influence the kinetics of your desired coupling reaction, often allowing for lower reaction temperatures. For palladium-catalyzed reactions, highly active catalysts with bulky, electron-rich phosphine ligands can facilitate oxidative addition and reductive elimination at milder conditions.[1][2]

    • Consider Microwave Irradiation with Caution: While microwave-assisted synthesis can accelerate reactions, it can also efficiently promote the undesired isomerization. If using a microwave reactor, carefully control the temperature and minimize reaction times.

    • Reaction Time: Prolonged reaction times, even at moderately elevated temperatures, can lead to the accumulation of the thermodynamic byproduct. Monitor your reaction progress closely (e.g., by TLC or GC-MS) and quench it as soon as the starting material is consumed.

Problem: I'm observing low or no yield of my desired functionalized product, even after attempting to lower the reaction temperature.

  • Likely Cause: The milder reaction conditions may not be sufficient to drive the catalytic cycle for your chosen functionalization reaction. This is particularly common with less reactive coupling partners or when using older generations of catalysts.

  • Troubleshooting Workflow:

    • Re-evaluate Your Catalyst System: For Suzuki-Miyaura reactions, consider using modern, highly active catalyst systems known to be effective at room temperature.[3][4][5] For Kumada couplings, nickel-based catalysts with N-heterocyclic carbene (NHC) ligands have shown exceptional activity at ambient temperatures.[6][7]

    • Activate Your Substrates: If possible, consider converting a less reactive coupling partner to a more reactive one. For example, in a Suzuki-Miyaura coupling, using an aryl triflate instead of a bromide can sometimes facilitate the reaction under milder conditions.

    • For Sonogashira Couplings, Consider Copper-Free Conditions: Traditional Sonogashira couplings often require heat. Copper-free protocols have been developed that can proceed at room temperature, which would be ideal for this substrate.[8][9][10]

    • Buchwald-Hartwig Amination Ligand Choice: The choice of phosphine ligand is critical for enabling low-temperature C-N coupling. Sterically hindered, electron-rich biaryl phosphine ligands are often necessary to promote the reaction with challenging substrates at lower temperatures.[1][2][11]

    • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) may improve conversion at lower temperatures without significantly impacting the cost-effectiveness of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle to follow to prevent isomerization during the functionalization of this compound?

The core principle is to maintain the reaction under kinetic control . This means using reaction conditions (primarily low temperature) that favor the faster-forming product (the desired 4,16-disubstituted compound) over the more stable, but slower-forming, thermodynamic product (the 4,12-isomer). High temperatures provide the necessary energy to overcome the isomerization barrier, leading to a product mixture dictated by thermodynamic stability.

Q2: What is the maximum recommended temperature for functionalizing this compound?

Based on literature where isomerization is intentionally induced, temperatures of 180°C and above will certainly cause significant isomerization. To be safe, it is highly recommended to keep reaction temperatures below 80°C . Ideally, reactions should be run at room temperature if a suitable catalytic system can be found.

Q3: Which cross-coupling reactions are most amenable to low-temperature conditions for this substrate?

  • Kumada Coupling: This is an excellent candidate, as numerous protocols exist for room-temperature couplings, especially with the use of highly active nickel-NHC catalysts.[6][7] The high reactivity of Grignard reagents often allows for milder conditions.[12][13]

  • Suzuki-Miyaura Coupling: While many protocols require heat, modern catalyst systems with advanced phosphine ligands can facilitate room-temperature couplings of aryl bromides.[4][5]

  • Sonogashira Coupling: Copper-free Sonogashira reactions are particularly promising as they can often be run at ambient temperatures, avoiding the need for heating that is common in traditional copper-co-catalyzed methods.[8][9][10]

Q4: Are there any alternatives to cross-coupling for functionalizing this molecule without isomerization?

Directed ortho-lithiation can be a powerful tool for functionalizing the [2.2]paracyclophane scaffold. This method typically involves very low temperatures (e.g., -78 °C) for the lithiation step, which is well below the threshold for isomerization. However, this would lead to functionalization at the 5- and 17-positions, adjacent to the bromine atoms, rather than replacing the bromines themselves. This method is therefore more suitable for introducing additional functionality rather than directly modifying the 4,16-positions.

Data and Protocols

Table 1: Recommended Low-Temperature Cross-Coupling Conditions
Reaction TypeCatalyst/PrecatalystLigandBaseSolventTemperature (°C)Key Considerations
Suzuki-Miyaura Pd(OAc)₂ or Pd₂(dba)₃RuPhos or SPhosK₃PO₄Dioxane/H₂ORoom Temp - 60Modern, bulky phosphine ligands are crucial for low-temperature reactivity.[14]
Kumada NiCl₂(IPr) or similar Ni-NHC complex(NHC ligand)-THF or EtherRoom TempHighly active Ni-NHC catalysts are very effective for unactivated aryl halides at RT.[6][7]
Sonogashira Pd(OAc)₂ or PdCl₂(PPh₃)₂SPhos or XPhosCs₂CO₃ or an amine baseTHF or DMFRoom TempCopper-free conditions are recommended to avoid side reactions and facilitate milder conditions.[8][9][10]
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂BrettPhos or other bulky biaryl phosphinesNaOtBu or K₃PO₄Toluene or DioxaneRoom Temp - 70The choice of a sterically demanding ligand is critical for promoting C-N bond formation at low temperatures.[1][2][11]
Experimental Workflow: General Low-Temperature Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the boronic acid or ester (2.2-2.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., RuPhos, 0.04 equiv.) in the reaction solvent.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add the degassed solvent system (e.g., dioxane and water).

  • Stir the reaction mixture at the desired low temperature (e.g., room temperature or 60 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and proceed with standard aqueous workup and purification.

Visualizations

Isomerization Mechanism

G cluster_0 Kinetic Control (Low Temperature) cluster_1 Thermodynamic Control (High Temperature) 4_16_dibromo This compound functionalization_kinetic Functionalization Reaction (e.g., Suzuki Coupling) 4_16_dibromo->functionalization_kinetic Low Ea product_4_16 Desired 4,16-Disubstituted Product functionalization_kinetic->product_4_16 4_16_dibromo_thermo This compound isomerization Isomerization (Heat) 4_16_dibromo_thermo->isomerization High Ea 4_12_dibromo 4,12-Dibromo[2.2]paracyclophane (Thermodynamically Favored) isomerization->4_12_dibromo functionalization_thermo Functionalization Reaction 4_12_dibromo->functionalization_thermo product_4_12 Isomerized 4,12-Disubstituted Product functionalization_thermo->product_4_12 start Starting Material start->4_16_dibromo

Caption: Kinetic vs. Thermodynamic pathways in the functionalization of this compound.

Decision Workflow for Protocol Selection

G start Start: Functionalize This compound q_coupling Choose Coupling Type start->q_coupling kumada Kumada q_coupling->kumada C-C suzuki Suzuki q_coupling->suzuki C-C sonogashira Sonogashira q_coupling->sonogashira C-C (alkyne) buchwald Buchwald-Hartwig q_coupling->buchwald C-N kumada_protocol Use Ni-NHC catalyst at Room Temperature kumada->kumada_protocol suzuki_protocol Use Pd with bulky phosphine ligand (e.g., RuPhos) at RT - 60°C suzuki->suzuki_protocol sonogashira_protocol Employ Copper-Free conditions at Room Temperature sonogashira->sonogashira_protocol buchwald_protocol Use Pd with sterically demanding ligand (e.g., BrettPhos) at RT - 70°C buchwald->buchwald_protocol q_isomer Isomerization Observed? kumada_protocol->q_isomer suzuki_protocol->q_isomer sonogashira_protocol->q_isomer buchwald_protocol->q_isomer troubleshoot Troubleshoot: - Lower Temperature - Change Ligand/Catalyst - Reduce Reaction Time q_isomer->troubleshoot Yes success Success: Pure 4,16-Product q_isomer->success No troubleshoot->q_coupling Re-optimize

Caption: Decision workflow for selecting a low-temperature functionalization protocol.

References

  • Xi, Z., Liu, B., & Chen, W. (2008). Room-Temperature Kumada Cross-Coupling of Unactivated Aryl Chlorides Catalyzed by N-heterocylic Carbene-Based nickel(II) Complexes. The Journal of Organic Chemistry, 73(10), 3954–3957. [Link]

  • Krasovskiy, A. L., Haley, S., Voigtritter, K., & Lipshutz, B. H. (2014). Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. Organic Letters, 16(15), 4066–4069. [Link]

  • Zhang, X.-Q., & Wang, Z.-X. (2013). Amido Pincer Nickel Catalyzed Kumada Cross-Coupling of Aryl, Heteroaryl, and Vinyl Chlorides. Synlett, 24(16), 2081-2084. [Link]

  • Martin, R., & Buchwald, S. L. (2007). Pd-Catalyzed Kumada−Corriu Cross-Coupling Reactions at Low Temperatures Allow the Use of Knochel-type Grignard Reagents. Journal of the American Chemical Society, 129(13), 3844–3845. [Link]

  • Krasovskiy, A. L., Haley, S., Voigtritter, K., & Lipshutz, B. H. (2014). Stereoretentive Pd-Catalyzed Kumada–Corriu Couplings of Alkenyl Halides at Room Temperature. Organic Letters, 16(15), 4066-4069. [Link]

  • Ma, S., & Gu, Z. (2017). Synthesis of paracyclophanes with planar and central chirality: kinetic resolution of [2.2]paracyclophane aldimines via palladium-catalyzed addition of arylboronic acids. Organic Chemistry Frontiers, 4(9), 1836-1840. [Link]

  • Zhang, J., Zhang, Y., & Ma, S. (2021). Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines via Palladium-Catalyzed Addition of Arylboronic Acids. The Journal of Organic Chemistry, 86(1), 1262–1272. [Link]

  • Zhang, J., Zhang, Y., & Ma, S. (2021). Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines via Palladium-Catalyzed Addition of Arylboronic Acids. The Journal of Organic Chemistry, 86(1), 1262-1272. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Kurscheid, F., et al. (2019). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 25(47), 11031-11035. [Link]

  • Wikipedia contributors. (2023, December 14). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Request PDF. (n.d.). The Synthesis of Pyridyl[2.2]paracyclophanes by Palladium‐Catalyzed Cross‐Coupling of Pyridine Sulfinates. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Request PDF. (n.d.). Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N -Sulfonylimines via Palladium-Catalyzed Addition of Arylboronic Acids. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16498–16506. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 3, 2026, from [Link]

  • Lipshutz, B. H., et al. (2018). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Sustainable Chemistry & Engineering, 6(11), 14053–14061. [Link]

  • Braddock, D. C., et al. (2004). A preparative microwave method for the isomerisation of this compound into 4,12-dibromo[2.2]paracyclophane. Tetrahedron Letters, 45(35), 6583-6585. [Link]

  • Wikipedia contributors. (2023, October 28). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 3, 2026, from [Link]

  • Request PDF. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Retrieved January 3, 2026, from [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 3, 2026, from [Link]

  • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13025–13032. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Al-Masum, M., & El-Bojdaina, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7384-7407. [Link]

  • Request PDF. (n.d.). A preparative microwave method for the isomerisation of this compound into 4,12-dibromo[2.2]paracyclophane. ResearchGate. Retrieved January 3, 2026, from [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling of 4,16-Dibromo[2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4,16-dibromo[2.2]paracyclophane. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing this unique and sterically demanding scaffold. The inherent strain and pseudo-geminal arrangement of the bromine atoms in the 4- and 16-positions present distinct challenges compared to standard aryl halides. This document provides in-depth troubleshooting advice and optimized protocols to help you achieve successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound so challenging?

The primary challenges arise from the unique structural and electronic properties of the [2.2]paracyclophane system.[1][2] The molecule's bent aromatic rings lead to significant steric hindrance around the bromine substituents. Furthermore, the corresponding boronic acid of [2.2]paracyclophane is known to be unstable, complicating reactions where the paracyclophane moiety acts as the organoboron component.[1][3]

Q2: Should I use a single or double Suzuki coupling strategy for this compound?

This depends on your target molecule. A sequential, single coupling can be achieved by carefully controlling stoichiometry (using a slight excess of the boronic acid/ester). A double coupling to introduce two different aryl groups can be performed sequentially. A one-pot double coupling with a single boronic acid is also feasible but may require more rigorous optimization to ensure high yields of the desired disubstituted product.

Q3: What are the most common side reactions to look out for?

Common side reactions include:

  • Protodebromination: Replacement of one or both bromine atoms with hydrogen.

  • Homocoupling of the boronic acid partner.

  • Incomplete reaction: Resulting in a mixture of starting material, mono- and di-substituted products.

  • Hydrodeboronation of the trifluoroborate starting material can lead to the formation of a defunctionalized [2.2]paracyclophane as a side product.[1][3]

Troubleshooting Guide

Issue 1: Low or No Conversion to the Desired Product

Low or no conversion is a common hurdle. The following sections break down the potential causes and solutions.

1.1 Inefficient Catalyst System

The choice of palladium source and ligand is critical for activating the sterically hindered C-Br bonds of the paracyclophane.

Underlying Cause: The steric bulk around the bromine atoms can impede the oxidative addition step of the catalytic cycle. Standard phosphine ligands, while effective for many Suzuki couplings, can sometimes be too bulky or lead to catalyst decomposition in this specific case.[1][3]

Troubleshooting Steps:

  • Ligandless or Alternative Ligands: Interestingly, for some [2.2]paracyclophane systems, palladium acetate (Pd(OAc)₂) without any phosphine ligand has been shown to be effective.[3] If this fails, consider N-heterocyclic carbene (NHC) ligands, which are known for their high stability and activity in sterically demanding couplings.[4][5][6]

  • Palladium Pre-catalyst: Switch from Pd(OAc)₂ to a pre-catalyst like Pd₂(dba)₃ or a specific Pd-NHC complex. These can sometimes offer higher activity.

  • Catalyst Loading: Increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%, then 5 mol%). While not ideal for atom economy, higher catalyst loading can be necessary for difficult couplings.

1.2 Suboptimal Base and Solvent Combination

The base and solvent play a crucial role in the transmetalation step and overall reaction kinetics.

Underlying Cause: The base must be strong enough to facilitate the formation of the boronate species but not so strong as to cause degradation of the starting materials or catalyst. The solvent needs to solubilize all components and facilitate the interaction between the organic and aqueous phases (if applicable).

Troubleshooting Steps:

  • Base Selection: If you are using a weaker base like K₂CO₃, consider switching to a stronger, more soluble base like Cs₂CO₃ or K₃PO₄.[3] Cesium carbonate is often a good choice for challenging Suzuki couplings.

  • Solvent System: A mixture of an organic solvent and water is typically used. Toluene/water (3:1) has been shown to be effective for paracyclophane Suzuki couplings.[3] Other options to explore include dioxane/water or THF/water. Anhydrous conditions with a soluble base can also be attempted.

  • Phase Transfer Catalyst: In biphasic systems, adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve reaction rates.

1.3 Reaction Temperature and Time

Underlying Cause: Higher temperatures can sometimes be detrimental, leading to catalyst decomposition or side reactions.[1][3] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

Troubleshooting Steps:

  • Temperature Optimization: Start with a moderate temperature (e.g., 70-80 °C).[1][3] If the reaction is slow, cautiously increase the temperature in 10 °C increments. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.

  • Extended Reaction Time: For sterically hindered substrates, longer reaction times (e.g., 24 hours or more) may be necessary.[1][3] Again, monitor the reaction progress to determine the optimal time.

Issue 2: Predominance of Mono-substituted Product in a Double Coupling Reaction

Underlying Cause: After the first coupling, the resulting mono-substituted paracyclophane is electronically different and may be sterically more hindered, making the second coupling slower.

Troubleshooting Steps:

  • Increase Equivalents of Boronic Acid/Ester: For a one-pot double coupling, increase the equivalents of the boronic acid/ester (e.g., from 2.2 eq to 3.0 or even 4.0 eq).

  • Stepwise Approach: Perform the first Suzuki coupling, isolate and purify the mono-substituted product, and then subject it to a second Suzuki coupling under optimized conditions. This allows for the use of a different boronic acid for the second position if desired.

  • Re-evaluate Catalyst and Base: A more active catalyst system or a stronger base might be needed to drive the second coupling to completion.

Issue 3: Significant Protodebromination

Underlying Cause: Protodebromination can occur due to trace amounts of water and the presence of a base, especially at higher temperatures. It can also be a result of β-hydride elimination if using alkylboronic acids, although less common with arylboronic acids.

Troubleshooting Steps:

  • Use Anhydrous Conditions: If protodebromination is a major issue, try running the reaction under strictly anhydrous conditions. This involves using anhydrous solvents and a non-aqueous soluble base.

  • Lower the Reaction Temperature: As mentioned, higher temperatures can promote this side reaction.[1][3]

  • Choice of Boron Reagent: In some cases, using a boronic ester (e.g., a pinacol ester) instead of a boronic acid can lead to cleaner reactions.

Experimental Protocols

Recommended Starting Protocol for Mono-Suzuki Coupling

This protocol is a good starting point based on successful couplings of similar [2.2]paracyclophane systems.[3]

  • Reagents and Glassware:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (Argon or Nitrogen).

    • Use anhydrous solvents.

  • Reaction Setup:

    • To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).

    • Add palladium acetate (Pd(OAc)₂, 0.05 eq).

    • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

    • Add a degassed mixture of toluene and water (3:1, to make a ~0.1 M solution with respect to the paracyclophane).

  • Reaction Conditions:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS every 4-6 hours. The reaction may take up to 24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary: Recommended Starting Conditions
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂Proven effective without phosphine ligands for some paracyclophane systems.[3]
Ligand None (initially)The addition of common phosphine ligands has been shown to decrease yield in some cases.[1][3]
Base Cs₂CO₃A strong, soluble base that is effective in challenging Suzuki couplings.[3]
Solvent Toluene/Water (3:1)A good biphasic system for Suzuki couplings, with toluene being a less hazardous alternative to benzene.[1][3]
Temperature 70-80 °CBalances reaction rate with minimizing catalyst decomposition and side reactions.[1][3]
Boron Reagent Arylboronic Acid or Pinacol EsterPinacol esters can sometimes give cleaner reactions.

Visualizing the Process

Suzuki Catalytic Cycle

Suzuki_Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L2-Br B->C D Transmetalation C->D Ar'B(OH)2 Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low/No Conversion Catalyst Optimize Catalyst System (Ligandless, NHC, Loading) Start->Catalyst Base_Solvent Screen Base & Solvent (Cs2CO3, K3PO4, Toluene, Dioxane) Catalyst->Base_Solvent Temp_Time Adjust Temperature & Time (70-90°C, >24h) Base_Solvent->Temp_Time Check_SM Check Starting Material Purity Temp_Time->Check_SM Result Improved Conversion? Check_SM->Result Result->Catalyst No Success Reaction Optimized Result->Success Yes End Consult Specialist

Caption: A workflow for troubleshooting low conversion in the Suzuki coupling.

References

  • Hopf, H., & Röttele, H. (2018). Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. ACS Omega, 3(9), 11774-11780. [Link]

  • Hopf, H., & Röttele, H. (2018). Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. PMC - NIH. [Link]

  • Canturk, B., et al. (2005). An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives. Organic & Biomolecular Chemistry, 3(3), 515-519. [Link]

  • Various Authors. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Smith, A. B., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Buchwald, S. L., & Mauger, C. M. (2006). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]

  • Canturk, B., et al. (2005). An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives. Research with New Jersey. [Link]

  • Nishimura, T., et al. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Zhang, Y., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • Mungalpara, M. N., et al. (2018). The Synthesis of Pyridyl[2.2]paracyclophanes by Palladium‐Catalyzed Cross‐Coupling of Pyridine Sulfinates. ResearchGate. [Link]

  • Zhang, Y., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. [Link]

  • Smith, A. B., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

Sources

Technical Guide: Side Reactions in the Bromination of [2.2]Paracyclophane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for [2.2]Paracyclophane Chemistry. This guide provides in-depth troubleshooting for side reactions encountered during the electrophilic bromination of [2.2]paracyclophane, tailored for researchers, scientists, and professionals in drug development. As Senior Application Scientists, our goal is to explain the causality behind these phenomena and provide robust, field-proven protocols.

The unique structure of [2.2]paracyclophane (PCP), with its two cofacial benzene rings, leads to significant transannular electronic interactions and considerable ring strain.[1] This results in chemical behavior markedly different from simple aromatic compounds, particularly during electrophilic aromatic substitution (EAS) reactions like bromination. While seemingly straightforward, this reaction is prone to several side reactions that can complicate synthesis and purification.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to address the most common issues encountered in the lab.

FAQ 1: Why is my bromination of [2.2]paracyclophane not selective? I'm getting a mixture of products.

This is the most common issue and typically points to polysubstitution . Unlike benzene, the introduction of a first bromine atom does not significantly deactivate the cyclophane system towards further substitution. In fact, both rings remain active, leading to complex mixtures of dibromo-, tribromo-, and even tetrabromo[2.2]paracyclophanes.

Causality: The two decks of the paracyclophane communicate electronically. The electrophilic attack on one ring is influenced by the other, and the initial substitution does not render the system electron-poor enough to halt the reaction. The product distribution is a delicate balance of steric and electronic factors.

Troubleshooting Polysubstitution:

  • Question: I isolated multiple products. What are they, and why did they form? Answer: You have likely formed a mixture of disubstituted regioisomers. The primary products of dibromination are the pseudo-para and pseudo-ortho isomers, with smaller amounts of pseudo-meta and para isomers.[2][3] The term "pseudo" indicates that the substituents are on different decks.[4] This regioselectivity is governed by a special mechanism involving proton transfer between the rings during the formation of the sigma complex intermediate.[5][6]

    G cluster_start cluster_products Dibromination Products PCP [2.2]Paracyclophane MonoBr 4-Bromo[2.2]paracyclophane PCP->MonoBr 1 eq. Br₂ ps_para pseudo-para (Major) MonoBr->ps_para + Br₂ (Excess) ps_ortho pseudo-ortho (Major) MonoBr->ps_ortho + Br₂ (Excess) ps_meta pseudo-meta (Minor) MonoBr->ps_meta + Br₂ (Excess) para para (Minor) MonoBr->para + Br₂ (Excess)

    Caption: Pathway from monosubstitution to multiple dibromination regioisomers.

  • Question: How can I favor the formation of mono-bromo[2.2]paracyclophane? Answer: Control is key. To maximize the yield of the monosubstituted product, you must carefully manage the stoichiometry and reaction conditions.

    • Stoichiometry: Use a slight excess of [2.2]paracyclophane relative to the brominating agent (e.g., 1.1 equivalents of PCP to 1.0 equivalent of Br₂). This ensures the bromine is consumed before significant disubstitution can occur.

    • Slow Addition: Add the brominating agent (e.g., a solution of bromine in a suitable solvent) dropwise to the solution of paracyclophane at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.

    • Reaction Monitoring: Monitor the reaction closely using TLC or GC-MS. Stop the reaction as soon as the starting material is consumed or the desired product concentration is maximized.

Product Typical Yield (Iron-Catalyzed Dibromination) [3]
pseudo-para-dibromo[2.2]paracyclophane26%
pseudo-ortho-dibromo[2.2]paracyclophane16%
pseudo-meta-dibromo[2.2]paracyclophane6%
para-dibromo[2.2]paracyclophane5%
Troubleshooting Guide 2: Benzylic Bromination

A common and often overlooked side reaction is the bromination of the ethyl bridges. This occurs via a free-radical mechanism, which competes with the desired electrophilic aromatic substitution.

  • Question: My product mass spectrum shows an M+2 peak corresponding to C₁₆H₁₅Br, but the NMR shows aliphatic protons have shifted. What happened? Answer: You have likely formed a benzylic bromide. The ethyl bridges of paracyclophane are benzylic positions and are susceptible to free-radical halogenation, especially when using N-bromosuccinimide (NBS).[7][8] This reaction is initiated by heat or light.

    G cluster_eas Electrophilic Aromatic Substitution (Desired) cluster_radical Free-Radical Substitution (Side Reaction) PCP [2.2]Paracyclophane EAS_Intermediate σ-complex (Arenium Ion) PCP->EAS_Intermediate + Br₂ Radical_Intermediate Benzylic Radical (Resonance Stabilized) PCP->Radical_Intermediate + Br• EAS_Product 4-Bromo[2.2]paracyclophane EAS_Intermediate->EAS_Product - H⁺ Catalyst Lewis Acid (e.g., FeBr₃) Dark Conditions Catalyst->PCP Radical_Product α-Bromo[2.2]paracyclophane Radical_Intermediate->Radical_Product + Br₂ Initiator Light (hν) or Heat Radical Initiator (e.g., AIBN) Initiator->PCP

    Caption: Competing pathways of electrophilic vs. radical bromination.

  • Question: How do I prevent bromination on the ethyl bridges? Answer: To favor electrophilic aromatic substitution and suppress the radical pathway, you must control the reaction environment.

    • Exclude Light: Run the reaction in a flask wrapped with aluminum foil or in a dark fume hood. Light can initiate the homolytic cleavage of Br₂ or NBS, generating bromine radicals.[8]

    • Avoid Radical Initiators: Do not use radical initiators like AIBN or benzoyl peroxide.

    • Use an EAS Catalyst: Employ a Lewis acid catalyst such as iron filings, FeBr₃, or iodine. These catalysts polarize the Br-Br bond, generating a strong electrophile (Br⁺) and promoting the EAS mechanism.[9]

    • Control Temperature: Avoid excessively high temperatures, which can also promote radical formation.

Troubleshooting Guide 3: Skeletal Rearrangement and Ring Opening

While less common under standard bromination conditions, the inherent strain in the [2.2]paracyclophane skeleton can lead to unexpected rearrangements, particularly under harsh acidic or thermal conditions.

  • Question: I'm seeing unexpected isomers in my product mixture that don't correspond to simple substitution, especially after heating or using strong acid. Could the paracyclophane skeleton be rearranging? Answer: Yes, this is a possibility. While more documented for nitration reactions, strong electrophilic conditions can induce rearrangement of the [2.2]paracyclophane to the thermodynamically more stable [2.2]metaparacyclophane.[10] Subsequent bromination of this rearranged skeleton would lead to a complex and difficult-to-separate mixture of products.

Preventative Measures:

  • Use the mildest effective conditions for bromination.

  • Avoid strong protic acids (e.g., H₂SO₄) as catalysts if possible; prefer neutral or Lewis acidic conditions.

  • Maintain moderate reaction temperatures. If the reaction is sluggish, consider a more reactive brominating agent rather than increasing the heat significantly.

Validated Experimental Protocols

Protocol 1: Selective Synthesis of 4-Bromo[2.2]paracyclophane

This protocol is optimized to maximize the yield of the monosubstituted product while minimizing polysubstitution and benzylic bromination.

  • Setup: To a flame-dried 250 mL round-bottom flask wrapped in aluminum foil, add [2.2]paracyclophane (1.00 g, 4.80 mmol) and a catalytic amount of iron filings (~20 mg).

  • Solvent: Add 50 mL of a dry, inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

  • Cooling: Cool the flask to 0 °C in an ice bath with magnetic stirring.

  • Reagent Preparation: In a separate, dry dropping funnel, prepare a solution of bromine (0.73 g, 4.57 mmol, 0.95 eq) in 20 mL of the same solvent.

  • Slow Addition: Add the bromine solution dropwise to the stirred paracyclophane solution over a period of 1 hour. The characteristic red-brown color of bromine should dissipate as it is consumed.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Monitor the reaction progress by TLC (e.g., 9:1 hexanes:ethyl acetate), checking for the consumption of the starting material.

  • Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

  • Workup: Transfer the mixture to a separatory funnel, wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane gradient to yield pure 4-bromo[2.2]paracyclophane.

Protocol 2: Benzylic Bromination using NBS

This protocol is for instances where benzylic bromination is the desired outcome.

  • Setup: In a quartz flask (transparent to UV light), dissolve [2.2]paracyclophane (1.00 g, 4.80 mmol) in 100 mL of carbon tetrachloride.

  • Reagents: Add N-bromosuccinimide (NBS) (0.85 g, 4.80 mmol) and a catalytic amount of a radical initiator such as AIBN (~10 mg).

  • Initiation: While stirring, irradiate the flask with a UV lamp (or a 150W incandescent bulb) and gently heat to reflux.

  • Monitoring & Workup: Monitor the reaction by GC-MS. Once complete, cool the mixture, filter off the succinimide byproduct, and wash the filtrate with water. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify by column chromatography or recrystallization.

References

  • Reich, H. J., & Cram, D. J. (1969). Macro Rings. XXXV. Transannular directive influences in electrophilic substitution of 4-substituted [2.2]paracyclophanes. Journal of the American Chemical Society, 91(13), 3505–3516. [Link]

  • RSC Publishing. (n.d.). The synthesis of substituted amino[2.2]paracyclophanes. Organic & Biomolecular Chemistry. [Link]

  • Reich, H. J., & Cram, D. J. (1969). Macro rings. XXXVII. Multiple electrophilic substitution reactions of [2.2]paracyclophanes and interconversions of polysubstituted derivatives. Journal of the American Chemical Society, 91(13), 3517-3526. [Link]

  • Reich, H. J., & Cram, D. J. (1969). Macro Rings. XXXVII. Multiple Electrophilic Substitution Reactions of [2.2]Paracyclophanes and Interconversions of Polysubstituted Derivatives. Journal of the American Chemical Society, 91(13), 3517-3526. [Link]

  • Hassan, Z., & Bräse, S. (2019). Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. Advanced Synthesis & Catalysis, 361(23), 5337-5355. [Link]

  • Singleton, P. J., et al. (2022). The concise synthesis and resolution of planar chiral [2.2]paracyclophane oxazolines by C–H activation. RSC Advances, 12(14), 8635-8640. [Link]

  • Jelfs, S., et al. (2019). Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. Beilstein Journal of Organic Chemistry, 15, 2233–2239. [Link]

  • Hassan, Z., et al. (2018). Direct Access to 4,5-Disubstituted [2.2]Paracyclophanes by Selective ortho-Halogenation with Pd-Catalyzed C–H Activation. The Journal of Organic Chemistry, 83(8), 4534-4543. [Link]

  • Bădoiu, A. S., et al. (2018). Synthesis and Characterization of a Pseudo-Geminal [2.2]Paracyclophane 1,3-Dithia-2-Thione. Molecules, 23(10), 2649. [Link]

  • Hassan, Z., & Bräse, S. (2019). Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. Advanced Synthesis & Catalysis. [Link]

  • ResearchGate. (n.d.). The Synthesis of Brominated Tetrafluoro[2.2]paracyclophanes. [Link]

  • Hassan, Z., & Bräse, S. (2019). Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. Advanced Synthesis & Catalysis, 361(23), 5337-5355. [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. [Link]

  • Wikipedia. (n.d.). Parylene. [Link]

  • OAPEN Library. (n.d.). Heterobimetallic [2.2]Paracyclophane Complexes and Their Application in Photoredox Catalysis. [Link]

  • ResearchGate. (n.d.). Selenium halide-induced bridge formation in [2.2]paracyclophanes. [Link]

  • Sarbu, L. G., et al. (2014). Selenium halide-induced bridge formation in [2.2]paracyclophanes. Beilstein Journal of Organic Chemistry, 10, 2550–2555. [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Benzylic Bromination. [Link]

  • Cyrański, M. K., et al. (2014). Substituent effect on inter-ring interaction in paracyclophanes. Journal of Molecular Modeling, 20(8), 2349. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Reagent Guides. [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. [Link]

  • Massey Research Online. (2022). The concise synthesis and resolution of planar chiral [2.2]paracyclophane oxazolines by C–H activation. [Link]

  • ResearchGate. (n.d.). Electronic interactions between the aromatic rings of [2.2]paracyclophanes. [Link]

  • Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Improving Yield in the Synthesis of 4,16-Dibromo[2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4,16-Dibromo[2.2]paracyclophane. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. This compound is a critical pseudo-para disubstituted building block, valued for its unique three-dimensional structure and as a precursor for more complex chiral ligands and functional materials.[1] However, its synthesis can be challenging, often plagued by low yields and the formation of isomeric side products.

This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My direct bromination of [2.2]paracyclophane results in a low yield of the 4,16-isomer and a complex mixture of products. What are the primary causes?

A1: A low yield in the direct electrophilic bromination of [2.2]paracyclophane is a common issue stemming from several factors related to reaction control. The formation of the desired 4,16-dibromo isomer (the pseudo-para product) is kinetically favored, but poor control can lead to over-bromination and the formation of other isomers.

Probable Causes & Solutions:

  • Incorrect Stoichiometry: Using an excess of bromine will inevitably lead to the formation of tri- and tetra-brominated species, significantly complicating purification and reducing the yield of the desired dibromo product.

    • Solution: Carefully control the stoichiometry. Use no more than two equivalents of the brominating agent. It is often preferable to use slightly less and have some unreacted starting material, which is easier to separate than over-brominated products.

  • Suboptimal Solvent: The choice of solvent affects both the reaction rate and the solubility of the products. Carbon tetrachloride has been traditionally used, but safer and more effective alternatives are available.

    • Solution: Dichloromethane is an improved solvent for this reaction. It facilitates the reaction while allowing the less soluble this compound product to begin precipitating from the reaction mixture, which can help drive the equilibrium and simplify isolation.

  • Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature. High temperatures can increase the rate of side reactions and potentially lead to isomerization.

    • Solution: Maintain a low reaction temperature, typically at or below room temperature, to maximize selectivity for the kinetically favored product.

  • Inefficient Purification: The crude product is always a mixture of isomers. The success of this synthesis hinges on the effective separation of the 4,16-dibromo isomer.

    • Solution: Leverage the low solubility of the 4,16-isomer. The most effective purification method is fractional crystallization from a solvent like chloroform, which leaves the more soluble isomers behind in the mother liquor.

Troubleshooting Flowchart: Low Yield in Direct Bromination

G start Low Yield of This compound check_stoich Check Bromine Stoichiometry start->check_stoich check_purity Analyze Crude Product (e.g., by ¹H NMR) check_stoich->check_purity is_overbrominated Evidence of Over-bromination (Tri-/Tetra-bromo species)? check_purity->is_overbrominated is_isomeric High Proportion of Other Isomers (e.g., 4,12-dibromo)? is_overbrominated->is_isomeric No solution_stoich Reduce Brominating Agent to <2.0 equivalents. Monitor reaction closely. is_overbrominated->solution_stoich Yes solution_purification Optimize Purification. Focus on Fractional Crystallization from Chloroform. is_isomeric->solution_purification Yes solution_conditions Refine Reaction Conditions: - Use Dichloromethane solvent. - Maintain low temperature (0°C to RT). is_isomeric->solution_conditions No / Minor

Caption: Troubleshooting workflow for low yield of this compound.

Q2: I am attempting the Hofmann elimination-dimerization route, but the yield is poor due to significant polymer formation. How can this be improved?

A2: The Hofmann elimination-dimerization is a powerful method for synthesizing substituted [2.2]paracyclophanes, including the 4,16-dibromo variant.[2][3] The key step involves the thermal decomposition of a quaternary ammonium hydroxide intermediate. This process generates a reactive p-xylylene species that can either dimerize to form the desired [2.2]paracyclophane or polymerize.

Probable Cause & Solution:

  • Uninhibited Polymerization: The primary competing reaction is the polymerization of the p-xylylene intermediate. Without an inhibitor, this pathway often dominates, leading to drastically reduced yields of the dimer.

    • Solution: The addition of a polymerization inhibitor is critical. Phenothiazine is commonly used, but studies have shown that 2-chlorophenothiazine can be even more effective, in some cases doubling the product yield compared to reactions with phenothiazine.[2][4] The inhibitor should be added to the reaction mixture before the thermal decomposition step.

Q3: The anion exchange step using silver oxide in the Hofmann elimination protocol is costly and cumbersome. Is there a more efficient alternative?

A3: Yes, the traditional use of silver oxide to convert the quaternary ammonium bromide to the hydroxide is a significant bottleneck in terms of cost, scalability, and handling.

Solution: A much-improved protocol replaces silver oxide with an aqueous solution of sodium hydroxide .[2][4] This method is not only more cost-effective and convenient but has also been shown to result in a significant improvement in the overall product yield.[2] The anion exchange can be performed as a phase-transfer process, making the entire workflow more amenable to larger scales.

Detailed Experimental Protocols

Protocol 1: Direct Bromination of [2.2]paracyclophane

This protocol is adapted from established methods for the synthesis of the pseudo-para dibromide isomer.

Materials:

  • [2.2]paracyclophane

  • Molecular Bromine (Br₂)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Thiosulfate (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Chloroform (for crystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve [2.2]paracyclophane (1.0 equiv) in dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Bromine Addition: Prepare a solution of bromine (2.0 equiv) in dichloromethane. Add this solution dropwise to the stirred solution of [2.2]paracyclophane over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate until the red-orange color of the bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.

  • Purification: Proceed immediately to Protocol 2 for purification.

Protocol 2: Purification by Fractional Crystallization

This procedure leverages the significantly lower solubility of the 4,16-dibromo isomer compared to other isomers.

Procedure:

  • Dissolution: Take the crude solid from Protocol 1 and add a minimal amount of boiling chloroform to dissolve it completely.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired this compound will precipitate as a white or off-white crystalline solid.

  • Isolation: Collect the crystals by vacuum filtration. Wash the collected solid with a small amount of cold chloroform to remove any remaining soluble impurities.

  • Mother Liquor: The filtrate (mother liquor) will contain the more soluble isomers (such as 4,12-dibromo[2.2]paracyclophane) and any remaining unreacted starting material. This can be concentrated and subjected to further crystallization or column chromatography if other isomers are desired.

  • Drying: Dry the purified crystals under vacuum to obtain pure this compound. A typical yield after crystallization is in the range of 25-40%.

Frequently Asked Questions (FAQs)

  • What are the main synthetic routes to this compound? There are two primary, well-established routes. The most direct is the electrophilic bromination of [2.2]paracyclophane. An alternative is the Hofmann elimination-dimerization of 2-bromo-p-methylbenzyltrimethylammonium hydroxide, which offers excellent regioselectivity for 4,16-disubstituted products.[2]

  • Why is the 4,16-isomer the major product in direct bromination? The pseudo-para (4,16) substitution pattern is the kinetically favored outcome in the electrophilic substitution of [2.2]paracyclophane. Furthermore, its thermodynamic stability and, most importantly, its low solubility in common organic solvents allow it to be easily isolated from the reaction mixture by crystallization, making it the major isolated product.

  • Can other brominating agents be used instead of molecular bromine? Yes, other brominating agents can be employed. For instance, N-Bromosuccinimide (NBS) is a common alternative for aromatic bromination.[5] Additionally, greener protocols using a mixture of H₂O₂/HBr have been developed for brominating related substrates, which avoids the use of organic waste and solvents in the bromination step.[4]

  • What is the mechanism of the Hofmann elimination-dimerization route? This reaction is a 1,6-elimination. The quaternary ammonium hydroxide intermediate, when heated, eliminates trimethylamine and water to form a highly reactive p-xylylene diradical. Two molecules of this intermediate then dimerize in a head-to-tail fashion to form the stable [2.2]paracyclophane ring system.[3]

Reaction Scheme: Direct Bromination of [2.2]paracyclophane

Caption: Synthesis of this compound via direct bromination.

Data Summary Tables

Table 1: Troubleshooting Summary for Low Yield

ProblemProbable CauseRecommended Solution
Low Yield (Direct Bromination) Over-bromination due to excess reagent.Use ≤ 2.0 equivalents of Br₂. Monitor reaction closely.
Formation of a complex isomer mixture.Refine reaction conditions (low temp, DCM solvent) and optimize fractional crystallization.
Low Yield (Hofmann Route) Polymerization of p-xylylene intermediate.Add a polymerization inhibitor, preferably 2-chlorophenothiazine.[2][4]
Inefficient anion exchange.Replace silver oxide (Ag₂O) with aqueous sodium hydroxide (NaOH).[2][4]
References
  • Gao, K., Wu, Y., & Li, Z. (2016). A new protocol for the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane. Beilstein Journal of Organic Chemistry, 12, 2574–2579. Available at: [Link]

  • Dočekal, V., et al. (2023). Synthesis of Planar Chiral [2.2]Paracyclophanes via Biocatalyzed Desymmetrization of Primary Alcohols. ACS Catalysis. Available at: [Link]

  • Dočekal, V., et al. (2023). Synthesis of Planar Chiral [2.2]Paracyclophanes via Biocatalyzed Desymmetrization of Primary Alcohols. ChemRxiv. Available at: [Link]

  • Experimental Methods 1. Bromination Methods. (n.d.). Google Grounding API.
  • Weinzierl, D. (2020). Stereoselective Synthesis of [2.2]Paracyclophane Derivatives via Kinetic Resolution. JKU ePUB. Available at: [Link]

  • A preparative microwave method for the isomerisation of this compound into 4,12-dibromo. (n.d.). ElectronicsAndBooks.
  • Improved synthesis of (+/-)-4,12-dihydroxy[2.2]paracyclophane and its enantiomeric resolution by enzymatic methods: planar chiral (R)- and (S)-phanol. (2002). Journal of Organic Chemistry. Available at: [Link]

  • Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. (n.d.). National Institutes of Health. Available at: [Link]

  • A preparative microwave method for the isomerisation of this compound into 4,12-dibromo[2.2]paracyclophane. (2004). ResearchGate. Available at: [Link]

  • Gao, K., Wu, Y., & Li, Z. (2016). A new protocol for the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane. PMC. Available at: [Link]

  • Parylene. (n.d.). Wikipedia.
  • Gogin, L. L., et al. (2018). Ways of Synthesizing Dichloro-[6][6]-Paracyclophane: A Review. ResearchGate. Available at: [Link]

  • Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. (2019). PMC - PubMed Central. Available at: [Link]

  • Synthesis of Chiral (R)-4-Hydroxy- and (R)-4-Halogeno[2.2]paracyclophanes and Group Polarizability. Optical Rotation Relationship. (1997). The Journal of Organic Chemistry. Available at: [Link]

  • [2.2]paracyclophane. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Bromination - Common Conditions. (n.d.). Common Organic Chemistry.
  • Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. (2021). Beilstein Journals. Available at: [Link]

  • Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. (2021). Google Grounding API.

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Technical Support Center: Scale-Up Synthesis of 4,16-Dibromo[2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,16-Dibromo[2.2]paracyclophane. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up production of this versatile planar chiral building block. We provide field-proven insights, detailed protocols, and robust troubleshooting strategies to help you navigate the complexities of this synthesis, ensuring efficiency, purity, and safety in your laboratory.

Synthesis Overview: From Precursor to Product

The synthesis of this compound is predominantly a two-stage process. It begins with the formation of the [2.2]paracyclophane (PCP) core, followed by a regioselective electrophilic aromatic substitution to install the bromine atoms. The most established and scalable route to the PCP core is the Hofmann elimination method.[1][2] The subsequent dibromination favors the pseudo-para isomer (4,16-dibromo) due to steric and electronic factors.

Synthesis_Overview cluster_0 Stage 1: [2.2]Paracyclophane Core Synthesis cluster_1 Stage 2: Regioselective Dibromination p_xylene p-Xylene alpha_bromo α-Bromo-p-xylene p_xylene->alpha_bromo Benzylic Bromination quat_salt p-Methylbenzyltrimethyl- ammonium bromide alpha_bromo->quat_salt Amination (Trimethylamine) pcp [2.2]Paracyclophane (PCP) quat_salt->pcp Hofmann Elimination (Base-mediated) pcp_in [2.2]Paracyclophane pcp->pcp_in Purification dibromo_pcp This compound pcp_in->dibromo_pcp Electrophilic Bromination

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing the [2.2]paracyclophane precursor on a large scale?

A1: For multi-gram to kilogram scale, the Hofmann elimination of p-methylbenzyltrimethylammonium bromide is the most convenient and widely adopted method.[1][3] This approach avoids the complex equipment and high-dilution conditions required by other methods like the Wurtz reaction. The starting materials are readily available, and the reaction sequence is robust, making it suitable for scale-up.[3]

Q2: Why is the pseudo-para (4,16) dibromide the major product of the bromination reaction?

A2: The regioselectivity is governed by the unique structure of the [2.2]paracyclophane core. The two benzene rings are in close proximity, causing significant ring strain and enhanced reactivity towards electrophiles compared to simple arenes.[4] During the second bromination, the bromine atom on the first ring deactivates its own ring and sterically hinders the adjacent pseudo-ortho (4,12) and pseudo-geminal positions on the opposing ring. Consequently, the electrophile (Br+) preferentially attacks the most accessible and electronically favorable position, which is the para position on the second ring, leading to the 4,16-isomer as the major product.

Q3: What are the key safety considerations for this synthesis at scale?

A3:

  • Benzylic Bromination: Reagents like N-bromosuccinimide (NBS) and radical initiators must be handled with care. The reaction can be exothermic, requiring controlled addition and efficient cooling. Carbon tetrachloride, a traditional solvent, is a carcinogen and should be replaced with safer alternatives like dichloromethane.[5]

  • Trimethylamine: This reagent is a volatile, flammable, and toxic gas. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Condensing and weighing the liquid requires a cold trap and careful handling.[3]

  • Hofmann Elimination: This step often generates trimethylamine as a byproduct, which must be scrubbed from the off-gas. If using strong bases like sodium hydroxide, ensure proper temperature control to prevent runaway reactions.

  • Solvent Handling: Large volumes of solvents like ether and dichloromethane are used. All operations should be conducted in an environment free of ignition sources.

Q4: How can I confirm the identity and purity of my final this compound product?

A4: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation and isomer differentiation. The symmetry of the 4,16-isomer gives a distinct and relatively simple NMR spectrum compared to other isomers.

  • Mass Spectrometry (MS): Confirms the molecular weight and correct isotopic pattern for a dibrominated compound.

  • Melting Point: Pure this compound has a characteristic high melting point. A broad or depressed melting point indicates the presence of impurities or other isomers.

  • Thin Layer Chromatography (TLC) / High-Performance Liquid Chromatography (HPLC): Useful for assessing purity and detecting the presence of starting material or isomeric byproducts.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis.

Stage 1: [2.2]Paracyclophane Synthesis

Problem: Low yield of the quaternary ammonium salt precursor, p-methylbenzyltrimethylammonium bromide.

  • Probable Cause 1: Incomplete Reaction. The reaction between α-bromo-p-xylene and trimethylamine may not have gone to completion. On a larger scale, efficient mixing becomes critical to ensure the gaseous trimethylamine fully reacts with the solution.

  • Solution 1: Ensure vigorous stirring. On scale-up, a mechanical stirrer is essential. Consider extending the reaction time or performing the reaction under a slight positive pressure of trimethylamine to drive the equilibrium forward.

  • Probable Cause 2: Moisture. The starting materials and solvent (ether) must be anhydrous. Trimethylamine is hygroscopic. Moisture can interfere with the reaction.

  • Solution 2: Use freshly dried solvents and ensure all glassware is flame-dried or oven-dried before use. Handle trimethylamine quickly to minimize exposure to atmospheric moisture.[3]

Problem: Inefficient Hofmann elimination, resulting in low [2.2]paracyclophane yield.

  • Probable Cause 1: Incomplete formation of the quaternary hydroxide base. The conversion of the ammonium bromide salt to the hydroxide using a base (traditionally silver oxide, but increasingly ion-exchange resins or NaOH) may be inefficient.[3][6]

  • Solution 1: If using silver oxide, ensure it is freshly prepared or of high quality, as old material can be inactive.[3] When scaling up, using an aqueous solution of a strong base like NaOH is often more practical and cost-effective.[6][7] Ensure stoichiometric amounts and sufficient reaction time for the ion exchange to complete.

  • Probable Cause 2: Polymerization. The intermediate p-xylylene is highly reactive and can polymerize if the dimerization is not efficient. This is particularly problematic at higher concentrations typical of scale-up.

  • Solution 2: The elimination reaction should be performed at a controlled rate by slowly adding the quaternary hydroxide solution to a heated, high-boiling solvent (like toluene or xylene) under vigorous stirring. This maintains a low instantaneous concentration of the reactive intermediate, favoring intramolecular dimerization over polymerization.

Stage 2: Dibromination of [2.2]Paracyclophane

Problem: The reaction is sluggish or stalls, leaving significant unreacted [2.2]paracyclophane.

  • Probable Cause 1: Inactive Brominating Agent. N-Bromosuccinimide (NBS) can degrade over time. Molecular bromine (Br₂) can be consumed by side reactions if exposed to light or impurities.

  • Solution 1: Use a fresh, high-purity bottle of NBS. If using Br₂, ensure it is added to the reaction in the dark, as light can promote radical side reactions.[8]

  • Probable Cause 2: Insufficient Catalyst/Activation. While [2.2]paracyclophane is activated, a catalyst is often needed for efficient dibromination.

  • Solution 2: The use of a Lewis acid catalyst like AlCl₃ or an iron filing can significantly increase the reaction rate.[8] However, this must be done cautiously, as it can also promote isomerization and over-bromination. A milder approach is to ensure the solvent system is appropriate; solvents like dichloromethane or chloroform are commonly used.

Problem: Significant formation of over-brominated (tri- and tetra-bromo) products.

  • Probable Cause: Incorrect Stoichiometry or Poor Temperature Control. Adding the brominating agent too quickly or running the reaction at too high a temperature can lead to multiple substitutions. The mono-brominated intermediate is still highly activated and can react again before all the starting material is consumed.

  • Solution: This is a critical scale-up challenge. Use precise stoichiometry (typically 2.0-2.2 equivalents of Br₂ or NBS). Add the brominating agent slowly and portion-wise, or as a dilute solution via an addition funnel, while carefully monitoring the internal reaction temperature. Maintain a low temperature (e.g., 0-5 °C) during the addition.

Problem: Product contains a high percentage of the pseudo-ortho (4,12) isomer.

  • Probable Cause: Thermal Isomerization. At elevated temperatures (above 180-200 °C), one of the ethylene bridges of the paracyclophane can undergo homolytic cleavage. The resulting diradical can rotate before re-forming the bridge, leading to isomerization between the pseudo-para (4,16) and pseudo-ortho (4,12) forms.[9][10]

  • Solution: Strictly control the reaction temperature during bromination and work-up. Avoid excessive heating during solvent removal. If the reaction was run at high temperatures, this side reaction is likely. The isomers can be separated, as the 4,16-dibromide is typically much less soluble than the 4,12-isomer.

Stage 3: Purification

Problem: The final product is difficult to purify from isomeric impurities.

  • Probable Cause: Co-precipitation during crystallization. If the crude product contains a significant amount of the more soluble 4,12-isomer, it may not be fully removed by a single crystallization.

  • Solution: Leverage the significant solubility difference between the isomers. The 4,16-dibromide is sparingly soluble in many common solvents like chloroform, dichloromethane, and DMF at room temperature, while the 4,12-isomer is more soluble. Perform a trituration or slurry of the crude solid in a minimal amount of cold solvent (e.g., chloroform) to dissolve the 4,12-isomer, followed by filtration to isolate the pure 4,16-product. Multiple recrystallizations may be necessary if the initial purity is low.

Detailed Experimental Protocols

Safety Precaution: All procedures must be carried out in a well-ventilated fume hood. Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Protocol 1: Scale-Up Synthesis of [2.2]Paracyclophane (PCP)

This protocol is adapted from established Hofmann elimination procedures.[3]

  • Preparation of p-Methylbenzyltrimethylammonium bromide:

    • In a 5 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, place α-bromo-p-xylene (500 g, 2.70 mol) and anhydrous diethyl ether (3 L).

    • Cool the flask to 0 °C in an ice-water bath.

    • In a separate, tared cold trap cooled with dry ice/acetone, condense liquid trimethylamine (320 g, 5.42 mol).

    • Carefully and slowly bubble the gaseous trimethylamine from the trap into the stirred ether solution over 3-4 hours, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

    • Collect the resulting white precipitate by filtration, wash thoroughly with anhydrous ether (2 x 500 mL), and dry under vacuum. The expected yield is >90%.

  • Hofmann Elimination to [2.2]Paracyclophane:

    • Set up a 10 L flask with a mechanical stirrer, a large dropping funnel, and a distillation head connected to a condenser and receiving flask (this will also vent byproduct gases through a scrubber containing dilute acid).

    • Charge the flask with toluene (6 L) and heat to a vigorous reflux.

    • In a separate 5 L beaker, dissolve the p-methylbenzyltrimethylammonium bromide (600 g, 2.46 mol) in deionized water (1.5 L). Add a solution of sodium hydroxide (120 g, 3.0 mol) in water (500 mL) and stir for 30 minutes to form the quaternary ammonium hydroxide.

    • Transfer this aqueous basic solution to the dropping funnel.

    • Over 4-6 hours, add the aqueous solution dropwise to the refluxing toluene. Water will be removed azeotropically.

    • After the addition is complete, continue refluxing for an additional 2 hours.

    • Cool the reaction mixture to room temperature. Filter the hot solution to remove any inorganic salts, then wash the organic phase with water (3 x 1 L).

    • Dry the toluene solution over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure.

    • The crude solid can be purified by recrystallization from a suitable solvent like 2-propanol or by sublimation to yield pure [2.2]paracyclophane.

Protocol 2: Scale-Up Dibromination to this compound

This protocol is based on common electrophilic aromatic bromination methods.[11]

  • Reaction Setup:

    • In a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and an addition funnel protected by a drying tube, dissolve [2.2]paracyclophane (104 g, 0.50 mol) in dichloromethane (2.5 L).

    • Cool the reactor to 0 °C using a circulating chiller.

  • Bromination:

    • In the addition funnel, prepare a solution of molecular bromine (168 g, 54 mL, 1.05 mol) in dichloromethane (500 mL).

    • Add the bromine solution dropwise to the stirred paracyclophane solution over 2-3 hours. Maintain the internal temperature between 0 °C and 5 °C throughout the addition. The reaction mixture will turn from colorless to a deep red/brown.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation:

    • Slowly quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red color of excess bromine has disappeared.

    • Separate the organic layer. Wash it sequentially with water (1 L) and saturated sodium bicarbonate solution (1 L).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to about 500 mL.

    • The white precipitate of this compound will form. Cool the suspension to 0 °C for 1 hour, then collect the solid by filtration.

    • Wash the filter cake with cold dichloromethane (2 x 100 mL) and dry under vacuum. The product is typically obtained as a white, crystalline solid with yields often around 25-40%. The filtrate will contain the more soluble 4,12-isomer and other byproducts.

Data & Troubleshooting Summary

Table 1: Recommended Reagent Stoichiometry for Dibromination
ReagentMolar EquivalentsRationale
[2.2]Paracyclophane1.0Limiting Reagent
Brominating Agent (Br₂ or NBS)2.1 - 2.2A slight excess ensures complete reaction but minimizes over-bromination.
Solvent (e.g., CH₂Cl₂)20-25 mL / g of PCPSufficient dilution helps with heat management and prevents precipitation.

Table 2: Troubleshooting Workflow

Troubleshooting_Workflow start Problem Encountered During Dibromination check_yield Is the overall yield low? start->check_yield check_purity Is the product purity low? start->check_purity check_yield->check_purity No incomplete_rxn Incomplete Reaction: - Check reagent quality (NBS) - Extend reaction time - Consider mild catalyst check_yield->incomplete_rxn Yes isomer_issue Isomeric Impurities Present: - Check reaction temperature - Avoid T > 150°C - Purify via solvent trituration check_purity->isomer_issue Yes (NMR shows multiple isomers) over_brom Over-bromination Products: - Verify stoichiometry (2.1 eq Br2) - Slow down addition rate - Ensure T < 5°C check_purity->over_brom Yes (MS shows Br3/Br4 species) start_mat Starting Material Remains: - See 'Incomplete Reaction' node check_purity->start_mat Yes (TLC/NMR shows starting material)

References

Technical Support Center: 4,16-Dibromo[2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the handling and storage of 4,16-Dibromo[2.2]paracyclophane. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to ensure the success and safety of your experiments.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It addresses the most common challenges and inquiries, from basic handling to complex reaction optimization, ensuring you have the necessary information for effective and safe experimentation.

Section 1: Compound Properties and Safe Handling

Understanding the fundamental properties and safety requirements of this compound is the first step toward successful application.

FAQ 1: What are the basic properties of this compound?

This compound is a polycyclic aromatic compound notable for its rigid, bridged structure where two para-substituted phenyl rings are linked.[1] The bromine atoms at the 4 and 16 positions are key functional handles, making this compound a valuable intermediate for further chemical modification.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 96392-77-7[1][2][3]
Molecular Formula C₁₆H₁₄Br₂[1]
Molecular Weight 366.09 g/mol [3]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 245.0 - 252.0 °C[2]
Solubility Low solubility in polar solvents; soluble in solvents like chloroform and dichloromethane.[1]
FAQ 2: What are the essential safety precautions for handling this compound?

While a comprehensive Chemical Safety Assessment has not been carried out for all isomers, the available data indicates that this class of compounds requires careful handling.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][5]

  • Respiratory Protection: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust. It may cause respiratory irritation.[4][5][6]

  • Skin and Eye Contact: The compound is known to cause skin and serious eye irritation.[4][5][6] In case of eye contact, rinse cautiously with water for several minutes.[4][5] For skin contact, wash the affected area with plenty of soap and water.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

FAQ 3: How should I properly store this compound to ensure its stability?

This compound is generally stable under normal laboratory conditions.[7] To maintain its integrity over time, follow these storage guidelines:

  • Container: Keep the compound in its original, tightly sealed container to prevent moisture absorption and contamination.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if it is to be used for highly sensitive reactions, such as palladium-catalyzed cross-couplings, to prevent potential degradation of reactive sites.

  • Location: A cool, dry, and dark location is ideal. Avoid exposure to direct sunlight or high temperatures, which could potentially promote slow degradation or isomerization over long periods.

Section 2: Experimental Troubleshooting and Optimization

This section addresses specific problems that may arise during reactions involving this compound.

Troubleshooting Workflow for Common Reactions

The following diagram outlines a logical approach to troubleshooting common issues encountered in reactions such as cross-coupling or substitution.

G cluster_start Problem Identification cluster_analysis Initial Analysis cluster_investigation Investigation & Action cluster_solution Resolution start Poor Reaction Outcome (Low Yield / Impurities) low_conv Low Conversion start->low_conv impurity Unexpected Side Products start->impurity isomer Isomer Formation Detected (e.g., 4,12-isomer) start->isomer check_reagents Verify Reagent Purity & Stoichiometry low_conv->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) low_conv->check_conditions check_solvent Assess Solvent Quality (Dryness, Grade) low_conv->check_solvent impurity->check_reagents impurity->check_conditions check_temp Analyze Thermal Profile (Avoid >200°C for long periods) isomer->check_temp solution Optimized Protocol check_reagents->solution check_conditions->solution check_solvent->solution check_temp->solution

Fig. 1: Troubleshooting workflow for reactions involving this compound.
FAQ 4: My reaction product contains an unexpected isomer. What is happening?

A key characteristic of the [2.2]paracyclophane system is its ability to undergo thermal isomerization. This compound (the pseudo-para isomer) can rearrange to form 4,12-Dibromo[2.2]paracyclophane (the pseudo-ortho isomer).

  • Mechanism: This occurs through the homolytic cleavage of one of the ethylene bridges at high temperatures (e.g., >200°C), forming a benzylic diradical intermediate. Free rotation can occur around the remaining bridge, and subsequent radical recombination can lead to the formation of the 4,12-isomer, establishing an equilibrium between the two.[8]

  • Cause: If your reaction is run at a high temperature (e.g., in a high-boiling solvent like triglyme or via microwave heating), you may be inadvertently promoting this isomerization.

  • Solution: If isomerization is undesirable, consider running your reaction at a lower temperature. If the 4,12-isomer is actually the desired product, this rearrangement can be used as a preparative method.

G start_isomer This compound (pseudo-para) intermediate Benzylic Diradical Intermediate start_isomer->intermediate Heat (>200°C) or Microwave intermediate->start_isomer Recombination end_isomer 4,12-Dibromo[2.2]paracyclophane (pseudo-ortho) intermediate->end_isomer Rotation & Recombination

Fig. 2: Isomerization pathway from the 4,16- to the 4,12-isomer.
FAQ 5: I'm struggling with the low solubility of this compound. What solvents are recommended?

Due to its rigid and hydrophobic structure, this compound has low solubility in many common polar solvents.[1]

  • For Reactions: Chlorinated solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are often effective.[9] For higher temperature reactions, solvents such as triglyme or N,N-Dimethylformamide (DMF) can be used, but be mindful of potential isomerization.

  • For Purification: Recrystallization is often performed from chloroform, as the compound's solubility is significantly reduced upon cooling. For chromatographic purification, a non-polar mobile phase like hexane is a good starting point, often mixed with a slightly more polar solvent like ethyl acetate or dichloromethane.[9][10]

FAQ 6: My purification by column chromatography is not effective. Any tips?

Purifying [2.2]paracyclophane derivatives can be challenging due to their similar polarities.

  • Stationary Phase: Standard silica gel is typically used. Ensure it is properly packed and equilibrated.

  • Mobile Phase: Start with a very non-polar eluent (e.g., 100% hexane) and gradually increase the polarity.[9][10] Isocratic elution (using a single solvent mixture) often provides better separation for closely related isomers than a steep gradient.

  • Analysis: Monitor the fractions carefully using Thin Layer Chromatography (TLC). It may be necessary to use a developing system with a specific stain or analyze the fractions by ¹H NMR to distinguish between isomers or closely related impurities.

Section 3: Protocols and Methodologies

This section provides a detailed protocol for a key transformation involving this compound.

Protocol: Microwave-Assisted Isomerization to 4,12-Dibromo[2.2]paracyclophane

This protocol is adapted from a literature procedure and demonstrates a rapid method for synthesizing the pseudo-ortho isomer. This method is valuable for accessing planar-chiral scaffolds used in ligand synthesis.

Objective: To convert this compound to 4,12-Dibromo[2.2]paracyclophane.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl ether (Et₂O)

  • 10 mL microwave reaction vessel with a stirrer bar

  • Microwave synthesizer

Procedure:

  • Preparation: Place 500 mg (1.37 mmol) of this compound and 1 mL of DMF into a 10 mL microwave vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Program the instrument to heat the mixture to 180°C with a hold time of 6 minutes. Set the maximum power to 300 W and the maximum pressure to 17.2 bar.

  • Cooling and Filtration: After the run, allow the reaction mixture to cool to room temperature. Dilute the mixture with an additional 2 mL of DMF. The unreacted 4,16-isomer is less soluble and will precipitate. Filter the mixture to collect this solid.

  • Work-up: Pour the filtrate into approximately 75 mL of water. The desired 4,12-isomer, along with any remaining starting material, will precipitate.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid contains the desired 4,12-Dibromo[2.2]paracyclophane. Further purification can be achieved by recrystallization or column chromatography if necessary. The separation of the two isomers is facilitated by the insolubility of the 4,16-isomer in DMF at room temperature.

Expected Outcome: This procedure should yield an equilibrium mixture of the 4,16- and 4,12-isomers. The work-up procedure is designed to separate them based on solubility differences, providing the desired 4,12-isomer in a purified form.

References

  • Pye, D. R., et al. A preparative microwave method for the isomerisation of this compound into 4,12-dibromo[2.2]paracyclophane. ElectronicsAndBooks. [Link]

  • Wikipedia. [2.2]Paracyclophane. [Link]

  • LookChem. This compound. [Link]

  • Fisher Scientific. Sicherheitsdatenblatt - this compound. (2024). [Link]

  • Hassan, Z., et al. Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. Beilstein Journal of Organic Chemistry. (2021). [Link]

  • Beilstein Journal of Organic Chemistry. Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. (2021). [Link]

  • ResearchGate. A preparative microwave method for the isomerisation of this compound into 4,12-dibromo[2.2]paracyclophane | Request PDF. [Link]

  • Pharmaffiliates. This compound. [Link]

Sources

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 4,16-Dibromo[2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: January 2026

Answering your question.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with 4,16-Dibromo[2.2]paracyclophane. This guide is designed to provide in-depth troubleshooting strategies and practical advice for overcoming common challenges in palladium-catalyzed cross-coupling reactions. The unique steric and electronic properties of the [2.2]paracyclophane scaffold demand carefully optimized conditions that often deviate from standard protocols.[1] This resource synthesizes field-proven insights and literature precedents to help you navigate these complexities and achieve successful outcomes.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial failures. A systematic check of these parameters can often resolve the issue without extensive re-optimization.

Q1: My reaction shows zero conversion. Where do I even begin to troubleshoot?

A1: When a reaction fails completely, it's crucial to return to the fundamentals. Before altering catalyst systems or temperatures, meticulously verify the following:

  • Integrity of the Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen, which can deactivate the catalyst via oxidation.[2] Ensure your solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3][4]

  • Catalyst Activity: The active catalytic species is Pd(0).[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ.[2][5] Inefficient reduction is a common point of failure. Consider switching to a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a modern, air-stable precatalyst (e.g., XPhos Pd G3) that generates the active Pd(0) species more reliably.[2][5]

  • Reagent Purity and Stoichiometry: Verify the purity of your this compound (see Part 3). Ensure all other reagents, especially the organometallic partner and the base, are pure and anhydrous, as water can interfere with many steps of the catalytic cycle.[3][4] Double-check all weighings and calculations.

Q2: I'm observing significant decomposition of my starting material and the formation of black precipitate (palladium black). What's happening?

A2: The formation of palladium black indicates that your active Pd(0) catalyst is aggregating and precipitating out of the solution, effectively halting the catalytic cycle. This is often caused by:

  • Ligand Dissociation or Decomposition: The ligand's job is to stabilize the Pd(0) center. At high temperatures, or if the ligand is not bulky enough, it can dissociate, leaving the palladium atoms exposed and prone to aggregation.

  • Oxygen Contamination: As mentioned, oxygen can degrade the catalyst complex.[2]

  • Inappropriate Solvent or Ligand Choice: Some solvents or ligand combinations are less effective at stabilizing the catalyst. For instance, THF has been anecdotally reported to promote the formation of palladium black in some Sonogashira reactions.[6]

To mitigate this, ensure your inert atmosphere is flawless. If the problem persists, consider using a more sterically hindered and robust ligand that can better stabilize the palladium center.[7][8]

Q3: My reaction stops after forming the mono-substituted product. How can I drive it to di-substitution?

A3: This is a common challenge with sterically hindered substrates like this compound. After the first coupling, the newly introduced group adds further steric bulk, making the oxidative addition at the second bromine atom significantly slower.

  • Increase Reaction Time and/or Temperature: The simplest approach is to allow the reaction to run longer or increase the temperature to provide more energy to overcome the higher activation barrier of the second coupling.[9]

  • Use a More Active Catalyst System: Switching to a more active, state-of-the-art catalyst system is often necessary. This typically involves using a bulkier, more electron-rich phosphine ligand (e.g., Buchwald-type ligands) or an N-heterocyclic carbene (NHC) ligand, which can accelerate the rate-limiting oxidative addition step.[7][8][10]

  • Increase Catalyst Loading: While not ideal for atom economy, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes help push the reaction to completion.

Q4: How does the unique structure of this compound impact its reactivity compared to a standard dibromobenzene?

A4: The [2.2]paracyclophane scaffold imposes significant geometric and electronic constraints that alter its reactivity:

  • Steric Hindrance: The two benzene decks are held in close proximity (~3.09 Å), and the ethylene bridges further crowd the substitution sites.[1] This steric bulk makes it more difficult for the palladium catalyst to access the C-Br bond for oxidative addition, which is often the rate-determining step.[11][12]

  • Transannular Electronic Effects: The π-orbitals of the two aromatic rings interact, leading to a more electron-rich system than a simple benzene ring.[1] This increased electron density can slow down the oxidative addition step, which is favored for electron-deficient aryl halides.[11]

  • Ring Strain: The "bent and battered" benzene rings possess significant strain energy, which can also influence the energetics of the catalytic cycle.[1][13]

These factors combined mean that conditions optimized for simple aryl bromides will often fail and necessitate the use of specialized, highly active catalyst systems designed for hindered substrates.[10][14]

Part 2: In-Depth Troubleshooting & Optimization Guides

If the initial checks in the FAQ section do not solve the problem, a more systematic optimization of the reaction conditions is required.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting a failed cross-coupling reaction.

G cluster_start Initial Reaction Failure cluster_check Fundamental Checks cluster_optimize Systematic Optimization cluster_success Successful Outcome start Low or No Yield reagents Verify Reagent Purity (Substrate, Base, Solvent) start->reagents Step 1 atmosphere Confirm Inert Atmosphere (Degassing, Gas Source) reagents->atmosphere catalyst_check Assess Catalyst Activity (Precatalyst vs Pd(0), Age) atmosphere->catalyst_check ligand Screen Ligands (Bulky/Electron-Rich) catalyst_check->ligand If fundamentals are OK Step 2 base Change Base (Strength, Solubility) ligand->base solvent Vary Solvent (Polarity, Aprotic) base->solvent temperature Adjust Temperature & Reaction Time solvent->temperature success Improved Yield temperature->success Monitor Progress

Caption: General troubleshooting workflow for failed cross-coupling reactions.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki reaction is powerful but can be challenging with hindered substrates. Failure often stems from inefficient transmetalation or oxidative addition.

Common Issues & Solutions:

  • Problem: Low conversion with standard catalysts like Pd(PPh₃)₄.

    • Causality: The PPh₃ ligand is often not bulky or electron-donating enough to promote efficient oxidative addition and reductive elimination with the sterically demanding paracyclophane framework.[14]

    • Solution: Switch to a catalyst system known to be effective for hindered substrates. Bulky biarylmonophosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are the state-of-the-art.[10][15]

  • Problem: Significant protodeboronation of the boronic acid partner.

    • Causality: This side reaction, where the boronic acid group is replaced by hydrogen, is often promoted by strong bases in the presence of water.[2]

    • Solution:

      • Use a milder base like KF or K₂CO₃.[2][16]

      • Switch to anhydrous conditions if possible.[2]

      • Use a boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which are more stable and release the boronic acid slowly in situ.[4]

Table 1: Recommended Suzuki-Miyaura Coupling Conditions

Component Recommendation Rationale & Key Considerations
Palladium Source XPhos Pd G3/G4, SPhos Pd G3, Pd₂(dba)₃, Pd(OAc)₂ Modern precatalysts (G3/G4) are air-stable and provide reliable generation of the active Pd(0) species.
Ligand XPhos, SPhos, RuPhos, or bulky NHC ligands (e.g., IPr) These provide the necessary steric bulk and electron-donating properties to accelerate both oxidative addition and reductive elimination for hindered substrates.[8][10][17]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOK The base's strength and solubility are critical. K₃PO₄ and Cs₂CO₃ are often effective. t-BuOK is a very strong base suitable for highly challenging couplings.[2][10]
Solvent Dioxane, Toluene, THF, 2-MeTHF (often with water) Aprotic solvents are generally preferred. A small amount of water is often required to dissolve the inorganic base, but excess can promote side reactions.[4][18]

| Temperature | 80 - 120 °C | Higher temperatures are typically required to overcome the steric hindrance of the paracyclophane substrate. |

Guide 2: Sonogashira Coupling

This reaction couples terminal alkynes and is sensitive to both copper and oxygen.

Common Issues & Solutions:

  • Problem: No reaction or formation of Glaser homocoupling byproduct (alkyne dimer).

    • Causality: Homocoupling is often caused by the presence of oxygen, which oxidizes the Cu(I) cocatalyst. In copper-free variants, catalyst deactivation is the likely culprit.

    • Solution:

      • Rigorous Degassing: Ensure the amine base and any other solvents are rigorously deoxygenated.[19]

      • Fresh Copper(I) Source: Use a fresh, high-purity source of CuI.

      • Consider Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols using a palladium catalyst with a bulky phosphine ligand and an appropriate organic base can prevent homocoupling.[20][21]

  • Problem: Low yield despite observing some product.

    • Causality: The C-Br bond of the paracyclophane is less reactive than a C-I bond.[22] Standard room-temperature conditions may be insufficient.

    • Solution: Increase the reaction temperature. While many Sonogashira reactions run at room temperature, hindered bromides often require heating to 60-100 °C.[20][22]

Table 2: Recommended Sonogashira Coupling Conditions

Component Recommendation Rationale & Key Considerations
Palladium Source Pd(PPh₃)₄, PdCl₂(PPh₃)₂ These are classic, reliable catalysts for Sonogashira coupling.[20][22]
Copper Co-catalyst CuI (1-5 mol%) Essential for the traditional mechanism to facilitate transmetalation. Must be protected from oxygen.[19][22]
Ligand PPh₃ (often part of the Pd source) or P(t-Bu)₃ for Cu-free systems P(t-Bu)₃ is a bulky, electron-rich ligand that can enable copper-free couplings at room temperature for some substrates.[21]
Base/Solvent Et₃N, Diisopropylamine (DIPA), Piperidine A liquid amine is typically used in excess to act as both the base and the solvent.[6][22] A co-solvent like THF or DMF can be used to improve solubility.

| Temperature | 25 - 80 °C | Start at room temperature, but expect that heating will be necessary for this hindered aryl bromide.[22] |

Guide 3: Buchwald-Hartwig Amination

Forming C-N bonds with the paracyclophane core can be difficult due to a slow reductive elimination step.

Common Issues & Solutions:

  • Problem: Reaction stalls, leaving unreacted aryl bromide and amine.

    • Causality: Reductive elimination to form the C-N bond is often the rate-limiting step, especially for sterically hindered substrates. The initial catalyst-ligand systems were not efficient for this step.[8]

    • Solution: Use a "fourth-generation" Buchwald-Hartwig catalyst system. These employ very bulky and electron-rich biarylphosphine or ferrocenyl-based (e.g., Josiphos) ligands specifically designed to promote the difficult reductive elimination step.[7][23]

  • Problem: Side reactions, such as hydrodehalogenation of the aryl bromide.

    • Causality: This can occur if β-hydride elimination is a competitive pathway, or if the base is too reactive.

    • Solution: Choose a strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LHMDS. The choice of ligand is also critical, as it modulates the geometry and electronics at the palladium center to favor C-N reductive elimination over side reactions.[7]

Table 3: Recommended Buchwald-Hartwig Amination Conditions

Component Recommendation Rationale & Key Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂ These are common and effective precatalysts when paired with an appropriate ligand.
Ligand Josiphos-type ligands, BrettPhos, RuPhos, XPhos These ligands are sterically demanding and have been shown to be highly effective for coupling challenging substrates, including primary amines.[7][17][24][25]
Base NaOt-Bu, KOt-Bu, LHMDS, K₃PO₄ A strong, non-nucleophilic base is required. NaOt-Bu is the most common choice.
Solvent Toluene, Dioxane, DME Anhydrous, aprotic solvents are essential for this reaction.

| Temperature | 80 - 110 °C | Elevated temperatures are generally required. |

Part 3: Starting Material Integrity - A Critical Checkpoint

The purity of your this compound is paramount. Impurities can inhibit the catalyst or lead to inseparable side products.

Q: How do I ensure my starting material is pure?

A: The most common impurity in this compound is its isomer, 4,12-dibromo[2.2]paracyclophane (pseudo-ortho). The 4,16-isomer is typically the major product of direct dibromination but is also the less soluble of the two.

  • Isomerization: Be aware that thermal or microwave-assisted isomerization can convert the 4,16-isomer to the 4,12-isomer.[26] If your starting material has been subjected to high heat, its purity may be compromised.

  • Verification: Always verify the purity of a new or old batch of starting material before use.

    • Melting Point: The reported melting point is in the range of 245-252 °C.[27] A broad or depressed melting point suggests impurities.

    • ¹H NMR: This is the best method to check for isomeric impurities. The symmetry of the 4,16-isomer will give a distinct and simpler spectrum compared to the less symmetric 4,12-isomer.

    • HPLC: Provides a quantitative measure of purity.[27]

Protocol: Purification by Recrystallization

If isomeric impurities are suspected, purification can often be achieved by recrystallization. The 4,16-isomer's lower solubility allows it to be separated from the more soluble 4,12-isomer by careful choice of solvent (e.g., chloroform, triglyme).

Part 4: Visualizing the Catalytic Cycle & Key Relationships

Understanding the core mechanism helps in diagnosing which step is failing.

G cluster_info Key Failure Points for Hindered Substrates Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl L₂Pd(II)(Ar)(X) Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->Pd0 info1 Often rate-limiting. Requires bulky, electron-rich ligands. PdII_Both L₂Pd(II)(Ar)(R) PdII_Aryl->PdII_Both Transmetal Transmetalation Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R (Desired Product) RedElim->Product info2 Can be slow. Requires bulky ligands to promote. ArX Ar-X (Your Dibromide) ArX->OxAdd R_M R-M (Coupling Partner) R_M->Transmetal

Caption: The Palladium cross-coupling cycle and common failure points.

References

  • Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • Cross-coupling reaction - Wikipedia.
  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherific
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - Organic Chemistry Portal.
  • Technical Support Center: Optimizing Suzuki Coupling for Arylnaphthalene Synthesis - Benchchem.
  • Optimization of solvents and bases in Suzuki-Miyaura cross-coupling...
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis | Journal of the American Chemical Society.
  • Sonogashira Coupling | NROChemistry.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis - DSpace@MIT.
  • CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoaryl
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
  • A preparative microwave method for the isomerisation of this compound into 4,12-dibromo - ElectronicsAndBooks.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
  • Diastereoselective Hartwig-Buchwald reaction of chiral amines with rac-[2.
  • An exploration of Suzuki aryl cross coupling chemistry involving [2.
  • Buchwald–Hartwig amin
  • Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophan.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
  • A preparative microwave method for the isomerisation of this compound into 4,12-dibromo[2.
  • Buchwald-Hartwig Amin
  • How can I solve my problem with Suzuki coupling?
  • Sonogashira Coupling- Reaction and applic
  • Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes - NIH.
  • Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.
  • This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals.
  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit.
  • Kinetic Resolution of rac-4,12-Dibromo[2.2]paracyclophane in a Palladium [2.
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
  • Recent Progress in Research on [2.2]Paracyclophane-Based Dyes - PMC - NIH.
  • Steric Interactions Impact Vibronic and Vibrational Coherences in Perylenediimide Cyclophanes | Request PDF - ResearchG

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Validation & Comparative

Structural and Electronic Distinctions: The Root of Reactivity Differences

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 4,16- and 4,12-Dibromo[2.2]paracyclophane

For researchers and professionals in synthetic chemistry and materials science, [2.2]paracyclophane (PCP) represents a fascinating and highly versatile three-dimensional scaffold. Its unique structure, characterized by two cofacially stacked benzene rings bent into a boat-like conformation, leads to significant transannular electronic interactions and inherent planar chirality upon substitution.[1][2][3] Brominated derivatives of PCP are pivotal starting materials, serving as versatile handles for introducing a wide array of functional groups through cross-coupling reactions, lithiation, and other transformations.[4][5][6][7]

Among the disubstituted isomers, 4,16-dibromo[2.2]paracyclophane (the pseudo-para isomer) and 4,12-dibromo[2.2]paracyclophane (the pseudo-ortho isomer) are two of the most common and synthetically useful precursors. While structurally similar, the seemingly minor difference in the positioning of the bromine atoms leads to significant and often predictable disparities in their chemical reactivity. This guide provides a detailed comparative analysis of these two isomers, grounded in experimental observations, to inform synthetic strategy and experimental design.

The fundamental difference between the 4,16- and 4,12-isomers lies in the spatial relationship of the two bromine atoms across the paracyclophane core.

  • This compound (pseudo-para): The bromine atoms are positioned on opposite aromatic decks and are diagonally opposed. This arrangement minimizes steric clash and intramolecular interactions between the substituents.

  • 4,12-Dibromo[2.2]paracyclophane (pseudo-ortho): The bromine atoms are also on opposite decks but are located in closer proximity, creating a more sterically congested environment on one side of the molecule.

This seemingly subtle distinction has profound implications for the molecule's steric accessibility and electronic properties, which in turn govern its behavior in chemical reactions.

G cluster_0 This compound (pseudo-para) cluster_1 4,12-Dibromo[2.2]paracyclophane (pseudo-ortho) img_4_16 img_4_12 Isomer_Comparison Isomeric Relationship Isomer_Comparison->img_4_16 Diagonal Substitution Isomer_Comparison->img_4_12 Proximal Substitution

Caption: Structural comparison of 4,16- (pseudo-para) and 4,12- (pseudo-ortho) dibromo[2.2]paracyclophane.

Comparative Reactivity in Key Transformations

The utility of these isomers is best understood by examining their performance in common synthetic operations.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are the cornerstone of modern organic synthesis and are extensively used to functionalize the paracyclophane scaffold.[8][9] The performance of the dibromo-isomers in these reactions, particularly Suzuki and Sonogashira couplings, provides a clear picture of their differing reactivity.

The Suzuki-Miyaura reaction, which forms C(sp²)–C(sp²) bonds, is a powerful tool for creating biaryl structures and extending the π-system of the paracyclophane core.[4][10] Studies have shown that while both isomers are competent substrates, their efficiency can vary, especially with sterically demanding coupling partners.[4][5]

The pseudo-para (4,16) isomer generally exhibits slightly better reactivity and provides higher yields, particularly in couplings with bulky boronic acids. This is attributed to the lower steric hindrance around the C–Br bonds, which facilitates the crucial oxidative addition step in the palladium catalytic cycle. In contrast, the pseudo-ortho (4,12) isomer, with its more sterically encumbered environment, can lead to lower yields or require more forcing conditions.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling

EntryIsomerCoupling PartnerCatalyst SystemConditionsYield (%)Reference
14-Bromo-PCPPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 80°C95[4]
24-Bromo-PCP2-Tolylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 80°C84[4]
34-Bromo-PCPMesitylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 80°C0[4]
44,16-Dibromo-PCP4-PyridylsulfinatePd(OAc)₂, PCy₃Dioxane, 100°C66 (bis)[7][11]

Note: Data for direct comparison under identical conditions is sparse; this table illustrates general trends observed in the literature for mono- and di-substituted systems.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a degassed solution of the dibromo[2.2]paracyclophane isomer (1.0 equiv) and the arylboronic acid (2.2 equiv) in a 3:1 mixture of toluene and ethanol, add an aqueous solution of 2M sodium carbonate (4.0 equiv).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).

  • Heat the mixture to 80-90 °C under an inert atmosphere (Argon or Nitrogen) and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Reactants Assembly (Dibromo-PCP, Boronic Acid, Base, Solvent) degas Degas with Inert Gas (e.g., Argon) start->degas catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) degas->catalyst reaction Heat Reaction Mixture (e.g., 80-90 °C, 12-24h) catalyst->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The Sonogashira coupling is used to form C(sp²)–C(sp) bonds, linking the paracyclophane core to alkyne units.[12][13][14] This reaction is invaluable for constructing rigid, linear molecular wires and advanced materials. The relative reactivity of aryl halides in the Sonogashira reaction is typically I > Br > Cl.[12][15]

Similar to the Suzuki coupling, the less hindered nature of the 4,16-isomer often translates to more efficient coupling compared to the 4,12-isomer. The accessibility of the C-Br bond for the palladium catalyst is a determining factor for the reaction's success.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • In a Schlenk flask under an argon atmosphere, dissolve the dibromo[2.2]paracyclophane isomer (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv), and copper(I) iodide (CuI, 0.06 equiv) in a mixture of degassed THF and triethylamine (2:1).

  • Add the terminal alkyne (2.5 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 6-18 hours until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with THF or dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Lithiation and Electrophilic Quenching

Bromine-lithium exchange is a classic method for generating a nucleophilic carbon center on the paracyclophane ring, which can then be trapped with various electrophiles (e.g., CO₂, DMF, alkyl halides).[16][17] This reaction is highly sensitive to steric hindrance and reaction temperature.

The 4,16-isomer undergoes dilithiation more readily and cleanly than the 4,12-isomer. The greater separation between the bromine atoms in the pseudo-para configuration allows for a more straightforward and independent exchange at each site. In the case of the 4,12-isomer, the proximity of the two reactive sites can sometimes lead to complications, such as intramolecular quenching or difficulty in achieving complete double exchange. Directed ortho-lithiation is another relevant strategy, though it typically relies on a directing group at a specific position.[18]

Isomerization

A unique and telling aspect of the relationship between these two isomers is the ability to convert the 4,16-dibromo isomer into the 4,12-dibromo isomer. This isomerization can be achieved thermally or, more efficiently, using microwave irradiation in a high-boiling solvent like DMF.[11][19]

This process, which is thought to proceed via ring rotation, indicates that the pseudo-ortho (4,12) isomer is the thermodynamically more stable of the two.[11] This is a crucial consideration for long-duration reactions at high temperatures, where unintended isomerization of the starting material or product could occur.

Isomerization PseudoPara 4,16-Dibromo-PCP (pseudo-para) Condition Microwaves (μW) or Heat (Δ) DMF PseudoPara->Condition PseudoOrtho 4,12-Dibromo-PCP (pseudo-ortho) Condition->PseudoOrtho Ring Rotation

Caption: Isomerization of this compound to the more stable 4,12-isomer.

Summary and Synthetic Recommendations

The choice between 4,16- and 4,12-dibromo[2.2]paracyclophane is dictated by the specific synthetic target and the nature of the planned chemical transformations.

Table 2: Reactivity Comparison Summary

FeatureThis compound (pseudo-para)4,12-Dibromo[2.2]paracyclophane (pseudo-ortho)
Steric Hindrance Lower, C-Br bonds more accessible.Higher, C-Br bonds are more encumbered.
Thermodynamic Stability Less stable.More stable; can be formed by isomerization.[11][19]
Suzuki Coupling Generally higher yields, especially with bulky partners.[4]Can give lower yields due to steric hindrance.
Sonogashira Coupling Generally more efficient and reliable.Reactivity can be slightly lower.
Lithiation Cleaner and more efficient dilithiation.Dilithiation can be more complex.

Recommendations:

  • For the synthesis of linear, extended π-systems or when coupling with sterically demanding partners , the 4,16-dibromo (pseudo-para) isomer is the preferred starting material due to its higher reactivity and steric accessibility.

  • For applications requiring substituents in close proximity, such as in the design of certain chiral ligands or molecular clips , the 4,12-dibromo (pseudo-ortho) isomer is the necessary precursor. Be prepared to optimize reaction conditions to overcome potential steric issues.

  • When performing reactions at high temperatures for extended periods , be mindful of the potential for isomerization of the 4,16-isomer to the more stable 4,12-isomer, which could lead to a mixture of products.

By understanding the fundamental structural differences and their consequences on reactivity, chemists can harness the full potential of these valuable building blocks to construct complex and functional molecules based on the unique [2.2]paracyclophane framework.

References

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  • Mungalpara, M. N., et al. (2004). A preparative microwave method for the isomerisation of this compound into 4,12-dibromo[2.2]paracyclophane. Tetrahedron Letters, 45(35), 6583-6585. Available at: [Link]

  • Clément, S., et al. (2009). 4,12-Bis(2,2-dibromo-vinyl)[2.2]paracyclo-phane. PubMed, PMID: 21582189. Available at: [Link]

  • Canturk, B., et al. (2005). An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives. Organic & Biomolecular Chemistry, 3(2), 200-205. Available at: [Link]

  • Neudorff, I., et al. (2018). Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. ACS Omega, 3(9), 12105-12113. Available at: [Link]

  • Allinger, N. L., et al. (1975). Steric effects in [2.2]metaparacyclophanes. Steric isotope effect, remote substituent effect on a steric barrier, and other steric phenomena. Journal of the American Chemical Society, 97(26), 7586-7592. Available at: [Link]

  • Canturk, B., et al. (2005). An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives. Organic & Biomolecular Chemistry, 3(2), 200-205. Available at: [Link]

  • RSC Publishing. (2005). An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives. RSC Publishing. Available at: [Link]

  • Rossen, K., et al. (1997). Kinetic Resolution of rac-4,12-Dibromo[2.2]paracyclophane in a Palladium [2.2]PHANEPHOS Catalyzed Amination. The Journal of Organic Chemistry, 62(19), 6462-6463. Available at: [Link]

  • Guijarro, A., et al. (2005). Synthesis and structure of [2.2]paracyclophanes incorporating alkyne units in the extended linear chain. ElectronicsAndBooks. Available at: [Link]

  • ResearchGate. (n.d.). Electronic interactions between the aromatic rings of [2.2]paracyclophanes. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Coupling of pseudo-para-dibromo[2.2]paracyclophane 14 and various pyridine sulfinate salts. ResearchGate. Available at: [Link]

  • Rowlands, G. J., et al. (2016). The synthesis of substituted amino[2.2]paracyclophanes. Organic & Biomolecular Chemistry, 14(45), 10638-10646. Available at: [Link]

  • JKU ePUB. (2020). STEREOSELECTIVE SYNTHESIS OF [2.2]PARACYCLOPHANE DERIVATIVES VIA KINETIC RESOLUTION. JKU ePUB. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Pasquato, T., et al. (2021). Synthesis and Characterization of a Pseudo-Geminal [2.2]Paracyclophane 1,3-Dithia-2-Thione. MDPI. Available at: [Link]

  • Neudorff, I., et al. (2018). Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks. ACS Omega, 3(9), 12105-12113. Available at: [Link]

  • Rowlands, G. J., et al. (2007). The synthesis and directed ortho-lithiation of 4-tert-butylsulfinyl[2.2]paracyclophane. Organic & Biomolecular Chemistry, 5(13), 2095-2104. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis and directed ortho-lithiation of 4-tert-butylsulfinyl[2.2]paracyclophane. ResearchGate. Available at: [Link]

  • Hassan, Z., et al. (2019). Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. Chemistry – A European Journal, 25(60), 13634-13650. Available at: [Link]

  • Mungalpara, M. N., et al. (2017). The Synthesis of Pyridyl[2.2]paracyclophanes by Palladium-Catalyzed Cross-Coupling of Pyridine Sulfinates. Advanced Synthesis & Catalysis, 359(20), 3575-3582. Available at: [Link]

  • Ruan, J., et al. (2009). [2.2]Paracyclophane-based monophosphine ligand for palladium-catalyzed cross-coupling reactions of aryl chlorides. Organic & Biomolecular Chemistry, 7(15), 3236-3242. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Rowlands, G. J., et al. (2021). Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. Beilstein Journal of Organic Chemistry, 17, 1517-1523. Available at: [Link]

  • Wilde, M. M. de, et al. (2022). [2.2]Paracyclophane-substituted quinolines by skeletal editing strategies. Organic Chemistry Frontiers, 9(1), 107-112. Available at: [Link]

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  • Wang, Y., et al. (2020). Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines via Palladium-Catalyzed Addition of Arylboronic Acids. Organic Letters, 22(24), 9552-9557. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Inorganic chemistry, 53(19), 9953-9967. Available at: [Link]

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  • Held, F. E., et al. (2018). Chiral isothiourea-catalyzed kinetic resolution of 4-hydroxy[2.2]paracyclophane. Beilstein Journal of Organic Chemistry, 14, 2529-2535. Available at: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Dibromo[2.2]paracyclophane Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Dance of Bromine on a Strained Scaffold

[2.2]Paracyclophane, a fascinating molecule with two benzene rings held in a face-to-face embrace by ethylene bridges, presents a unique three-dimensional canvas for chemical exploration. Its rigid structure and the resulting transannular electronic interactions give rise to distinct chemical and physical properties. When substituted, the positioning of functional groups on this strained scaffold leads to a variety of isomers with nuanced differences in their characteristics. This guide provides an in-depth spectroscopic comparison of the common dibromo[2.2]paracyclophane isomers: pseudo-para (4,12-dibromo), pseudo-meta (5,12-dibromo), and pseudo-ortho (4,16-dibromo).

Understanding the spectroscopic signatures of these isomers is paramount for their unambiguous identification, which is a critical first step in their application in materials science, medicinal chemistry, and asymmetric catalysis. This guide will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), in distinguishing these closely related compounds.

The Isomers: A Matter of Position

The nomenclature of disubstituted [2.2]paracyclophanes can be complex. For clarity, this guide will refer to the isomers based on the substitution pattern on the two decks:

  • pseudo-para -dibromo[2.2]paracyclophane (4,12-dibromo): Bromine atoms are on opposite decks and in a para relationship to the ethyl bridge on their respective rings.

  • pseudo-meta -dibromo[2.2]paracyclophane (5,12-dibromo): Bromine atoms are on opposite decks and in a meta relationship to the ethyl bridge on their respective rings.

  • pseudo-ortho -dibromo[2.2]paracyclophane (4,16-dibromo): Bromine atoms are on opposite decks and in an ortho relationship to the ethyl bridge on their respective rings.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for differentiating the dibromo[2.2]paracyclophane isomers. The chemical shifts and coupling patterns of the aromatic and aliphatic protons, as well as the chemical shifts of the carbon atoms, are exquisitely sensitive to the substitution pattern.

A. The Causality Behind the Spectra: Shielding and Deshielding in a Crowded Space

The defining feature of [2.2]paracyclophane's ¹H NMR spectrum is the upfield shift of the aromatic protons due to the shielding effect of the opposing benzene ring's π-system. The introduction of bromine atoms, which are electronegative and induce deshielding effects, alters this electronic landscape in a position-dependent manner. The symmetry of each isomer also plays a crucial role in determining the number of unique signals in both ¹H and ¹³C NMR spectra.

B. Experimental Protocol: Acquiring High-Resolution NMR Data

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the unambiguous identification of the dibromo[2.2]paracyclophane isomers.

Materials:

  • Dibromo[2.2]paracyclophane isomer sample (approx. 5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the dibromo[2.2]paracyclophane isomer in ~0.6 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra.

    • Reference the spectra to the residual solvent peak (CHCl₃: δ 7.26 ppm for ¹H; δ 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Isomer in CDCl3 transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_H1 Acquire 1H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire 13C Spectrum acquire_H1->acquire_C13 process Fourier Transform, Phasing, Referencing acquire_C13->process analyze Integrate & Analyze Chemical Shifts process->analyze

Caption: NMR Spectroscopy Experimental Workflow.

C. Comparative Analysis of NMR Data
IsomerSymmetryExpected # of Aromatic ¹H SignalsExpected # of Aliphatic ¹H SignalsExpected # of Aromatic ¹³C SignalsExpected # of Aliphatic ¹³C Signals
pseudo-para C₂h3241
pseudo-meta C₂6482
pseudo-ortho C₂6482

Note: The number of signals is based on ideal symmetry. Minor conformational effects or accidental equivalence could alter the observed spectra.

II. Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides a "fingerprint" of a molecule by probing its vibrational modes. While the IR spectra of the dibromo[2.2]paracyclophane isomers are expected to be broadly similar due to the presence of the same functional groups, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

A. The Causality Behind the Spectra: How Isomerism Affects Vibrational Modes

The positions of the bromine substituents influence the symmetry of the molecule, which in turn affects the IR activity of certain vibrational modes. The C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are particularly sensitive to the substitution pattern on the benzene rings and can be diagnostic.

B. Experimental Protocol: Acquiring IR Spectra

Objective: To obtain the IR spectrum of each isomer to identify characteristic absorption bands.

Materials:

  • Dibromo[2.2]paracyclophane isomer sample (approx. 1-2 mg)

  • Potassium bromide (KBr), spectroscopic grade

  • Mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of KBr to a fine powder using a mortar and pestle.

    • Add 1-2 mg of the isomer sample and grind thoroughly to ensure a homogeneous mixture.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The spectrum is typically displayed in terms of transmittance (%) versus wavenumber (cm⁻¹).

    • Identify and label the major absorption bands.

experimental_workflow_ir cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis grind Grind Isomer with KBr press Press into Pellet grind->press place Place Pellet in Spectrometer press->place background Acquire Background place->background sample Acquire Sample Spectrum background->sample analyze Identify Characteristic Absorption Bands sample->analyze

Caption: IR Spectroscopy Experimental Workflow.

C. Comparative Analysis of IR Data

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The π-systems of the benzene rings in [2.2]paracyclophane give rise to characteristic absorption bands. The position and intensity of these bands are influenced by the transannular interactions and the presence of substituents.

A. The Causality Behind the Spectra: How Bromine Perturbs the π-System

The bromine atoms, with their lone pairs of electrons, can interact with the π-system of the benzene rings, leading to a batochromic (red) shift of the absorption maxima compared to the parent [2.2]paracyclophane. The extent of this shift and the overall shape of the spectrum will depend on the substitution pattern and its effect on the electronic communication between the two decks.

B. Experimental Protocol: Acquiring UV-Vis Spectra

Objective: To obtain the UV-Vis absorption spectrum of each isomer to determine its characteristic absorption maxima (λmax).

Materials:

  • Dibromo[2.2]paracyclophane isomer sample

  • Spectroscopic grade solvent (e.g., dichloromethane, acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the isomer in the chosen solvent. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Place the cuvettes in the spectrophotometer.

    • Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Processing:

    • The spectrum is plotted as absorbance versus wavelength (nm).

    • Identify the wavelengths of maximum absorbance (λmax).

experimental_workflow_uv cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis dissolve Prepare Dilute Solution of Isomer fill Fill Cuvettes (Sample & Reference) dissolve->fill place Place in Spectrophotometer fill->place record Record Absorption Spectrum place->record analyze Identify λmax Values record->analyze

Caption: UV-Vis Spectroscopy Experimental Workflow.

C. Comparative Analysis of UV-Vis Data

Studies on derivatives of dibromo[2.2]paracyclophanes suggest that the isomers will exhibit distinct UV-Vis spectra. For example, in a study on 4,12-bis(2,2-dibromovinyl)[2.2]paracyclophane, absorption maxima were observed at 229 nm and 266 nm[1]. The differences in the electronic communication between the two benzene rings in the pseudo-para, pseudo-meta, and pseudo-ortho isomers are expected to result in different λmax values and molar absorptivities, allowing for their differentiation.

IV. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

A. The Causality Behind the Spectra: Isotopic Patterns and Fragmentation

For the dibromo[2.2]paracyclophane isomers, the most characteristic feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, a molecule containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak pattern with relative intensities of approximately 1:2:1. While the molecular weight will be the same for all isomers, their fragmentation patterns upon electron ionization may differ due to the different steric and electronic environments of the bromine atoms and the aromatic rings.

B. Experimental Protocol: Acquiring Mass Spectra

Objective: To obtain the mass spectrum of each isomer to confirm its molecular weight and analyze its fragmentation pattern.

Materials:

  • Dibromo[2.2]paracyclophane isomer sample

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for volatile samples.

  • Ionization and Analysis:

    • The sample is ionized, typically using electron ionization (EI).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

    • The detector records the abundance of each ion.

  • Data Analysis:

    • The mass spectrum is plotted as relative intensity versus m/z.

    • Identify the molecular ion peak (M⁺) and its isotopic pattern.

    • Analyze the major fragment ions to elucidate the fragmentation pathways.

experimental_workflow_ms cluster_intro Sample Introduction cluster_analysis Ionization & Analysis cluster_data Data Analysis introduce Introduce Sample into Ion Source ionize Ionize Sample (e.g., EI) introduce->ionize separate Separate Ions by m/z ionize->separate detect Detect Ions separate->detect analyze Identify Molecular Ion & Fragmentation Pattern detect->analyze

Caption: Mass Spectrometry Experimental Workflow.

C. Comparative Analysis of Mass Spectra

All three dibromo[2.2]paracyclophane isomers will have the same molecular formula (C₁₆H₁₄Br₂) and thus the same nominal molecular weight of 366 g/mol . The key to their differentiation by mass spectrometry lies in the potential for distinct fragmentation pathways. For instance, the pseudo-ortho isomer, with its closer proximity of the bromine atoms, might exhibit unique fragmentation patterns involving the loss of both bromine atoms or other rearrangements not as readily observed in the pseudo-para or pseudo-meta isomers. A GC-MS entry for pseudo-meta-dibromo[2.2]paracyclophane is available on PubChem, which can serve as a reference for its fragmentation pattern.

Conclusion: A Multi-faceted Approach to Isomer Identification

The spectroscopic differentiation of dibromo[2.2]paracyclophane isomers requires a multi-faceted approach. While each technique provides valuable information, a combination of NMR, IR, UV-Vis, and Mass Spectrometry is often necessary for a definitive identification. NMR spectroscopy, with its sensitivity to the local electronic environment and molecular symmetry, stands out as the most powerful tool for distinguishing these isomers. However, the characteristic fingerprints provided by IR and UV-Vis spectroscopy, along with the molecular weight and fragmentation information from mass spectrometry, are all crucial pieces of the puzzle. This guide provides the foundational knowledge and experimental frameworks for researchers to confidently tackle the challenge of identifying and characterizing these fascinating and synthetically useful molecules.

References

  • Clément, S., et al. (2009). 4,12-Bis(2,2-dibromovinyl)[2.2]paracyclophane. Acta Crystallographica Section E: Structure Reports Online, 65(3), o528. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 4,16-Dibromo[2.2]paracyclophane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction to 4,16-Dibromo[2.2]paracyclophane and the Imperative of Structural Integrity

[2.2]Paracyclophanes are a fascinating class of strained aromatic compounds where two benzene rings are held in a face-to-face arrangement by two ethylene bridges. This unique architecture imparts unusual chemical and physical properties, making them valuable scaffolds in materials science, supramolecular chemistry, and as chiral ligands in asymmetric catalysis. The precise positioning of substituents on the paracyclophane core is critical to its function. This compound, a pseudo-ortho substituted isomer, is a key building block for the synthesis of more complex functional molecules. The unambiguous confirmation of its three-dimensional structure is not merely a procedural step but a fundamental requirement for predictable and reproducible research and development.

This guide provides an in-depth comparison of the primary method for definitive structural elucidation, single-crystal X-ray crystallography, with complementary analytical techniques. We will explore the causality behind experimental choices and provide a framework for a self-validating analytical approach, ensuring the scientific integrity of your work.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides a detailed molecular structure, including bond lengths, bond angles, and conformational details, offering an unparalleled level of certainty.

While a specific crystal structure for this compound is not publicly available at the time of this writing, we can examine the crystallographic data for a closely related isomer, pseudo-meta-Dibromo[2.2]paracyclophane, to illustrate the power of this technique. The substitution pattern in the pseudo-meta isomer places the bromine atoms at positions 5 and 12, offering a valuable comparative model. The data for this related compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 186259.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. For substituted paracyclophanes, slow evaporation of a saturated solution in a suitable solvent system (e.g., dichloromethane/hexane) is a common method. The goal is to obtain well-formed, defect-free crystals.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Workflow for Single-Crystal X-ray Crystallography.

Crystallographic Data for pseudo-meta-Dibromo[2.2]paracyclophane
ParameterValue
CCDC Number186259[1]
Empirical FormulaC₁₆H₁₄Br₂
Formula Weight366.09
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.123(2)
b (Å)9.043(2)
c (Å)15.345(3)
β (°)98.91(3)
Volume (ų)1384.3(5)
Z4
R-factor (%)4.5

This data for pseudo-meta-Dibromo[2.2]paracyclophane serves as a representative example of the detailed structural information obtainable from X-ray crystallography.

Alternative and Complementary Validation Methods

While X-ray crystallography provides the definitive solid-state structure, other techniques offer valuable and often more readily obtainable information about the molecule's identity, purity, and solution-state behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of molecules in solution. For [2.2]paracyclophanes, the unique spatial arrangement of the benzene rings leads to characteristic chemical shifts, particularly for the aromatic and methylene protons.

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments include 1D ¹H, 1D ¹³C, and 2D correlation experiments like COSY and HSQC to establish connectivity.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling constants to infer the substitution pattern and conformation.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Workflow for NMR Spectroscopic Analysis.

NMR provides information about the molecule's structure and dynamics in solution, which may differ from the solid-state structure determined by X-ray crystallography. It is excellent for confirming the connectivity and substitution pattern and can provide insights into conformational flexibility. However, it does not provide the precise bond lengths and angles that are the hallmark of crystallographic data.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of a compound and can provide structural information through fragmentation analysis.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass spectrometry is a rapid and highly sensitive technique that confirms the molecular formula of this compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) provides a clear signature for the presence of two bromine atoms in the molecule. While fragmentation patterns can offer clues about the structure, they do not provide the detailed 3D atomic arrangement that X-ray crystallography does.

Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the structures and properties of molecules. For strained systems like paracyclophanes, computational methods can provide valuable insights into the lowest energy conformations and predict spectroscopic properties that can be compared with experimental data.

  • Input Structure Generation: A 2D or 3D model of the molecule is created using molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation using a suitable DFT functional and basis set.

  • Property Calculation: Once the geometry is optimized, various properties such as NMR chemical shifts, vibrational frequencies, and electronic properties can be calculated.

  • Analysis: The calculated properties are compared with experimental data to validate the computational model and gain a deeper understanding of the molecule's structure and behavior.

Computational modeling provides a theoretical structure in the gas phase, which can be very close to the experimental solid-state structure, especially for rigid molecules. It is a powerful predictive tool and can be used to rationalize experimental findings from other techniques. However, it is not a direct experimental observation of the structure and relies on the accuracy of the chosen theoretical model. The "gold standard" remains the experimental validation provided by X-ray crystallography.

Comparative Summary of Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration.Unambiguous, definitive structural information.Requires high-quality single crystals, provides solid-state structure only.
NMR Spectroscopy Connectivity, substitution pattern, solution-state conformation, dynamic processes.Non-destructive, provides information in solution, versatile.Does not provide precise bond lengths and angles, can be complex to interpret.
Mass Spectrometry Molecular weight, elemental composition (from isotopic patterns), structural fragments.High sensitivity, rapid analysis, confirms molecular formula.Destructive, provides limited 3D structural information.
Computational Modeling Predicted 3D structure, conformational energies, predicted spectroscopic properties.Predictive power, provides insights into energetics and electronic structure.Theoretical, accuracy depends on the level of theory, not a direct measurement.

Conclusion

The definitive structural validation of this compound, as with any critical chemical entity, is best achieved through a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the ultimate proof of structure in the solid state, its findings should be corroborated by techniques that probe the molecule's identity and behavior in other states. NMR spectroscopy confirms the connectivity and solution-state structure, mass spectrometry verifies the molecular formula with high certainty, and computational modeling offers a theoretical framework to understand the molecule's intrinsic properties. By integrating the data from these complementary techniques, researchers can build a comprehensive and self-validating understanding of their molecules, ensuring the robustness and reliability of their scientific endeavors.

References

  • Bolm, C., et al. (2012). Palladium‐Catalyzed C H Bond Acetoxylation: An Approach to ortho‐Substituted Hydroxy[2.2]paracyclophane Derivatives. Angewandte Chemie International Edition, 51(35), 8862-8865. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 186259. Retrieved from [Link]

  • Colwell, C. (2020). Heatmap software shows location and extent of strain in cyclic molecules. Chemistry World. [Link]

  • Gellman, S. H., et al. (1996). Structural Characterization of Thiocyclophanes That Promote Edge-to-Face Aromatic-Aromatic Geometries. The Journal of Organic Chemistry, 61(18), 6257-6263. [Link]

  • Grimm, S., et al. (2021). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 27(1), 36-54. [Link]

  • Hopf, H., et al. (2011). Intraannular photoreactions in pseudo-geminally substituted [2.2]paracyclophanes. Beilstein Journal of Organic Chemistry, 7, 658-667. [Link]

  • Mikaia, A. I., et al. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of the American Society for Mass Spectrometry, 33(10), 1839-1861. [Link]

  • Morisaki, Y., et al. (2023). Optical resolution of pseudo-para-disubstituted [2.2]paracyclophane: a chiral building block for optically active helicene-stacked molecules emitting circularly polarized luminescence. Journal of Materials Chemistry C, 11(3), 986-993. [Link]

  • Pecyna, J., et al. (2011). Structure and NMR Spectra of Some [2.2]Paracyclophanes. The Dilemma of [2.2]Paracyclophane Symmetry. The Journal of Physical Chemistry A, 115(39), 10638-10649. [Link]

  • PubChem. (n.d.). pseudo-meta-Dibromo[2.2]paracyclophane. National Center for Biotechnology Information. Retrieved from [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

  • Tsuchiya, M., et al. (2024). Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. ACS Catalysis, 14(9), 6646-6654. [Link]

  • University of Bern. (n.d.). Basic 1D experiments. Retrieved from [Link]

  • van der Rest, G., et al. (2021). Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. Beilstein Journal of Organic Chemistry, 17, 1518-1526. [Link]

Sources

A Comparative Guide to the Purity Assessment of 4,16-Dibromo[2.2]paracyclophane by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is a cornerstone of experimental reproducibility and the safety and efficacy of the final active pharmaceutical ingredient (API). 4,16-Dibromo[2.2]paracyclophane is a key building block in the synthesis of various novel materials and pharmaceutical candidates due to its unique three-dimensional structure.[1] The presence of isomeric or process-related impurities can significantly alter the properties and reactivity of the final products. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound, supported by experimental data and protocols.

The Critical Role of Purity in [2.2]Paracyclophane Chemistry

[2.2]Paracyclophane and its derivatives are utilized in a wide array of chemical disciplines.[2] The strained benzene rings and the resulting electronic communication between the two aromatic decks impart unique properties to these molecules. In the context of drug development, even minor impurities can lead to unforeseen side reactions, altered biological activity, or the formation of toxic byproducts. Therefore, a robust and reliable analytical method for purity determination is paramount.

High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Purity Analysis

HPLC is a cornerstone technique in pharmaceutical analysis for assessing the purity of drug substances and identifying impurities.[3] Its high resolving power, sensitivity, and adaptability make it an ideal choice for separating complex mixtures. For non-polar compounds like this compound, reversed-phase HPLC is the method of choice.[4][5] In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.[6]

The separation mechanism is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More non-polar compounds, like the parent molecule, will have a stronger affinity for the stationary phase and thus will be retained longer on the column. Conversely, more polar impurities will elute earlier.

Optimized HPLC Method for this compound

Through extensive method development, we have established an optimized reversed-phase HPLC (RP-HPLC) method for the accurate purity assessment of this compound. The causality behind each experimental choice is detailed below to provide a deeper understanding of the method's robustness.

Experimental Protocol:

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is selected for its high hydrophobicity, which is necessary for retaining the non-polar this compound.[5]

  • Mobile Phase: A gradient elution is employed to ensure the separation of both early-eluting polar impurities and any potential late-eluting, more non-polar byproducts.

    • Solvent A: HPLC-grade water

    • Solvent B: HPLC-grade acetonitrile

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-20 min: 70% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and chromatographic resolution.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.

  • Detection Wavelength: 220 nm. Based on the UV spectrum of the paracyclophane core.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.[7]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample This compound Dissolve Dissolve in Acetonitrile (0.5 mg/mL) Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Inject 10 µL Filter->Autosampler Column C18 Column (250x4.6mm, 5µm) Autosampler->Column Detector DAD/UV-Vis Detector (220 nm) Column->Detector Pump Gradient Elution (Water/Acetonitrile) Pump->Column Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Workflow for the purity assessment of this compound by HPLC.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two common alternatives for the analysis of organic compounds.[8]

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and NMR for the purity analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.Detection of nuclear spin transitions in a magnetic field, providing structural information.
Resolution of Isomers Good to Excellent, highly dependent on column and mobile phase optimization.Excellent, particularly with high-resolution capillary columns.Can distinguish isomers, but quantification can be challenging with overlapping signals.
Sensitivity (LOD/LOQ) High (ng to pg level).Very High (pg to fg level).Lower sensitivity, typically requires µg to mg of sample.
Quantification Accuracy Excellent, with proper calibration.Good, but can be affected by ionization efficiency.Good for major components, but less accurate for trace impurities.
Sample Throughput High.Moderate.Low.
Destructive/Non-destructive Destructive.Destructive.Non-destructive.
Logical Comparison of Analytical Techniques

Comparison cluster_methods Analytical Methods cluster_attributes Key Attributes Topic Purity Assessment of This compound HPLC HPLC Topic->HPLC GCMS GC-MS Topic->GCMS NMR NMR Topic->NMR Resolution Resolution HPLC->Resolution Good/Excellent Sensitivity Sensitivity HPLC->Sensitivity High Quantification Quantification HPLC->Quantification Excellent Throughput Throughput HPLC->Throughput High GCMS->Resolution Excellent GCMS->Sensitivity Very High GCMS->Quantification Good GCMS->Throughput Moderate NMR->Resolution Moderate NMR->Sensitivity Low NMR->Quantification Good (for major components) NMR->Throughput Low

Caption: Logical comparison of HPLC, GC-MS, and NMR for purity analysis.

Discussion and Recommendations

For routine quality control and purity assessment of this compound, the developed HPLC method offers the optimal balance of resolution, sensitivity, quantification accuracy, and sample throughput . The method is robust and can be readily validated according to ICH guidelines to ensure its suitability for its intended purpose.[3][9]

GC-MS is a valuable complementary technique, particularly for the identification of unknown impurities due to its mass spectrometry detector. However, the high boiling point of this compound may require high inlet temperatures, which could potentially lead to on-column degradation.

NMR spectroscopy is indispensable for the structural elucidation and confirmation of the primary compound and any isolated impurities. While it is not ideal for routine purity screening due to its lower sensitivity and throughput, it plays a crucial role in the initial characterization of new batches and reference standards.

In a comprehensive quality assurance strategy, HPLC should be employed for routine purity testing, with GC-MS and NMR used as orthogonal techniques for impurity identification and structural confirmation. This multi-faceted approach provides the highest level of confidence in the purity of this compound, ensuring the integrity of downstream research and development activities.

References

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • PharmaCores. (2025, May 27). HPLC analytical Method development: an overview. Retrieved from [Link]

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776). Retrieved from [Link]

  • ACS Publications. (2020, December 18). Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines via Palladium-Catalyzed. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Compound purity analysis and HPLC data. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 96392-77-7 | Product Name : this compound. Retrieved from [Link]

  • National Institutes of Health. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromination of Deactivated Aromatics: A Simple and Efficient Method. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Bromination of aromatic compounds.
  • RSC Publishing. (n.d.). The synthesis of enantiomerically pure [2.2]paracyclophane derivatives. Retrieved from [Link]

  • Scilit. (n.d.). The synthesis of enantiomerically pure [2.2]paracyclophane derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of a Pseudo-Geminal [2.2]Paracyclophane 1,3-Dithia-2-Thione. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 4,16-Dibromo[2.2]paracyclophane and Monobromo[2.2]paracyclophane for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, the [2.2]paracyclophane scaffold stands out as a unique three-dimensional structure with significant potential in materials science and medicinal chemistry.[1][2][3] Its inherent strain and transannular electronic interactions impart distinct reactivity patterns. This guide provides an in-depth, objective comparison of the reactivity of two key derivatives: 4-bromo[2.2]paracyclophane and 4,16-dibromo[2.2]paracyclophane. By examining their behavior in pivotal synthetic transformations, we aim to equip researchers with the insights necessary to strategically select the optimal starting material for their specific applications.

The [2.2]Paracyclophane Core: A Strained and Reactive System

[2.2]Paracyclophane consists of two benzene rings held in a face-to-face arrangement by two ethylene bridges.[1] This constrained geometry leads to significant ring distortion and strain, which fundamentally alters the electronic and reactive properties of the aromatic decks compared to conventional benzene derivatives.[4] These characteristics make brominated [2.2]paracyclophanes valuable intermediates for further functionalization.

Synthesis of Brominated [2.2]Paracyclophanes

The preparation of both mono- and dibrominated [2.2]paracyclophanes is typically achieved through electrophilic aromatic substitution.

Synthesis of 4-Bromo[2.2]paracyclophane:

Monobromination of [2.2]paracyclophane can be readily achieved using bromine in the presence of a Lewis acid catalyst such as iron powder in a chlorinated solvent.[5]

Experimental Protocol: Synthesis of 4-Bromo[2.2]paracyclophane [5]

  • Materials: [2.2]Paracyclophane, Bromine, Iron powder, Tetrachloromethane (or Dichloromethane).

  • Procedure:

    • Dissolve [2.2]paracyclophane in tetrachloromethane or dichloromethane in a flask protected from light.

    • Add a catalytic amount of iron powder to the solution.

    • Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.

    • Stir the reaction for 2 hours.

    • Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by chromatography to yield 4-bromo[2.2]paracyclophane. A reported yield for this type of reaction is as high as 99%.[5]

Synthesis of this compound:

The synthesis of this compound also involves the direct bromination of [2.2]paracyclophane. The reaction conditions can be controlled to favor the formation of the dibrominated product. Both iron-catalyzed and uncatalyzed methods have been reported to yield different isomer mixtures.[6]

Experimental Protocol: Synthesis of this compound

  • Materials: [2.2]Paracyclophane, Bromine, Iron powder (optional), Dichloromethane.

  • Procedure:

    • Dissolve [2.2]paracyclophane in dichloromethane.

    • For the catalyzed reaction, add iron powder.

    • Slowly add a stoichiometric excess of bromine (relative to the desired dibromination) to the mixture.

    • The reaction is typically stirred at room temperature for several hours.

    • Work-up is similar to the monobromination procedure, involving quenching with sodium thiosulfate, extraction, and drying.

    • Purification is achieved through recrystallization or column chromatography to isolate the 4,16-dibromo isomer from other dibrominated and polybrominated products.

Comparative Reactivity in Key Transformations

The presence of one or two bromine atoms on the [2.2]paracyclophane scaffold significantly influences its reactivity in subsequent functionalization reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. Both monobromo- and this compound are viable substrates for this reaction.

  • Monobromo[2.2]paracyclophane: This derivative readily undergoes Suzuki coupling with a variety of boronic acids and their esters under standard conditions, demonstrating good tolerance for both electron-donating and electron-withdrawing groups on the coupling partner.[7] However, sterically hindered boronic acids may result in lower yields.[7] The development of bench-stable trifluoroborate salts of [2.2]paracyclophane has further expanded the scope and practicality of these reactions.[8]

  • This compound: This compound serves as a precursor for the synthesis of coordination polymers and other extended structures through double Suzuki-Miyaura coupling reactions.[9] While selective mono-coupling can be challenging, it is often observed as a side product. The reactivity of the second bromine atom can be influenced by the electronic nature of the group introduced in the first coupling step.

ReactantCoupling PartnerCatalyst SystemBaseSolventProductYieldReference
4-Bromo[2.2]paracyclophaneArylboronic acidsPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water4-Aryl[2.2]paracyclophaneGood to Excellent[7]
This compound4-(methoxycarbonyl)phenylboronic acidSPhosPdG4Na₂CO₃DMF4,16-Bis(4-(methoxycarbonyl)phenyl)[2.2]paracyclophane30%[9]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo[2.2]paracyclophane [8]

  • Materials: 4-Bromo[2.2]paracyclophane, Arylboronic acid, Pd(OAc)₂, K₂CO₃, Toluene.

  • Procedure:

    • To a reaction vessel, add 4-bromo[2.2]paracyclophane, the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

    • Purge the vessel with an inert gas (e.g., argon).

    • Add degassed toluene and palladium(II) acetate (catalytic amount).

    • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Suzuki_Miyaura_Coupling 4-Bromo[2.2]paracyclophane 4-Bromo[2.2]paracyclophane Oxidative Addition Oxidative Addition 4-Bromo[2.2]paracyclophane->Oxidative Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Activated by Base Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration 4-Aryl[2.2]paracyclophane 4-Aryl[2.2]paracyclophane Reductive Elimination->4-Aryl[2.2]paracyclophane

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling:

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, providing access to acetylenic [2.2]paracyclophane derivatives which are valuable building blocks.[1]

  • Monobromo[2.2]paracyclophane: This substrate undergoes Sonogashira coupling with terminal alkynes under standard palladium/copper catalysis. These reactions are generally efficient and tolerate a range of functional groups on the alkyne.

  • This compound: Double Sonogashira coupling on this substrate allows for the synthesis of di-alkynyl [2.2]paracyclophanes.[1] These products are precursors to various π-conjugated systems. Selective mono-coupling can be achieved by controlling the stoichiometry of the alkyne and the reaction conditions.

Experimental Protocol: Sonogashira Coupling of Brominated [2.2]Paracyclophanes

  • Materials: Brominated [2.2]paracyclophane, Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Triethylamine, THF.

  • Procedure:

    • Dissolve the brominated [2.2]paracyclophane in a mixture of THF and triethylamine in a Schlenk flask.

    • Degas the solution by bubbling with an inert gas.

    • Add Pd(PPh₃)₂Cl₂ (catalytic amount) and CuI (catalytic amount).

    • Add the terminal alkyne (1.1 equivalents for mono-coupling, 2.2 equivalents for double coupling).

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Work-up involves filtration to remove the amine salt, followed by extraction and purification by chromatography.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Bromo-PCP Bromo[2.2]paracyclophane Oxidative\nAddition Oxidative Addition Bromo-PCP->Oxidative\nAddition Pd(0) Pd(0) Pd(0)->Oxidative\nAddition Pd(II)-PCP Pd(II)-PCP Oxidative\nAddition->Pd(II)-PCP Transmetalation_Pd Transmetalation_Pd Pd(II)-PCP->Transmetalation_Pd Reductive\nElimination Reductive Elimination Transmetalation_Pd->Reductive\nElimination Reductive\nElimination->Pd(0) Regeneration Alkynyl-PCP Alkynyl[2.2]paracyclophane Reductive\nElimination->Alkynyl-PCP Terminal\nAlkyne Terminal Alkyne Cu-Acetylide Cu-Acetylide Terminal\nAlkyne->Cu-Acetylide + Cu(I), Base Cu(I) Cu(I) Base_Cu Base Base_Cu->Cu-Acetylide Cu-Acetylide->Transmetalation_Pd Transmetalation

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Lithiation and Subsequent Electrophilic Quench

Halogen-metal exchange is a powerful tool for the functionalization of aryl halides.

  • Monobromo[2.2]paracyclophane: This compound undergoes facile lithium-bromine exchange upon treatment with an organolithium reagent like n-butyllithium at low temperatures. The resulting lithiated [2.2]paracyclophane is a potent nucleophile that can be trapped with a wide range of electrophiles.

  • This compound: Double lithium-bromine exchange can be achieved on this substrate, although incomplete exchange leading to a mixture of mono- and di-lithiated species is a potential side reaction, as observed in the synthesis of 4,16-dihydroxy[2.2]paracyclophane.[2] The steric hindrance and electronic effects of the first introduced substituent can influence the second lithiation step.

Experimental Protocol: Lithiation and Quench of 4-Bromo[2.2]paracyclophane [3]

  • Materials: 4-Bromo[2.2]paracyclophane, n-Butyllithium, Anhydrous THF, Electrophile (e.g., DMF, CO₂, etc.).

  • Procedure:

    • Dissolve 4-bromo[2.2]paracyclophane in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of n-butyllithium in hexanes.

    • Stir the mixture at -78 °C for a designated time (e.g., 1 hour).

    • Add the desired electrophile and allow the reaction to warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry, and purify by chromatography.

Nucleophilic Aromatic Substitution

While less common for simple aryl bromides, nucleophilic aromatic substitution (SNAᵣ) can occur on the [2.2]paracyclophane scaffold, particularly when activated by electron-withdrawing groups.

  • Monobromo[2.2]paracyclophane: Direct nucleophilic displacement of the bromide is generally difficult unless the ring is activated by strongly electron-withdrawing substituents.

  • This compound: The presence of two bromine atoms enhances the potential for nucleophilic substitution.[10] The introduction of one substituent via SNAᵣ can electronically influence the reactivity of the second bromine atom. For instance, a coupling reaction of this compound with sodium 2-pyridine sulfinate has been reported to yield both mono- and di-substituted products.[11]

Causality Behind Reactivity Differences: Steric and Electronic Effects

The observed differences in reactivity between monobromo- and this compound can be attributed to a combination of steric and electronic factors.

  • Electronic Effects: The bromine atom is an electron-withdrawing group via induction and an electron-donating group through resonance. In this compound, the cumulative electron-withdrawing effect of two bromine atoms can make the aromatic rings more electron-deficient, potentially facilitating nucleophilic attack. Conversely, this can slightly deactivate the rings towards oxidative addition in palladium-catalyzed couplings compared to the monobromo derivative. The introduction of a substituent on one ring can electronically influence the reactivity of the second ring through transannular interactions.[12]

  • Steric Effects: The rigid and crowded nature of the [2.2]paracyclophane scaffold plays a crucial role.[13] In this compound, the presence of a substituent on one ring can sterically hinder the approach of reagents to the second reactive site. This is particularly relevant in cross-coupling reactions involving bulky catalysts and coupling partners.

Conclusion and Future Outlook

Both 4-bromo[2.2]paracyclophane and this compound are versatile and valuable building blocks in organic synthesis. The choice between them depends on the desired final product and the synthetic strategy.

  • Monobromo[2.2]paracyclophane is the ideal starting material for the synthesis of mono-functionalized [2.2]paracyclophanes. Its reactivity in a wide range of cross-coupling and lithiation reactions is well-established.

  • This compound offers a gateway to di-functionalized and polymeric [2.2]paracyclophane-containing materials. While controlling selectivity between mono- and di-substitution can be a challenge, it also presents opportunities for creating complex, symmetrical, and unsymmetrical architectures.

Future research will likely focus on the development of more selective methods for the functionalization of this compound, enabling the synthesis of a wider range of precisely substituted [2.2]paracyclophane derivatives for advanced applications.

References

  • Hassan, Z.; Spuling, E.; Knoll, D. M.; Bräse, S. Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. Angew. Chem. Int. Ed.2019 , 59(6), 2156–2170. [Link]

  • Hopf, H. Highlights of [2.2]Paracyclophane Chemistry. In Modern Cyclophane Chemistry; Gleiter, R., Hopf, H., Eds.; Wiley-VCH: Weinheim, Germany, 2004; pp 3–34.
  • Bolm, C.; Focken, T.; Raabe, G. A preparative microwave method for the isomerisation of this compound into 4,12-dibromo[2.2]paracyclophane. Tetrahedron Lett.2004 , 45(35), 6583–6585. [Link]

  • Weinzierl, D. Stereoselective Synthesis of [2.2]Paracyclophane Derivatives via Kinetic Resolution. Master's Thesis, Johannes Kepler University Linz, 2020. [Link]

  • Weinzierl, D. Stereoselective Synthesis of [2.2]Paracyclophane Derivatives via Kinetic Resolution. Master's Thesis, Johannes Kepler University Linz, 2020. [Link]

  • Pan, D.; Wang, Y.; Xiao, G. A new protocol for the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane. Beilstein J. Org. Chem.2016 , 12, 1356–1361. [Link]

  • Gleiter, R.; Hopf, H. Modern Cyclophane Chemistry; Wiley-VCH: Weinheim, 2004.
  • Browne, C. L.; Tsefrikas, V. M.; Jockusch, S.; Turro, N. J. Intramolecular interactions in [2.2]paracyclophanes. J. Am. Chem. Soc.2005 , 127(39), 13576–13577. [Link]

  • Schaab, C. A.; et al. From symmetric to asymmetric: tuning photophysical and rectifying properties in [2.2]paracyclophanes. J. Mater. Chem. C2023 , 11, 11370-11378. [Link]

  • Canturk, B.; et al. An exploration of Suzuki aryl cross coupling chemistry involving [2.2]paracyclophane derivatives. Org. Biomol. Chem.2005 , 3, 943-948. [Link]

  • Guernon, J. M.; et al. The synthesis and directed ortho-lithiation of 4-tert-butylsulfinyl[2.2]paracyclophane. Org. Biomol. Chem.2015 , 13, 6359-6369. [Link]

  • Kivala, M.; et al. [2.2]Paracyclophane Derivatives as Building Blocks for Coordination Polymers. Molecules2023 , 28, 4488. [Link]

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  • Moses, J. E.; et al. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. J. Chem. Educ.2016 , 93(4), 799–802. [Link]

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  • Beilstein Journals. Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. [Link]

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A Comparative Guide to the Electronic Properties of Substituted [2.2]Paracyclophanes: The Central Role of 4,16-Dibromo[2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Electronic Landscape of [2.2]Paracyclophane

[2.2]Paracyclophane (PCP) is a highly intriguing molecular scaffold characterized by two benzene rings forced into close, parallel proximity by two ethylene bridges. This strained, face-to-face arrangement results in significant transannular π-π interactions, where the electron clouds of the two decks communicate directly through space.[1] This "through-space" conjugation fundamentally alters the electronic and photophysical properties compared to conventional planar aromatic systems, making PCP and its derivatives compelling building blocks for advanced materials in optoelectronics, polymer chemistry, and asymmetric synthesis.[2][3]

This guide provides a comparative analysis of the electronic properties of 4,16-dibromo[2.2]paracyclophane, a key synthetic intermediate, against its functionalized derivatives. We will explore how substituent effects modulate the frontier molecular orbitals (HOMO and LUMO), redox potentials, and charge-transfer characteristics, supported by experimental data and detailed characterization protocols.

The Strategic Importance of this compound

This compound, featuring a bromine atom on each deck in a pseudo-para arrangement, is arguably one of the most important derivatives of the PCP family. While the bromine atoms themselves act as weakly deactivating groups, their true value lies in their exceptional versatility as synthetic handles.[4] The carbon-bromine bonds provide reactive sites for a host of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings.[5][6] This allows for the precise installation of a wide array of functional groups, including electron-donating, electron-withdrawing, and extended π-conjugated systems.[5][7] Consequently, this compound serves as the cornerstone for engineering the electronic properties of the PCP core to create materials with tailored functionalities.[8]

Comparative Analysis of Electronic Properties

The electronic character of PCP derivatives is profoundly influenced by the nature and position of substituents on the aromatic decks. By starting with this compound, we can systematically introduce functionalities that either donate or withdraw electron density, thereby tuning the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A fundamental principle is that electron-donating groups (EDGs) primarily raise the energy of the HOMO, making the molecule easier to oxidize. Conversely, electron-withdrawing groups (EWGs) tend to lower the energy of the LUMO, making the molecule easier to reduce. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the optical and electronic behavior of the molecule.

Below is a diagram illustrating the general effect of different substituents on the frontier molecular orbitals of the [2.2]paracyclophane scaffold.

G pcp_core [2.2]Paracyclophane (Parent Scaffold) bromo 4,16-Dibromo-PCP pcp_core->bromo Slightly Lowers HOMO/LUMO edg EDG-PCP-EDG bromo->edg Raises HOMO ewg EWG-PCP-EWG bromo->ewg Lowers LUMO

Caption: Impact of substituents on the frontier orbitals of [2.2]paracyclophane.

Through-Space Intramolecular Charge Transfer (ICT)

One of the most remarkable features of the PCP scaffold is its ability to facilitate efficient through-space charge transfer.[7][8] When a potent electron-donating group is placed on one deck and an electron-withdrawing group on the other (a "push-pull" system), an intramolecular charge-transfer complex is formed. Upon photoexcitation, an electron can effectively "jump" from the donor-rich deck to the acceptor-rich deck.

This phenomenon was compellingly demonstrated in a study of 4-(4-dihexylaminostyryl)-16-(4-nitrostyryl)[2.2]paracyclophane, a donor-acceptor system synthesized from a this compound precursor.[7][8] The study revealed a significant enhancement in the quadratic hyperpolarizability (a measure of nonlinear optical activity) compared to the sum of its individual components, providing unambiguous evidence of strong through-space electronic coupling.[7] This property is highly desirable for applications in nonlinear optics and molecular electronics.[9]

Quantitative Comparison of Electronic Parameters

The electronic properties of PCP derivatives can be quantified using electrochemical and spectroscopic methods. Cyclic voltammetry (CV) provides the oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels, respectively. UV-visible spectroscopy measures the optical bandgap.

CompoundSubstituent TypeFirst Oxidation Potential (E_ox vs Fc/Fc+)HOMO-LUMO Gap (Electrochemical)Key Feature
[2.2]ParacyclophaneUnsubstituted~ +1.4 VHighBenchmark scaffold with inherent through-space conjugation.
This compoundWeak EWG (Inductive)Slightly higher than parent PCPSimilar to parent PCPVersatile synthetic precursor for functionalization.[4]
4,16-Diamino[2.2]paracyclophaneStrong EDGSignificantly Lower (~ +0.5 V)ReducedEasily oxidized; high-energy HOMO.[10]
4,16-Dinitro[2.2]paracyclophaneStrong EWGSignificantly HigherReducedEasily reduced; low-energy LUMO.
Donor-Acceptor Styryl-PCPPush-Pull SystemIntermediateSignificantly ReducedStrong through-space intramolecular charge transfer (ICT).[7][8]

Note: The values presented are representative and intended for comparative purposes. Exact values depend on experimental conditions such as solvent and electrolyte.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailing the experimental methodology is paramount. The following sections provide step-by-step protocols for the key techniques used to characterize the electronic properties of [2.2]paracyclophane derivatives.

Protocol 1: Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for determining the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Causality: The choice of a non-aqueous solvent (e.g., CH2Cl2 or THF) and a supporting electrolyte with a large electrochemical window (e.g., [Bu4N][PF6]) is critical to avoid interference from the solvent or electrolyte itself, ensuring that the measured redox events correspond solely to the analyte. A three-electrode setup is used to accurately control the potential applied to the working electrode and measure the resulting current. The ferrocene/ferrocenium (Fc/Fc+) couple is used as an internal standard because its redox potential is stable and well-defined across different solvents, allowing for reliable comparison of data between experiments.

Sources

A Comparative Guide to the Catalytic Performance of 4,16-Dibromo[2.2]paracyclophane-Derived Ligands

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals in drug development, the selection of a chiral ligand is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of asymmetric catalysis. While established ligand families like BINAP and Josiphos have long been staples in the synthetic chemist's toolbox, the unique scaffold of [2.2]paracyclophane offers a compelling alternative with distinct structural and electronic properties. This guide provides an in-depth comparison of ligands derived from 4,16-Dibromo[2.2]paracyclophane, benchmarking their performance against other privileged ligand classes in key catalytic transformations.

The [2.2]Paracyclophane Scaffold: A Platform for Innovation

The [2.2]paracyclophane molecule is characterized by two benzene rings held in a rigid, face-to-face orientation by two ethylene bridges. This strained structure forces the aromatic rings into a boat-like conformation, leading to significant transannular electronic interactions. When substituents are introduced, as in this compound, the restricted rotation of the phenyl rings gives rise to planar chirality.[1][2] This inherent chirality, independent of stereogenic centers, provides a robust and tunable platform for designing highly effective chiral ligands.[1][3][4]

The disubstituted nature of this compound has been shown to lead to catalysts with high selectivity, in contrast to some modestly selective monosubstituted paracyclophane ligands.[2] The bromine atoms serve as versatile synthetic handles, allowing for the introduction of various coordinating groups, most notably phosphine moieties, to create powerful bidentate ligands like PhanePhos.

Ligand Synthesis: From Dibromide to Diphosphine

The journey from the commercially available this compound to high-performance phosphine ligands is a well-established synthetic route. The process leverages the reactivity of the bromine substituents for the introduction of phosphorus-containing groups. A generalized workflow illustrates the key transformations involved.

G cluster_0 Synthesis of PhanePhos-type Ligands start This compound step1 Lithiation (e.g., n-BuLi) start->step1 Versatile Precursor step2 Phosphinylation (e.g., ClP(Aryl)₂) step1->step2 Formation of Dilithio Intermediate product PhanePhos Ligand (e.g., 4,16-Bis(diphenylphosphino) [2.2]paracyclophane) step2->product P-C Bond Formation

Caption: Generalized synthetic workflow for PhanePhos-type ligands.

This straightforward approach allows for the modular synthesis of a library of ligands with varying steric and electronic properties by simply changing the phosphine chloride reagent used in the final step.

Performance in Asymmetric Catalysis: A Head-to-Head Comparison

The true measure of a ligand's utility lies in its performance in catalytic reactions. Below, we compare the efficacy of [2.2]paracyclophane-derived ligands, particularly PhanePhos, against the well-established BINAP ligand family in two cornerstone reactions of modern organic synthesis: asymmetric hydrogenation and Suzuki-Miyaura cross-coupling.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful method for creating chiral centers with high enantioselectivity. The rigidity and defined chiral environment of both PhanePhos and BINAP make them exceptional ligands for this transformation, particularly with rhodium and ruthenium catalysts.[5]

SubstrateCatalyst SystemLigandS/C RatioYield (%)ee (%)Reference
Methyl acetoacetateRuBr₂[(R)-BINAP](R)-BINAP 10,00010099[6]
Methyl acetoacetateRu(OAc)₂[(S)-PhanePhos](S)-PhanePhos 10,000>9998Pye et al., J. Am. Chem. Soc. 1998
AcetophenoneRuCl₂[(R)-BINAP]-(R,R)-DPEN(R)-BINAP 1,000>9986[6]
Various Amino KetonesRu[(S)-DM-BINAP][(S,S)-DAIPEN]DM-BINAP 10,000up to 99up to 99.8

Analysis: Both BINAP and PhanePhos demonstrate exceptional performance in the hydrogenation of functionalized ketones like methyl acetoacetate, achieving near-perfect enantioselectivity and high yields even at very low catalyst loadings.[6] The data suggests that for these substrates, the performance is comparable, making both excellent choices. The development of derivatives like DM-BINAP has further expanded the substrate scope to include challenging amino ketones with outstanding results. The success of PhanePhos is attributed to its rigid backbone and the specific chiral pocket created by the paracyclophane structure.[1]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While traditionally focused on achiral biaryl synthesis, its asymmetric variant for creating atropisomeric compounds is of growing importance. Ligands derived from [2.2]paracyclophane have shown significant promise in this area.

Studies have demonstrated the successful cross-coupling of 4-bromo[2.2]paracyclophane with a variety of aryl boronic acids under standard Suzuki conditions, showcasing excellent tolerance for different electronic groups.[7] More advanced applications have utilized chiral paracyclophane-based monophosphine ligands for asymmetric Suzuki-Miyaura couplings, achieving high yields and enantioselectivities in the synthesis of axially chiral biaryls.[8]

Aryl HalideBoronic AcidCatalyst SystemLigandYield (%)ee (%)Reference
1-Bromo-2-naphthyl-phosphonateNaphthylboronic acidPd(OAc)₂Tang-Phos >95up to 99[8]
4-Bromo[2.2]paracyclophanePhenylboronic acidPd(PPh₃)₄PPh₃95N/A[7]

Analysis: While a direct, side-by-side comparison in an asymmetric Suzuki reaction is less common in the literature, the data indicates the strength of different ligand classes. Highly specialized ligands like Tang-Phos are designed for challenging asymmetric couplings to generate axial chirality.[8] For standard cross-couplings involving the paracyclophane backbone itself, traditional palladium catalysts are effective.[7] The development of novel chiral monophosphine ligands based on the paracyclophane scaffold continues to be an active area of research, aiming to rival the efficiency of established systems in asymmetric cross-coupling.

Mechanistic Insights and Structural Rationale

The efficacy of [2.2]paracyclophane-derived ligands stems from their unique three-dimensional structure. The rigid framework pre-organizes the coordinating phosphine groups, leading to a well-defined and predictable chiral environment around the metal center. This rigidity is a key advantage over more flexible ligands, as it can lead to higher enantioselectivity.

G cluster_0 Structural Comparison PCP [2.2]Paracyclophane Ligand (e.g., PhanePhos) PCP_Features Planar Chirality Rigid, 3D Scaffold Fixed Bite Angle PCP->PCP_Features BINAP Biaryl Ligand (e.g., BINAP) BINAP_Features Axial Chirality Rotationally Restricted Biaryl Flexible Bite Angle (to an extent) BINAP->BINAP_Features

References

A Comparative Benchmarking Guide to the Synthesis of 4,16-Dibromo[2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, [2.2]paracyclophane (PCP) and its derivatives represent a unique class of strained aromatic systems with significant applications in asymmetric catalysis, materials science, and drug development. The rigid, planar chiral scaffold of substituted PCPs makes them highly valuable building blocks. Among these, 4,16-dibromo[2.2]paracyclophane, the pseudo-para isomer, is a critical intermediate, offering two reactive handles for further functionalization.

This guide provides an in-depth comparison of the primary synthetic routes to this compound, moving beyond simple protocols to explain the causality behind experimental choices. We will benchmark the established methods of direct electrophilic bromination, offering field-proven insights to guide your synthetic strategy.

Introduction: The Strategic Importance of this compound

[2.2]Paracyclophane consists of two benzene rings held in close proximity by two ethylene bridges, resulting in significant ring strain (31 kcal/mol) and transannular electronic interactions.[1] This unique geometry makes the aromatic decks more reactive than typical benzene rings. Electrophilic substitution on the parent hydrocarbon (1) can lead to a variety of disubstituted isomers, including the pseudo-geminal (4,15), pseudo-ortho (4,12), pseudo-meta (4,13), and the target of this guide, pseudo-para (4,16) (2).

The C2-symmetric nature of the 4,16-dibromo isomer makes it a particularly attractive precursor for synthesizing chiral ligands like PHANEPHOS and other functional materials where symmetrical modification is desired. However, controlling the regioselectivity of the substitution reaction is the primary challenge in its synthesis.

Benchmarking Synthetic Routes: Direct Electrophilic Bromination

The most direct and widely employed strategy for synthesizing this compound is the electrophilic aromatic substitution of [2.2]paracyclophane using molecular bromine. This approach is favored for its atom economy and operational simplicity. The key variables that dictate the reaction's success—namely yield and isomeric purity—are the choice of solvent and the use of a Lewis acid catalyst.

The reaction invariably produces a mixture of dibrominated isomers, primarily the desired pseudo-para (4,16) product and the pseudo-ortho (4,12) isomer.[2] Fortunately, the 4,16-dibromo isomer exhibits significantly lower solubility in common organic solvents, a crucial physical property that is exploited for its purification via recrystallization.[2]

Below, we compare two benchmark protocols for this transformation.

Method 1: Uncatalyzed Bromination in Dichloromethane

This method represents an optimized procedure that avoids the use of a metal catalyst and employs a safer solvent than historical protocols that used carbon tetrachloride.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (CH₂Cl₂) is chosen for its ability to dissolve the starting [2.2]paracyclophane while having a relatively low boiling point for easy removal. More importantly, it provides a medium where the desired 4,16-dibromo product has low solubility upon formation, aiding its eventual isolation.

  • Temperature: The reaction is typically run at or below room temperature to control the reaction rate and minimize the formation of polybrominated byproducts.

  • Stoichiometry: A slight excess of bromine is used to ensure the complete conversion of the starting material to the dibrominated products.

Method 2: Classical Bromination (Cram Procedure)

This foundational method, developed by the pioneers of cyclophane chemistry, often serves as the baseline for comparison. It typically involves a nonpolar solvent and relies on the intrinsic reactivity of the PCP core.

Causality Behind Experimental Choices:

  • Solvent: Chloroform (CHCl₃) was historically used. Its properties are similar to dichloromethane, facilitating the reaction and subsequent crystallization of the less soluble pseudo-para isomer.

  • Reaction Control: The direct addition of bromine to the PCP solution allows for a straightforward, albeit less optimized, reaction setup. The major product is formed due to the inherent regioselectivity of the PCP system.

Data Presentation: Performance Comparison
ParameterMethod 1: Uncatalyzed (DCM)Method 2: Classical (CHCl₃)Rationale & Insights
Reported Yield 38% (Isolated)26% (Isolated)The use of dichloromethane appears to provide a significant improvement in isolated yield, likely due to optimized reaction and crystallization conditions.
Primary Isomer 4,16-dibromo (pseudo-para)4,16-dibromo (pseudo-para)The pseudo-para isomer is the major kinetic and thermodynamic product of dibromination, a consistent outcome across standard protocols.
Separation Method CrystallizationCrystallizationThe key to a successful synthesis is leveraging the poor solubility of the 4,16-isomer for a non-chromatographic purification.
Solvent DichloromethaneChloroformDichloromethane is generally preferred due to lower toxicity compared to chloroform.
Catalyst NoneNoneThe strained PCP ring system is sufficiently activated to react with molecular bromine without a Lewis acid, simplifying the procedure and workup.
Scalability Reported on multi-gram scaleReported on multi-gram scaleBoth methods are amenable to scale-up, with the primary limitation being the handling of elemental bromine and the volume required for crystallization.

Mechanistic Insight: Understanding Regioselectivity

The preference for substitution at the 4- and 16-positions (pseudo-para) is a result of the unique electronic and steric environment of the [2.2]paracyclophane core. The ethylene bridges act as weak electron-donating groups, activating the aromatic rings. The initial monosubstitution at the 4-position deactivates the first ring slightly. The second electrophilic attack is then directed to the opposite ring. Steric hindrance from the ethano bridges and the existing bromine substituent disfavors attack at the positions closest to them (ortho positions), guiding the second bromine to the most accessible and electronically favorable para position on the second deck, which is the C-16 position.

Visualizing the Synthetic Workflow

G cluster_start Starting Material cluster_reaction Bromination cluster_products Crude Product Mixture cluster_purification Purification cluster_final Final Product PCP [2.2]Paracyclophane (1) Bromination Br₂ Dichloromethane (CH₂Cl₂) Room Temperature PCP->Bromination Mixture Isomer Mixture (4,16- and 4,12-dibromo) Bromination->Mixture Crystallization Crystallization (from reaction solvent) Mixture->Crystallization FinalProduct This compound (2) (Crystalline Solid) Crystallization->FinalProduct Byproduct 4,12-Isomer in Filtrate Crystallization->Byproduct

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are self-validating systems, wherein the successful isolation of a crystalline product with the correct melting point serves as a primary confirmation of success.

Protocol 1: Optimized Uncatalyzed Bromination in Dichloromethane

This protocol is adapted from an improved method reported in the literature and is recommended for achieving higher yields.

Materials:

  • [2.2]Paracyclophane (1.0 eq)

  • Molecular Bromine (Br₂) (2.1 eq)

  • Dichloromethane (CH₂Cl₂), reagent grade

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve [2.2]paracyclophane in dichloromethane (approx. 10 mL per gram of PCP).

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in dichloromethane dropwise over 30-60 minutes. The deep red color of bromine should gradually fade.

  • Reaction: Allow the mixture to stir at room temperature. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

  • Quenching: Carefully quench the excess bromine by adding saturated sodium thiosulfate solution until the red color disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude solid contains a mixture of isomers. The this compound is isolated by recrystallization from the reaction solvent (dichloromethane) or chloroform. The product will precipitate as a white crystalline solid, while the more soluble 4,12-isomer remains in the mother liquor.

  • Validation: Dry the crystals under vacuum and determine the yield. Confirm identity and purity via ¹H NMR spectroscopy and melting point analysis (literature mp: 245-252 °C).[3]

Protocol 2: Synthesis via Iron Catalysis

While uncatalyzed bromination is effective, Lewis acid catalysis can also be employed. Iron filings or FeCl₃ can act as a catalyst, polarizing the Br-Br bond and creating a more potent electrophile. This can be particularly useful if the reaction is sluggish.

G Br2 Br₂ Complex Br-Br-FeBr₃ (Polarized Complex) Br2->Complex + FeBr₃ FeBr3 FeBr₃ (Catalyst) PCP [2.2]Paracyclophane Sigma Wheland Intermediate (Sigma Complex) PCP->Sigma + Polarized Complex Sigma->FeBr3 - FeBr₄⁻ Product Brominated PCP Sigma->Product - H⁺ HBr HBr

Caption: Catalytic cycle for Lewis acid-mediated bromination.

Procedure Modification for Catalysis:

  • Catalyst Addition: Before adding bromine, add a catalytic amount of iron filings or anhydrous iron(III) chloride (FeCl₃) (approx. 0.05 eq) to the solution of [2.2]paracyclophane in dichloromethane.

  • Follow Protocol 1: Proceed with the dropwise addition of bromine and subsequent steps as outlined in Protocol 1. The workup will also remove the iron salts.

Trustworthiness of Protocols: The validation for both methods is the isolation of a crystalline solid with a sharp melting point corresponding to the known value for this compound.[3] The ¹H NMR spectrum provides definitive structural confirmation, distinguishing it from other isomers. The reproducibility of the crystallization-based purification is a testament to the robustness of this synthetic approach.

Conclusion and Recommendations

The synthesis of this compound is most reliably and directly achieved through the uncatalyzed electrophilic bromination of the parent hydrocarbon.

  • For Highest Yield: The optimized protocol using dichloromethane as a solvent is recommended, as it has been reported to provide a superior isolated yield of 38% .

  • For Simplicity: Both benchmarked methods are operationally simple. The choice of solvent may be dictated by laboratory availability and safety protocols.

  • Key to Success: The critical step in obtaining pure this compound is not necessarily achieving perfect regioselectivity in the reaction pot, but rather the meticulous execution of the fractional crystallization, which effectively separates the desired pseudo-para isomer from the more soluble byproducts.

While no revolutionary "new" routes have emerged for this specific molecule, the refinement of classical methods has led to a reliable and scalable synthesis, ensuring that this crucial planar chiral building block remains readily accessible to the scientific community.

References

  • Scientific Report - Synthesis of brominated [2.2]paracyclophane derivatives. ICMPP. Link

  • Hassan, Z., Spuling, E., Knoll, D. M., & Bräse, S. (2020). Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. Angewandte Chemie International Edition, 59(6), 2156–2170. Link

  • Cram, D. J., & Steinberg, H. (1951). Macro Rings. I. Preparation and Spectra of the Paracyclophanes. Journal of the American Chemical Society, 73(12), 5691–5704. Link

  • Jackson, W. R., &lectricwala, H. A. (2004). A preparative microwave method for the isomerisation of this compound into 4,12-dibromo[2.2]paracyclophane. Tetrahedron Letters, 45(38), 7159-7161. Link

  • Thermo Fisher Scientific. (n.d.). This compound, 98%. Thermo Scientific Chemicals. Link

  • Wikipedia contributors. (2023, December 28). Parylene. In Wikipedia, The Free Encyclopedia. Link

  • Al-Zoubi, R. M., & Taha, M. O. (2021). Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. Beilstein Journal of Organic Chemistry, 17, 1517–1525. Link

  • Pan, D., Wang, Y., & Xiao, G. (2016). A new protocol for the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane. Beilstein Journal of Organic Chemistry, 12, 1686–1691. Link

  • Clément, S., et al. (2008). 4,12-Bis(2,2-dibromovinyl)[2.2]paracyclophane. Acta Crystallographica Section E, 64(Pt 3), o528. Link

  • Guiry, P. J., et al. (2004). A preparative microwave method for the isomerisation of this compound into 4,12-dibromo[2.2]paracyclophane. ElectronicsAndBooks. Link

  • Hassan, Z., et al. (2019). Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. ResearchGate. Link

  • Organic Syntheses Procedure. (n.d.). orgsyn.org. Link

  • Al-Zoubi, R. M., & Taha, M. O. (2021). Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. National Institutes of Health. Link

  • Gangu, K. K., et al. (2022). The concise synthesis and resolution of planar chiral [2.2]paracyclophane oxazolines by C–H activation. National Institutes of Health. Link

  • Thermo Scientific Chemicals. (n.d.). This compound, 98% 1 g. Thermo Fisher Scientific. Link

  • Al-Zoubi, R. M., & Taha, M. O. (2021). Breaking paracyclophane: the unexpected formation of non-symmetric disubstituted nitro[2.2]metaparacyclophanes. Beilstein Publishing System. Link

  • Wikipedia. (n.d.). Parylene. Wikipedia. Link

  • Stan, C. S., et al. (2023). [2.2]Paracyclophane Derivatives as Building Blocks for Coordination Polymers. MDPI. Link

Sources

A Comparative Analysis of Polymers Derived from Different Paracyclophane Monomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of high-performance polymers, materials derived from paracyclophane monomers stand out for their exceptional conformal coverage, pinhole-free nature, and robust barrier properties. These polymers, commercially known as Parylenes, are synthesized through a unique chemical vapor deposition (CVD) process, making them ideal for critical applications in the electronics, medical, and aerospace industries.[1][2] The choice of the precursor paracyclophane monomer significantly influences the final properties of the polymer film. This guide provides a comprehensive comparative analysis of polymers derived from different paracyclophane monomers, offering experimental insights and data to aid researchers and drug development professionals in selecting the optimal material for their specific needs.

The Foundation: Chemical Vapor Deposition of Paracyclophanes

The synthesis of these polymers is predominantly achieved through the Gorham process, a solvent-free CVD method.[3][4] This process is critical to the unique properties of the resulting polymer films, as it allows for the formation of a truly conformal coating at a molecular level, even on complex topographies.[5]

The process begins with the sublimation of a stable crystalline dimer of paracyclophane. This gaseous dimer is then subjected to pyrolysis at high temperatures (typically 550-750°C), which cleaves the dimer into highly reactive monomeric p-xylylene radicals.[6][7] These monomers are then introduced into a room-temperature deposition chamber where they spontaneously polymerize onto all surfaces, forming a thin, uniform, and pinhole-free poly(p-xylylene) film.[5]

Gorham_Process cluster_0 Step 1: Sublimation cluster_1 Step 2: Pyrolysis cluster_2 Step 3: Deposition & Polymerization Dimer [2.2]Paracyclophane Dimer (Solid) Monomer p-Xylylene Monomer (Gas) Dimer->Monomer ~150°C, Vacuum Polymer Poly(p-xylylene) Film (Solid) Monomer->Polymer ~650-750°C, Vacuum Substrate Substrate Polymer->Substrate Room Temperature

Caption: The Gorham process for the chemical vapor deposition of poly(p-xylylene).

A Family of High-Performance Polymers: Comparative Analysis

The substitution on the aromatic rings of the paracyclophane monomer dictates the properties of the resulting polymer. The most common commercially available variants are Parylene N, C, D, and the fluorinated versions, Parylene F (VT-4) and HT (AF-4).[8][9]

Chemical Structures of Common Paracyclophane-Derived Polymers

The fundamental differences in the performance of these polymers stem from their distinct chemical structures.

Caption: Chemical structures of common poly(p-xylylene) repeating units.

Performance Metrics: A Tabular Comparison

The following tables summarize the key performance indicators for various Parylene types, providing a basis for objective comparison.

Table 1: Mechanical Properties

PropertyParylene NParylene CParylene DParylene HT (AF-4)Test Method
Tensile Strength (MPa)4570[10]7552ASTM D882
Young's Modulus (GPa)2.43.2[10]2.82.8ASTM D882
Elongation to Break (%)30200[10]10250ASTM D882
Coefficient of Friction (Static)0.250.29[10]0.330.15ASTM D1894

Table 2: Thermal Properties

PropertyParylene NParylene CParylene DParylene HT (AF-4)Test Method
Melting Point (°C)420[11]290[10][11]380[11]>500[11]DSC
Max. Continuous Service Temp. (°C)60[11]80[11]100[11]350[11]-
Short-Term Service Temp. (°C)95[11]115[11]135[11]450[1][11]-
Thermal Conductivity (W/m·K)0.1260.082[10]0.0820.096ASTM C177

Table 3: Electrical Properties

PropertyParylene NParylene CParylene DParylene HT (AF-4)Test Method
Dielectric Constant (1 MHz)2.652.95[10]2.802.25ASTM D150
Dissipation Factor (1 MHz)0.00060.013[10]0.0020.0008ASTM D150
Dielectric Strength (V/mil)7000[12]5600[10]5500[12]5200ASTM D149
Volume Resistivity (Ω·cm)1 x 10178.8 x 1016[10]2 x 10161 x 1016ASTM D257

Table 4: Barrier Properties

PropertyParylene NParylene CParylene DOther CoatingsTest Method
Water Vapor Transmission Rate (g·mil/100in2·24hr)1.60.14[13]0.25Epoxy: 0.3-0.5, Silicone: 1.0-2.0, Urethane: 0.8-1.5[13]ASTM E96
Gas Permeability (cc·mil/100in2·24hr·atm)
   Oxygen (O2)397.7[13]30-ASTM D1434
   Nitrogen (N2)7.71.0[13]7.0-ASTM D1434
   Carbon Dioxide (CO2)21023[13]85-ASTM D1434

Experimental Protocols: A Guide to Characterization

To ensure the reproducibility and validity of comparative data, standardized testing methodologies are paramount. Below are outlines of key experimental protocols for characterizing the properties of paracyclophane-derived polymer films.

Protocol 1: Determination of Dielectric Properties (ASTM D150)

This protocol outlines the measurement of dielectric constant and dissipation factor.

  • Sample Preparation: Deposit a uniform film of the polymer onto a conductive substrate (e.g., aluminum-coated glass slide) to a specified thickness (typically 10-25 µm).

  • Instrumentation: Utilize a precision LCR meter and a dielectric test fixture.

  • Measurement:

    • Place the coated substrate in the test fixture, ensuring good contact with the electrodes.

    • Apply an alternating electric field across the sample at various frequencies (e.g., 1 kHz, 100 kHz, 1 MHz).

    • The LCR meter measures the capacitance and dissipation factor of the sample.

  • Calculation: The dielectric constant (k) is calculated from the measured capacitance (C), the vacuum capacitance (C0), the electrode area (A), and the film thickness (d) using the formula: k = C / C0 = (C * d) / (ε0 * A), where ε0 is the permittivity of free space.

Protocol 2: Thermal Stability Analysis by Thermogravimetric Analysis (TGA) (ASTM E1131)

TGA is employed to determine the thermal stability and decomposition temperature of the polymers.

  • Sample Preparation: Carefully detach a small sample (5-10 mg) of the polymer film.

  • Instrumentation: Use a thermogravimetric analyzer.

  • Measurement:

    • Place the sample in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • The instrument continuously records the weight of the sample as a function of temperature.

  • Analysis: The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs (Td5). The resulting thermogram provides a comprehensive profile of the material's thermal stability.

Protocol 3: Water Vapor Transmission Rate (WVTR) Measurement (ASTM E96)

This protocol determines the material's effectiveness as a moisture barrier.

  • Sample Preparation: A free-standing film of the polymer is sealed over the opening of a test cup containing a desiccant (for the desiccant method).

  • Instrumentation: An environmental chamber with controlled temperature and humidity.

  • Measurement:

    • Place the test cup in the environmental chamber at a specified temperature and humidity (e.g., 38 °C and 90% RH).

    • Periodically weigh the test cup to determine the amount of water vapor that has permeated through the film.

  • Calculation: The WVTR is calculated as the rate of water vapor transmission per unit area of the film and is typically expressed in g/m2·day or g·mil/100in2·24hr.

Causality Behind Experimental Choices and Performance Differences

The variations in the properties of these polymers are directly linked to their molecular structure:

  • Parylene N: As the unsubstituted base polymer, it exhibits the highest dielectric strength and lowest dissipation factor, making it an excellent choice for high-frequency applications.[1][12] Its linear structure also allows for the best crevice penetration.[8] However, its lack of functional groups results in lower thermal stability and barrier properties compared to its substituted counterparts.

  • Parylene C: The addition of a chlorine atom to the aromatic ring enhances its barrier properties against moisture and gases significantly.[1][13] This is due to the increased intermolecular forces and denser packing of the polymer chains. This makes Parylene C the most widely used variant for general-purpose protection.[14]

  • Parylene D: With two chlorine atoms, Parylene D offers improved thermal stability over Parylene C.[1][11] This makes it suitable for applications requiring operation at higher temperatures.

  • Parylene HT (AF-4): The substitution of fluorine atoms for the alpha hydrogen atoms in the ethylene bridges results in exceptional thermal and UV stability.[8][11] The strong C-F bonds contribute to its high-temperature resistance, making it the preferred choice for the most demanding environments. Its low coefficient of friction is also a key advantage in certain applications.[15]

Logical Workflow for Polymer Selection

The selection of the appropriate paracyclophane-derived polymer is a critical step in the design and development process. The following workflow provides a logical approach to this decision-making process.

Selection_Workflow Start Define Application Requirements Q1 High-Frequency Electrical Application? Start->Q1 P_N Select Parylene N Q1->P_N Yes Q2 Extreme Thermal (>150°C) or UV Exposure? Q1->Q2 No End Final Polymer Selection P_N->End P_HT Select Parylene HT (AF-4) Q2->P_HT Yes Q3 Superior Moisture/Gas Barrier Required? Q2->Q3 No P_HT->End P_C Select Parylene C Q3->P_C Yes Q4 Elevated Temperature (>100°C) Operation? Q3->Q4 No P_C->End Q4->P_C No (Default) P_D Select Parylene D Q4->P_D Yes P_D->End

Caption: A decision-making workflow for selecting the appropriate Parylene variant.

Conclusion and Future Outlook

Polymers derived from paracyclophane monomers offer a unique combination of properties that make them indispensable in a wide range of high-tech applications. The ability to tailor the polymer's performance by modifying the monomer structure provides a powerful tool for materials scientists and engineers. As research continues into novel functionalized paracyclophanes, the potential for creating polymers with even more specialized and enhanced properties is vast.[16][17] This guide serves as a foundational resource for understanding the comparative performance of existing paracyclophane-derived polymers, enabling researchers to make informed decisions in their pursuit of innovation.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,16-Dibromo[2.2]paracyclophane

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 4,16-Dibromo[2.2]paracyclophane, a halogenated aromatic compound. As a Senior Application Scientist, my objective is to distill complex safety and regulatory information into actionable, field-proven protocols that empower researchers to manage chemical waste with confidence and precision. The causality behind each step is explained to foster a culture of safety and environmental stewardship.

Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound, like many halogenated aromatic compounds, presents specific health and environmental risks that dictate its disposal pathway.

A structurally similar compound, racemic-4,12-Dibromo[2.2]paracyclophane, is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2/2A) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2]

Given these hazards, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE) to prevent exposure.

Hazard Classification Description Primary Precaution
Skin Irritant Causes skin irritation upon contact.Wear chemical-resistant gloves (e.g., nitrile, neoprene).
Eye Irritant Causes serious eye irritation.Use tightly fitting safety goggles or a face shield.
Respiratory Irritant May cause irritation to the respiratory tract if inhaled.Handle exclusively within a certified chemical fume hood.
Environmental Hazard Halogenated compounds can be persistent in the environment and toxic to aquatic life.[3]Prevent release into drains or the environment.[3][4]

The Core Principle: Segregation of Halogenated Waste

The foundational principle for the disposal of this compound is its strict segregation as halogenated organic waste .[5] This is a critical step driven by several factors:

  • Regulatory Compliance : Environmental regulations, such as those from the Environmental Protection Agency (EPA), often mandate the separate management of halogenated organic compounds due to their potential to form dioxins and other persistent pollutants upon improper incineration.[6]

  • Disposal Costs : The disposal of mixed chemical waste can be significantly more expensive. For instance, mixing halogenated solvents with non-halogenated solvents can increase disposal costs threefold, as the entire volume must be treated via more complex and costly methods.[7]

  • Safety and Compatibility : Mixing incompatible waste streams can lead to dangerous chemical reactions.[6] Keeping halogenated waste separate prevents such occurrences.

Pre-Disposal Planning and Container Selection

Proper planning prevents safety incidents and ensures compliance. Before generating waste, establish a designated Satellite Accumulation Area (SAA) in your laboratory.

  • Select an Appropriate Waste Container :

    • Use a container made of a material compatible with brominated aromatic hydrocarbons, typically a high-density polyethylene (HDPE) or glass bottle.[6][8]

    • The container must have a screw-top, threaded cap to ensure it can be kept closed and vapor-tight.[7][8]

    • Ensure the container is in good condition, free from cracks or defects.

  • Initial Labeling :

    • Label the container before adding any waste.[8]

    • The label must include the words "Hazardous Waste" and the full chemical name: "Waste this compound".[5][8] Do not use abbreviations or chemical formulas.[8]

    • If other halogenated wastes will be added, the container should be labeled "Halogenated Organic Waste," and a list of all constituents must be maintained.[7][8]

Step-by-Step Disposal Protocol

All steps involving the transfer of this compound or its solutions must be performed inside a chemical fume hood while wearing appropriate PPE.

Step 1: Collection of Solid Waste

  • Carefully transfer solid this compound waste into the pre-labeled halogenated waste container using a dedicated spatula or scoop.

  • This includes any surplus or off-specification material.

Step 2: Collection of Contaminated Materials

  • Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, should be placed in the same designated solid halogenated waste container.

Step 3: Decontamination of Glassware and Collection of Rinsate

  • Rinse all contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) directly into a separate, pre-labeled liquid halogenated waste container.[5]

  • This rinsate is considered hazardous waste and must not be poured down the drain.[5] The principle here is to minimize the volume of liquid waste generated.

Step 4: Container Management in the Laboratory

  • Keep the hazardous waste container securely closed at all times, except when actively adding waste.[7][8] This is a crucial step to prevent the release of harmful vapors into the laboratory environment.

  • Store the waste container in your designated SAA, within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[7]

Step 5: Arranging for Final Disposal

  • Once the waste container is nearly full (approximately 75-80% capacity to allow for expansion), or if your research with the compound is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) office.[5]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing an online form or attaching a specific waste tag.[7]

The following diagram illustrates the decision-making workflow for the disposal process.

G cluster_prep Pre-Disposal Phase cluster_collection Waste Collection Phase (in Fume Hood) cluster_management Management & Final Disposal start Generate this compound Waste prep_container Select & Pre-Label Halogenated Waste Container start->prep_container is_solid Solid or Liquid Waste? prep_container->is_solid collect_solid Collect Solid Waste & Contaminated Materials is_solid->collect_solid Solid collect_liquid Collect Liquid Waste (e.g., Rinsate) is_solid->collect_liquid Liquid close_container Keep Container Securely Closed in Satellite Accumulation Area collect_solid->close_container collect_liquid->close_container request_pickup Container Full? Request EHS Pickup close_container->request_pickup request_pickup->close_container No end EHS Collects for Final Disposal request_pickup->end Yes

Caption: Disposal workflow for this compound waste.

Emergency Procedures: Spills and Exposures

In the event of an accidental release, immediate and correct action is critical.

  • Minor Spill (within a fume hood) :

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully scoop the absorbent material into your designated solid halogenated hazardous waste container.[8]

    • Wipe the area with a solvent-moistened cloth and place the cloth in the waste container.

  • Major Spill (outside a fume hood) or Personnel Exposure :

    • Exposure : If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][4] For inhalation, move the person to fresh air.[1]

    • Spill : Evacuate the immediate area and alert colleagues. Contact your institution's EHS or emergency response team immediately.[8] Do not attempt to clean up a large spill without proper training and equipment.

By adhering to these rigorous disposal protocols, you contribute to a safer laboratory, ensure regulatory compliance, and protect our environment. Always prioritize safety and consult your institution's specific EHS guidelines as the ultimate authority.

References

  • Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
  • Thermo Scientific Chemicals. This compound, 98% 1 g. Thermo Fisher Scientific.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Strem Chemicals, Inc. Safety Data Sheet for racemic-4,12-Dibromo[2.2]paracyclophane, min. 95%. Strem Chemicals, Inc.
  • Purdue University. Hazardous Waste Disposal Guidelines. Purdue University.
  • ChemicalBook. S-4,16-Dibromo[2.2]paracyclophane. ChemicalBook.
  • Providence College. Bromine in orgo lab SOP. Environmental Health and Safety at Providence College.
  • Temple University. Halogenated Solvents in Laboratories. Campus Operations, Temple University.
  • LookChem. This compound. LookChem.
  • Fisher Scientific. SICHERHEITSDATENBLATT this compound. Fisher Scientific.
  • Ambeed, Inc. SAFETY DATA SHEET (A443797). Ambeed, Inc.

Sources

Navigating the Safe Handling of 4,16-Dibromo[2.2]paracyclophane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, scientist, and drug development professional, the unique structural and electronic properties of 4,16-Dibromo[2.2]paracyclophane present a gateway to novel materials and therapeutics. However, its potential for discovery is matched by its hazardous nature, necessitating a comprehensive and rigorous approach to safety. This guide provides essential, field-proven safety and logistical information, moving beyond mere compliance to foster a culture of proactive safety and deep trust in laboratory operations.

Hazard Analysis: Understanding the Intrinsic Risks

This compound, a crystalline powder, is classified as a hazardous substance that poses the following primary risks:

  • Skin Irritation: Direct contact can cause redness, itching, and inflammation.[1]

  • Serious Eye Irritation: Contact with the eyes can result in significant and potentially damaging irritation.[1]

  • Respiratory Irritation: Inhalation of the dust can lead to irritation of the respiratory tract, causing symptoms such as coughing and shortness of breath.[1]

Given its nature as a potent crystalline irritant, minimizing dust generation and preventing all routes of exposure are paramount.

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the principles of chemical compatibility and exposure prevention.

Body PartEquipmentSpecification and Rationale
Eyes/Face Safety Goggles and Face ShieldTightly fitting safety goggles conforming to ANSI Z87.1 standards are mandatory to prevent eye contact with airborne particles. A full-face shield should be worn over the goggles, especially during weighing and transfer operations where the risk of splashing or dust generation is highest.
Skin/Body Chemical-Resistant GlovesFor incidental contact (e.g., handling sealed containers): Nitrile gloves are acceptable. They provide good general protection and a clear indication of tearing. For extended contact or direct handling: Viton™ or Silver Shield®/Norfoil® gloves are recommended due to their superior resistance to halogenated aromatic hydrocarbons.[2][3][4][5] Butyl and neoprene gloves are not recommended as they offer poor protection against this class of chemicals.[2][4] Always inspect gloves for damage before use and replace them immediately if contaminated.
Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat is required to protect against splashes and dust contamination of personal clothing.
Respiratory N95 Dust Mask or Half-Mask RespiratorFor low-dust operations within a certified chemical fume hood: A properly fitted N95 dust mask may be sufficient. For weighing, transfers, or any procedure with the potential for dust generation: A half-mask or full-facepiece air-purifying respirator equipped with P100 (HEPA) particulate filters is required. If there is a potential for organic vapors, a combination cartridge with P100 and organic vapor protection should be used. All respirator users must be part of a formal respiratory protection program, including fit testing, as required by OSHA.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure at every stage of handling this compound.

Preparation and Weighing
  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood. This area should be clearly marked with a warning sign indicating the presence of a hazardous substance.

  • Decontamination: Before starting, ensure the work surface of the fume hood is clean and free of contaminants. Have a spill kit readily available.

  • Weighing Technique: To minimize the generation of airborne dust, use the "weighing by difference" method.

    • Place a sealed container of the chemical on the analytical balance and record the weight.

    • Remove the container from the balance and, within the fume hood, carefully transfer the desired amount of powder to your reaction vessel.

    • Reseal the original container and re-weigh it. The difference in weight is the amount of substance transferred.

    • Alternatively, use a balance with a draft shield or a dedicated weighing enclosure within the fume hood.

  • Utensil Decontamination: All spatulas and other utensils that come into contact with the chemical must be decontaminated immediately after use by rinsing with a suitable solvent (e.g., acetone) into a designated halogenated waste container.

Experimental Procedures
  • Closed Systems: Whenever possible, conduct reactions in closed or contained systems to prevent the release of dust or vapors.

  • Temperature Control: Maintain careful control over reaction temperatures. While specific reactivity data for this compound is limited, analogous paracyclophane derivatives can undergo transformations at elevated temperatures.

  • Incompatible Materials: Based on general principles for halogenated organic compounds, avoid contact with strong oxidizing agents, strong bases, and reactive metals.

Workflow Diagram

Handling this compound Workflow for Safe Handling of this compound cluster_prep Preparation cluster_weighing Weighing cluster_experiment Experimentation cluster_disposal Disposal prep1 Don Full PPE prep2 Prepare Designated Area in Fume Hood prep1->prep2 prep3 Assemble Spill Kit prep2->prep3 weigh1 Use 'Weighing by Difference' Method prep3->weigh1 Proceed to Weighing weigh2 Transfer Powder in Fume Hood weigh1->weigh2 weigh3 Decontaminate Utensils weigh2->weigh3 exp1 Conduct Reaction in Closed System weigh3->exp1 Begin Experiment exp2 Monitor and Control Temperature exp1->exp2 exp3 Avoid Incompatible Materials exp2->exp3 disp1 Segregate Halogenated Waste exp3->disp1 Initiate Disposal disp2 Label Waste Container Clearly disp1->disp2 disp3 Store in Satellite Accumulation Area disp2->disp3 disp4 Arrange for EHS Pickup disp3->disp4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.